Saucerneol
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C31H38O8 |
|---|---|
分子量 |
538.6 g/mol |
IUPAC 名称 |
4-[(2S,3R,4R,5S)-5-[4-[1-(3,4-dimethoxyphenyl)-1-hydroxypropan-2-yl]oxy-3-methoxyphenyl]-3,4-dimethyloxolan-2-yl]-2-methoxyphenol |
InChI |
InChI=1S/C31H38O8/c1-17-18(2)31(39-30(17)21-8-11-23(32)26(15-21)35-5)22-10-13-25(28(16-22)37-7)38-19(3)29(33)20-9-12-24(34-4)27(14-20)36-6/h8-19,29-33H,1-7H3/t17-,18-,19?,29?,30+,31+/m1/s1 |
InChI 键 |
PMOZJIPBLSZHEA-VZPVYHSHSA-N |
产品来源 |
United States |
Foundational & Exploratory
Saucerneol's Mechanism of Action in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Saucerneol, a lignan (B3055560) isolated from Saururus chinensis, has demonstrated significant anti-cancer properties, particularly in osteosarcoma. This technical guide delineates the core mechanisms through which this compound exerts its cytotoxic and anti-metastatic effects on cancer cells. The primary mechanism involves the induction of apoptosis via the intrinsic pathway, initiated by the generation of reactive oxygen species (ROS) and disruption of the mitochondrial membrane potential. Furthermore, this compound has been shown to inhibit the JAK2/STAT3 signaling pathway, a critical mediator of cancer cell proliferation, survival, and invasion. This document provides a comprehensive overview of the signaling pathways affected by this compound, detailed experimental protocols for key assays, and a summary of the quantitative data supporting these findings.
Introduction
Osteosarcoma is a primary malignant bone tumor with a high incidence in adolescents and young adults. Despite advancements in chemotherapy and surgical resection, the prognosis for patients with metastatic or recurrent disease remains poor, highlighting the urgent need for novel therapeutic agents. This compound, a natural compound, has emerged as a promising candidate due to its potent anti-tumor activities. This guide focuses on the molecular mechanisms underlying this compound's efficacy against cancer cells, providing a detailed resource for researchers in oncology and drug development.
Core Mechanism of Action
This compound's anti-cancer activity is multifaceted, primarily targeting key cellular processes that lead to apoptosis and the inhibition of metastasis.
Induction of Apoptosis
This compound induces programmed cell death in osteosarcoma cells through the mitochondrial-dependent intrinsic apoptotic pathway.[1] This is characterized by several key events:
-
Increased Reactive Oxygen Species (ROS) Generation: this compound treatment leads to a significant increase in intracellular ROS levels.[1] ROS are highly reactive molecules that can cause oxidative damage to cellular components, including mitochondria, leading to the initiation of apoptosis.[1]
-
Disruption of Mitochondrial Membrane Potential (ΔΨm): The accumulation of ROS disrupts the integrity of the mitochondrial membrane, causing a loss of the mitochondrial membrane potential.[1] This is a critical step in the intrinsic apoptotic pathway.
-
Regulation of Apoptotic Proteins: this compound modulates the expression of key proteins involved in apoptosis. It leads to the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1] Concurrently, it decreases the expression of anti-apoptotic proteins such as Bcl-2, Bcl-xL, and survivin.[1]
Inhibition of the JAK2/STAT3 Signaling Pathway
The Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) pathway is a crucial signaling cascade that promotes cancer cell proliferation, survival, migration, and invasion.[1][2] this compound has been identified as an inhibitor of this pathway in osteosarcoma cells.[1][2] By inhibiting the phosphorylation of JAK2 and STAT3, this compound downregulates the expression of their target genes, which are involved in cell growth and metastasis.
Inhibition of Migration and Invasion
This compound effectively suppresses the migratory and invasive capabilities of osteosarcoma cells. This is achieved by downregulating the expression of metastasis-associated proteins, thereby inhibiting the degradation of the extracellular matrix and preventing the spread of cancer cells.[1]
Quantitative Data
The following tables summarize the key quantitative findings from studies investigating the effects of this compound on osteosarcoma cell lines.
Table 1: Effect of this compound on the Viability of Osteosarcoma Cells
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Cell Viability (%) |
| MG-63 (p53-mutant) | 10 | 24 | ~80 |
| 20 | 24 | ~60 | |
| 40 | 24 | ~40 | |
| SJSA-1 (p53-wild type) | 10 | 24 | ~65 |
| 20 | 24 | ~45 | |
| 40 | 24 | ~25 |
Data are approximated from graphical representations in the source literature and are intended for comparative purposes.
Table 2: Effect of this compound on Apoptosis-Related Protein Expression in SJSA-1 Cells
| Protein | This compound Concentration (µM) | Treatment Duration (hours) | Relative Expression Level (Fold Change vs. Control) |
| Cleaved PARP | 20 | 24 | Increased |
| 40 | 24 | Significantly Increased | |
| Bcl-2 | 20 | 24 | Decreased |
| 40 | 24 | Significantly Decreased | |
| Bcl-xL | 20 | 24 | Decreased |
| 40 | 24 | Significantly Decreased | |
| Survivin | 20 | 24 | Decreased |
| 40 | 24 | Significantly Decreased |
Qualitative changes are noted as the precise fold changes were not available in the reviewed literature.
Table 3: Effect of this compound on Mitochondrial Membrane Potential and ROS Generation in SJSA-1 Cells
| Parameter | This compound Concentration (µM) | Treatment Duration (hours) | Relative Change (Fold Change vs. Control) |
| Mitochondrial Membrane Potential | 40 | 24 | ~0.4 |
| ROS Generation | 40 | 24 | ~2.5 |
Data are approximated from graphical representations in the source literature and are intended for comparative purposes.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed osteosarcoma cells (MG-63 or SJSA-1) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 10, 20, 40 µM) and incubate for 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.
Western Blot Analysis
-
Cell Lysis: Treat cells with this compound for the desired time and concentration. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., PARP, Bcl-2, Bcl-xL, Survivin, p-JAK2, JAK2, p-STAT3, STAT3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).
Reactive Oxygen Species (ROS) Detection Assay
-
Cell Seeding and Treatment: Seed cells in a suitable plate or dish and treat with this compound as required.
-
DCFH-DA Staining: Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells with PBS to remove excess dye.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer (excitation ~485 nm, emission ~535 nm).
-
Data Analysis: Quantify the fluorescence intensity and express it as a fold change relative to the control group.
Visualizations
Signaling Pathways
Caption: this compound's dual mechanism of action in cancer cells.
Experimental Workflow
Caption: General workflow for investigating this compound's effects.
Conclusion
This compound exhibits potent anti-cancer activity in osteosarcoma cells by inducing apoptosis through the ROS-mediated mitochondrial pathway and by inhibiting the pro-survival and pro-metastatic JAK2/STAT3 signaling cascade. The data presented in this guide underscore the potential of this compound as a lead compound for the development of novel anti-cancer therapies. Further preclinical and clinical investigations are warranted to fully evaluate its therapeutic efficacy and safety profile. This document serves as a foundational resource for researchers aiming to build upon the current understanding of this compound's mechanism of action.
References
In-Depth Technical Guide to the Pharmacological Properties of Saucerneol
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Saucerneol (B3030236), a lignan (B3055560) isolated from Saururus chinensis, and its derivatives, notably this compound D and this compound F, have demonstrated a compelling range of pharmacological activities. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's properties, with a focus on its anti-inflammatory, antioxidant, and anticancer effects. Detailed experimental methodologies, quantitative data, and elucidated signaling pathways are presented to support further research and drug development initiatives.
Core Pharmacological Properties
This compound and its analogues exhibit potent biological activities, positioning them as promising candidates for therapeutic development. The primary pharmacological properties identified in preclinical studies include anti-inflammatory, antioxidant, and anticancer effects.
Anti-inflammatory Activity
This compound and its derivatives have been shown to modulate key inflammatory pathways. This compound D effectively inhibits the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells with an IC50 of 2.62 µM[1]. This inhibition is associated with the suppression of inducible nitric oxide synthase (iNOS) expression[1]. Furthermore, this compound F has been observed to attenuate degranulation in mast cells, a critical event in allergic and inflammatory responses, by inhibiting phospholipase Cγ1 (PLCγ1)[2][3].
Antioxidant Activity
In a mouse model of airway inflammation, this compound D demonstrated significant antioxidant effects. Oral administration of this compound D led to a marked decrease in reactive oxygen species (ROS) and malondialdehyde, along with an increase in superoxide (B77818) dismutase and glutathione (B108866) in lung tissues[1]. These antioxidant effects are correlated with the induction of Heme Oxygenase-1 (HO-1)[1].
Anticancer Activity
This compound has shown cytotoxic effects against human osteosarcoma cell lines, MG63 and SJSA-1, inducing apoptotic morphological changes and suppressing cell migration[4][5]. The anticancer mechanism involves the inhibition of the JAK2/STAT3 signaling pathway, a critical regulator of cancer cell proliferation, survival, and metastasis[4][6].
Quantitative Data Summary
The following tables summarize the available quantitative data on the pharmacological effects of this compound and its derivatives.
| Compound | Pharmacological Activity | Cell Line/Model | IC50/EC50 | Reference |
| This compound D | Nitric Oxide Production Inhibition | RAW 264.7 | 2.62 µM | [1] |
| Compound | Pharmacological Activity | Cell Line/Model | Observations | Reference |
| This compound | Cytotoxicity | MG63 and SJSA-1 (Osteosarcoma) | Significantly reduced cell viability | [4][5] |
| This compound F | Mast Cell Degranulation | Mouse Bone Marrow-Derived Mast Cells (BMMCs) | Dose-dependently inhibited β-hexosaminidase release | [3] |
Signaling Pathways
This compound and its derivatives exert their pharmacological effects by modulating several key signaling pathways.
Anti-inflammatory and Antioxidant Pathways
Heme Oxygenase-1 (HO-1) Induction by this compound D: this compound D induces the expression of HO-1, an enzyme with potent anti-inflammatory and antioxidant properties. This induction is a key mechanism underlying its protective effects in airway inflammation[1][7].
Figure 1: this compound D-mediated induction of the HO-1 pathway.
MAPK and NF-κB Pathway Inhibition: this compound D has been shown to attenuate the lipopolysaccharide (LPS)-induced activation of NF-κB and MAPK signaling in dendritic cells[7]. This compound F also inhibits the phosphorylation of MAPKs, including ERK1/2, JNK, and p38, in mast cells[3].
Figure 2: Inhibition of MAPK and NF-κB signaling by this compound.
Anticancer Pathway
JAK2/STAT3 Pathway Inhibition by this compound: In osteosarcoma cells, this compound inhibits the phosphorylation of both JAK2 and STAT3, leading to the downregulation of downstream targets involved in cell survival and proliferation, and ultimately inducing apoptosis[4][6].
Figure 3: Inhibition of the JAK2/STAT3 pathway by this compound.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on this compound.
Cell Viability (MTT) Assay for Osteosarcoma Cells
This protocol is adapted from studies investigating the cytotoxic effects of this compound on osteosarcoma cell lines[4][5][8].
Objective: To determine the effect of this compound on the viability of osteosarcoma cells.
Materials:
-
Human osteosarcoma cell lines (e.g., MG63, SJSA-1)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound stock solution (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed osteosarcoma cells into 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40 µM) for 24, 48, or 72 hours. A vehicle control (DMSO) should be included.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Figure 4: Workflow for the MTT cell viability assay.
Western Blot Analysis for Phosphorylated Proteins
This protocol is a general guide for detecting the phosphorylation status of proteins in signaling pathways affected by this compound, such as JAK2/STAT3 and MAPKs[4][9][10][11][12][13].
Objective: To determine the effect of this compound on the phosphorylation of specific signaling proteins.
Materials:
-
Cell line of interest (e.g., osteosarcoma cells, RAW 264.7 macrophages)
-
This compound
-
Stimulant (e.g., LPS, cytokines) if applicable
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (total and phosphorylated forms of the protein of interest)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and treat with this compound and/or a stimulant for the desired time.
-
Lyse the cells with RIPA buffer on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
To verify equal loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein or a housekeeping protein like β-actin.
Figure 5: General workflow for Western blot analysis.
Conclusion and Future Directions
This compound and its derivatives have emerged as promising natural compounds with significant anti-inflammatory, antioxidant, and anticancer properties. The elucidation of their mechanisms of action, particularly the modulation of the HO-1, MAPK/NF-κB, and JAK2/STAT3 signaling pathways, provides a solid foundation for their further development as therapeutic agents.
Future research should focus on:
-
Conducting comprehensive dose-response studies to determine the IC50 and EC50 values for a broader range of pharmacological activities.
-
Performing in-depth mechanistic studies to fully delineate the molecular targets of this compound.
-
Evaluating the efficacy and safety of this compound in more complex preclinical in vivo models of inflammatory diseases and cancer.
-
Investigating the pharmacokinetic and pharmacodynamic properties of this compound to optimize its delivery and therapeutic potential.
This technical guide serves as a valuable resource for scientists and researchers dedicated to advancing the therapeutic applications of this compound and its derivatives.
References
- 1. Antioxidant and antiasthmatic effects of this compound D in a mouse model of airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the Response of HOS and Saos-2 Osteosarcoma Cell Lines When Exposed to Different Sizes and Concentrations of Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound Inhibits the Growth, Migration, and Invasion of Osteosarcoma Cells In Vitro and Prevents Metastasis‐Associated Osteolysis Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound D inhibits dendritic cell activation by inducing heme oxygenase-1, but not by directly inhibiting toll-like receptor 4 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MTT (Assay protocol [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. SOCS3 promotes inflammation and apoptosis via inhibiting JAK2/STAT3 signaling pathway in 3T3-L1 adipocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Activation of JAK/STAT3 Signaling and the Complement System Modulate Inflammation in the Primary Human Dermal Fibroblasts of PXE Patients [mdpi.com]
The Discovery and Isolation of Saucerneol from Saururus chinensis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Saucerneol (B3030236), a lignan (B3055560) isolated from the perennial herb Saururus chinensis, has emerged as a compound of significant interest due to its diverse pharmacological activities, including anti-inflammatory and anti-cancer properties. This technical guide provides a comprehensive overview of the discovery, isolation, and purification of this compound. It details the experimental protocols for its extraction and chromatographic separation, presents key quantitative data, and visualizes the experimental workflow and associated signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
Saururus chinensis, commonly known as Chinese lizard's tail, has a long history of use in traditional medicine in East Asia for treating a variety of ailments, including edema, jaundice, and inflammatory diseases.[1] Scientific investigations into its chemical constituents have led to the identification of numerous bioactive compounds, including a class of lignans (B1203133) with potent biological effects.[2] Among these, this compound has been identified as a key contributor to the plant's therapeutic properties. This guide focuses on the technical aspects of its discovery and isolation.
Discovery of this compound
This compound was discovered through bioactivity-guided fractionation of extracts from Saururus chinensis. It is classified as a lignan, a class of polyphenolic compounds derived from phenylalanine.[2] Early studies focused on the various extracts of the plant, which demonstrated significant anti-inflammatory and anti-cancer effects, prompting further investigation to isolate the active principles.[1] Through systematic purification and spectroscopic analysis, this compound was identified as one of the key bioactive lignans within the plant.
Experimental Protocols
The isolation and purification of this compound from Saururus chinensis involves a multi-step process encompassing extraction, solvent partitioning, and chromatographic techniques. The following protocol is a synthesized methodology based on established procedures for isolating lignans from this plant species.
Plant Material Collection and Preparation
-
Collection: The aerial parts (leaves and stems) of Saururus chinensis are collected, preferably during the flowering season to maximize the concentration of bioactive compounds.
-
Drying: The plant material is air-dried in a well-ventilated area away from direct sunlight or in a circulating air oven at a temperature not exceeding 45°C until a constant weight is achieved.
-
Pulverization: The dried plant material is ground into a coarse powder using a mechanical grinder.
Extraction
-
Solvent: 95% ethanol (B145695) is used as the extraction solvent.
-
Procedure:
-
The powdered plant material is macerated in 95% ethanol at a solid-to-solvent ratio of 1:10 (w/v).
-
The mixture is subjected to ultrasonication for 30 minutes at room temperature and then left to macerate for 72 hours with occasional agitation.
-
The extract is filtered using Whatman No. 1 filter paper.
-
The extraction process is repeated three times with fresh solvent to ensure exhaustive extraction.
-
The filtrates are combined and concentrated under reduced pressure using a rotary evaporator at a temperature below 50°C to yield the crude ethanol extract.
-
Solvent Partitioning
-
Procedure:
-
The crude ethanol extract is suspended in distilled water.
-
Sequential liquid-liquid partitioning is performed using solvents of increasing polarity: n-hexane, chloroform, and ethyl acetate (B1210297).
-
For each step, the aqueous suspension is mixed with an equal volume of the organic solvent in a separatory funnel, shaken vigorously, and the layers are allowed to separate.
-
The organic layer is collected, and the process is repeated three times for each solvent. The ethyl acetate fraction is typically enriched with lignans, including this compound.
-
Chromatographic Purification
3.4.1. Silica (B1680970) Gel Column Chromatography
-
Stationary Phase: Silica gel (100-200 mesh).
-
Column Packing: A slurry of silica gel in n-hexane is prepared and poured into a glass column. The silica gel is allowed to settle uniformly, and a layer of sand is added on top.
-
Sample Loading: The dried ethyl acetate fraction is dissolved in a minimal amount of the initial mobile phase and loaded onto the column.
-
Elution: The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate to increase polarity.
-
Fraction Collection: Fractions of equal volume are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing this compound are pooled.
3.4.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC)
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient elution system with a mixture of acetonitrile (B52724) and water.
-
Detection: The elution is monitored at a wavelength of 280 nm.
-
Purification: The pooled fractions from column chromatography are concentrated and subjected to Prep-HPLC for final purification to yield this compound with high purity.
Data Presentation
The following table summarizes the key quantitative data for isolated this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₃₁H₃₈O₈ | [2] |
| Purity | >99% | [2] |
| Yield from Aerial Parts | 80 mg from 10 kg | [2] |
Mandatory Visualizations
Experimental Workflow
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Anti-inflammatory Effects of Saucerneol (B3030236)
This technical guide provides a comprehensive overview of the anti-inflammatory properties of this compound, a lignan (B3055560) isolated from Saururus chinensis. The document details its effects on various inflammatory mediators and elucidates the underlying molecular mechanisms through which it exerts its therapeutic potential. All quantitative data from cited studies are summarized in structured tables, and key experimental protocols are described. Signaling pathways are visualized using diagrams to facilitate a deeper understanding of this compound's mechanism of action.
In Vitro Anti-inflammatory Effects
In vitro studies have demonstrated that this compound, particularly its forms this compound F and this compound D, potently inhibits the production of key pro-inflammatory mediators in various cell types, including macrophages and mast cells.
Inhibition of Inflammatory Mediators
This compound has been shown to suppress the expression and release of nitric oxide (NO), prostaglandins (B1171923), leukotrienes, and pro-inflammatory cytokines, which are crucial molecules in the inflammatory cascade.
-
Nitric Oxide (NO) and Prostaglandin (B15479496) E2 (PGE2) : this compound F dose-dependently inhibits the production of NO in lipopolysaccharide (LPS)-stimulated murine macrophage RAW264.7 cells.[1] This inhibition is achieved by reducing the protein and mRNA expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation.[1][2][3] Similarly, this compound F has been observed to inhibit the expression of cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostaglandins like PGE2.[2][4]
-
Pro-inflammatory Cytokines (TNF-α and IL-6) : In mouse bone marrow-derived mast cells (BMMCs) stimulated with IgE/Antigen, this compound F effectively suppresses the production and transcription of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), two pivotal cytokines that drive inflammatory responses.[5][6]
-
Eicosanoids (PGD2 and LTC4) : this compound F also inhibits the generation of prostaglandin D2 (PGD2) and leukotriene C4 (LTC4) in stem cell factor (SCF)-induced BMMCs.[4] This indicates its ability to modulate multiple pathways of arachidonic acid metabolism.
Quantitative Data: In Vitro Inhibition
The following table summarizes the quantitative data on the inhibitory effects of this compound on various inflammatory markers.
| Compound | Cell Line | Stimulant | Target | Metric | Result | Reference |
| This compound F | RAW264.7 | LPS | NO Production | Inhibition | Dose-dependent | [1] |
| This compound F | RAW264.7 | LPS | iNOS Protein | Reduction | Dose-dependent | [1] |
| This compound F | RAW264.7 | LPS | iNOS mRNA | Reduction | Dose-dependent | [1] |
| This compound F | BMMCs | IgE/Ag | TNF-α Production | Inhibition | Dose-dependent | [5] |
| This compound F | BMMCs | IgE/Ag | IL-6 Production | Inhibition | Dose-dependent | [5] |
| This compound F | BMMCs | SCF | PGD2 Generation | Inhibition | Dose-dependent | [4] |
| This compound F | BMMCs | SCF | LTC4 Generation | Inhibition | Dose-dependent | [4] |
Experimental Protocols: In Vitro Assays
Below are the detailed methodologies for the key in vitro experiments cited.
-
Cell Culture and Treatment :
-
RAW264.7 Macrophages : Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics. For experiments, cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour) before stimulation with an inflammatory agent like LPS (e.g., 1 µg/mL) for a duration of 18-24 hours.[1][7]
-
Mouse Bone Marrow-Derived Mast Cells (BMMCs) : Bone marrow cells are harvested from mice and cultured for several weeks in media containing IL-3 to differentiate them into BMMCs. For cytokine release assays, cells are sensitized with IgE and then challenged with an antigen (e.g., DNP-HSA) in the presence or absence of this compound.[5]
-
-
Measurement of Inflammatory Mediators :
-
Nitric Oxide (NO) Assay : The concentration of nitrite (B80452) (a stable metabolite of NO) in the cell culture supernatant is measured using the Griess reagent.[8][9] The absorbance is read at approximately 540 nm.
-
ELISA for Cytokines and Prostaglandins : The levels of TNF-α, IL-6, PGD2, and PGE2 in the culture supernatants are quantified using specific enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.[10][11][12]
-
Western Blot Analysis : To determine the protein levels of iNOS, COX-2, and various signaling proteins (e.g., phosphorylated MAPKs, IκBα), cells are lysed, and proteins are separated by SDS-PAGE. The separated proteins are then transferred to a membrane (e.g., PVDF) and probed with specific primary antibodies, followed by incubation with secondary antibodies and detection using chemiluminescence.[7]
-
Quantitative Real-Time PCR (qRT-PCR) : To measure mRNA expression levels of iNOS, COX-2, TNF-α, and IL-6, total RNA is extracted from the cells and reverse-transcribed into cDNA. qRT-PCR is then performed using gene-specific primers and a fluorescent dye like SYBR Green.[13][14]
-
In Vivo Anti-inflammatory Effects
The anti-inflammatory activity of this compound has also been validated in animal models of inflammation.
Animal Models of Inflammation
-
Ovalbumin (OVA)-Induced Airway Inflammation : This is a widely used mouse model for allergic asthma.[15] this compound D was administered orally to mice that were sensitized and challenged with OVA. The study found that this compound D significantly inhibited the number of inflammatory cells (eosinophils), the production of IgE, and Th2-type cytokines in the airways.[15] Histopathological analysis showed a marked decrease in lung inflammation and mucus-producing goblet cell hyperplasia.[15]
-
Carrageenan-Induced Paw Edema : While no specific studies using this compound in this model were found, it is a standard and highly reproducible model for acute inflammation.[16][17] An irritant, carrageenan, is injected into the paw of a rodent, inducing edema.[18][19] The efficacy of an anti-inflammatory agent is measured by its ability to reduce the swelling of the paw over several hours.[20][21]
Quantitative Data: In Vivo Effects
The following table summarizes the quantitative data from the in vivo study on this compound D.
| Compound | Animal Model | Dosage | Effect | Metric | Reference |
| This compound D | OVA-induced asthma (mouse) | 20 mg/kg (oral) | Inhibition of inflammatory cells | Significant reduction | [15] |
| This compound D | OVA-induced asthma (mouse) | 40 mg/kg (oral) | Inhibition of inflammatory cells | Significant reduction | [15] |
| This compound D | OVA-induced asthma (mouse) | 20 & 40 mg/kg (oral) | Inhibition of IgE production | Significant reduction | [15] |
| This compound D | OVA-induced asthma (mouse) | 20 & 40 mg/kg (oral) | Inhibition of Th2-type cytokines | Significant reduction | [15] |
Experimental Protocols: In Vivo Assays
-
OVA-Induced Airway Inflammation Model :
-
Sensitization : Mice are sensitized by intraperitoneal injections of OVA mixed with an adjuvant like aluminum hydroxide.
-
Challenge : After the sensitization period, mice are challenged with aerosolized OVA to induce an inflammatory response in the lungs.
-
Treatment : this compound D (e.g., 20 and 40 mg/kg) is administered orally once daily for several days during the challenge phase.[15]
-
Analysis : After the final challenge, bronchoalveolar lavage (BAL) fluid is collected to count inflammatory cells. Lung tissues are collected for histopathological examination (e.g., H&E staining) and for measuring levels of reactive oxygen species (ROS), malondialdehyde (MDA), superoxide (B77818) dismutase (SOD), and glutathione.[15]
-
Molecular Mechanisms of Action
This compound exerts its anti-inflammatory effects by modulating several key intracellular signaling pathways that are critical for the expression of inflammatory genes.
Inhibition of NF-κB, MAPK, and AP-1 Signaling
This compound F has been shown to be a potent inhibitor of the NF-κB, MAPK, and AP-1 pathways, which are central to the inflammatory response triggered by stimuli like LPS.[1]
-
NF-κB Pathway : this compound F inhibits the LPS-induced activation of Nuclear Factor-kappa B (NF-κB).[1] It prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This action blocks the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of NF-κB target genes such as iNOS, COX-2, TNF-α, and IL-6.[1][22][23]
-
MAPK Pathway : The activation of Mitogen-Activated Protein Kinases (MAPKs) is a crucial upstream event in the inflammatory cascade.[24] this compound F markedly inhibits the LPS-stimulated phosphorylation of all three major MAPKs: extracellular signal-regulated kinase 1/2 (ERK1/2), p38 MAPK, and c-Jun N-terminal kinase (JNK).[1][4]
-
AP-1 Pathway : Activator protein-1 (AP-1) is another transcription factor that regulates inflammatory gene expression. This compound F attenuates the DNA-binding capacity and luciferase activity of AP-1 reporter promoters, indicating its inhibitory effect on this pathway.[1]
Caption: this compound F inhibits LPS-induced inflammatory signaling pathways.
Modulation of Mast Cell Activation Pathways
In mast cells, this compound F interferes with signaling cascades initiated by the FcεRI receptor, which is critical for allergic inflammatory responses.[5]
-
Fyn/Syk/Gab2 Pathway : this compound F inhibits the phosphorylation of Fyn, a key initiating kinase in the FcεRI pathway.[5] This leads to the suppression of downstream signaling molecules, including Syk and Gab2.
-
Akt/IKK/IκB Pathway : By inhibiting upstream kinases, this compound F also attenuates the activation of the Akt/IKK/IκB pathway, contributing to its inhibitory effect on NF-κB in mast cells.[5]
-
PLCγ1/Ca2+ Pathway : this compound F reduces intracellular calcium (Ca2+) influx by inhibiting the phosphorylation of Phospholipase Cγ1 (PLCγ1).[4] This action suppresses the nuclear translocation of cytosolic phospholipase A2 (cPLA2) and 5-lipoxygenase (5-LO), which are essential for the production of eicosanoids.[4]
References
- 1. This compound F, a new lignan, inhibits iNOS expression via MAPKs, NF-κB and AP-1 inactivation in LPS-induced RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting NOX, INOS and COX-2 in inflammatory cells: chemoprevention using food phytochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6-Shogaol suppressed lipopolysaccharide-induced up-expression of iNOS and COX-2 in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound F, a New Lignan Isolated from Saururus chinensis, Attenuates Degranulation via Phospholipase Cγ 1 Inhibition and Eicosanoid Generation by Suppressing MAP Kinases in Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound F inhibits tumor necrosis factor-α and IL-6 production by suppressing Fyn-mediated pathways in FcεRI-mediated mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of IL-1, IL-6, and TNF-alpha in immune-mediated inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of microsomal prostaglandin E2 synthase-1 as a molecular basis for the anti-inflammatory actions of boswellic acids from frankincense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of Prostaglandin E2 Production by Anti-inflammatory Hypericum perforatum Extracts and Constituents in RAW264.7 Mouse Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-Inflammatory Activity of Some Characteristic Constituents from the Vine Stems of Spatholobus suberectus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Antioxidant and antiasthmatic effects of this compound D in a mouse model of airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scielo.br [scielo.br]
- 17. Carrageenan-induced paw edema in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Systemic changes following carrageenan-induced paw inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers [mdpi.com]
- 24. Polyphenols Targeting MAPK Mediated Oxidative Stress and Inflammation in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
The Antioxidant Properties of Saucerneol D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Saucerneol D, a tetrahydrofuran-type sesquilignan isolated from Saururus chinensis, has demonstrated notable antioxidant properties, positioning it as a compound of interest for further investigation in the fields of oxidative stress-related diseases. This technical guide provides a comprehensive overview of the current understanding of this compound D's antioxidant mechanisms, supported by available preclinical data. The primary mechanism of action involves the induction of the antioxidant enzyme Heme Oxygenase-1 (HO-1) through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This guide summarizes the key quantitative in vivo findings, details the experimental protocols for assessing its antioxidant activities, and presents visual diagrams of the involved signaling pathways to facilitate a deeper understanding for research and development purposes.
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects through antioxidant defenses, is implicated in the pathogenesis of numerous diseases, including inflammatory conditions, neurodegenerative disorders, and cardiovascular diseases. This compound D has emerged as a promising natural compound with the potential to mitigate oxidative stress. Its antioxidant effects are primarily attributed to its ability to upregulate endogenous antioxidant defense mechanisms rather than direct radical scavenging.
Quantitative Data on Antioxidant Effects
While specific in vitro quantitative data for direct radical scavenging activity of this compound D, such as IC50 values from DPPH or ABTS assays, are not prominently available in the current body of scientific literature, in vivo studies provide significant evidence of its antioxidant effects. The following table summarizes the key quantitative findings from a study on an ovalbumin (OVA)-induced asthma model in mice, where this compound D was administered orally.
| Parameter Measured | Treatment Group | Observation | Citation(s) |
| Reactive Oxygen Species (ROS) | This compound D (20 and 40 mg/kg) in lung tissue | A marked decrease in OVA-induced ROS levels was observed. | |
| Malondialdehyde (MDA) | This compound D (20 and 40 mg/kg) in lung tissue | A significant decrease in the lipid peroxidation marker, MDA, was noted in the lung tissues of mice treated with this compound D. | |
| Superoxide Dismutase (SOD) | This compound D (20 and 40 mg/kg) in lung tissue | An increase in the activity of the endogenous antioxidant enzyme, SOD, was measured in the lung tissues. | |
| Glutathione (GSH) | This compound D (20 and 40 mg/kg) in lung tissue | An increase in the levels of the crucial endogenous antioxidant, GSH, was observed in the lung tissues. | |
| Heme Oxygenase-1 (HO-1) | This compound D (20 and 40 mg/kg) in lung tissue | This compound D treatment led to the induction of HO-1 expression. The antioxidant effects were correlated with this induction. | |
| Nrf2 Production | This compound D in lipopolysaccharide-treated dendritic cells | This compound D increased the production of Nrf2. |
Mechanism of Action: The Nrf2-HO-1 Pathway
The primary antioxidant mechanism of this compound D is the activation of the Nrf2 signaling pathway. Under normal physiological conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon stimulation by inducers like this compound D, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription. A key target gene in this pathway is HMOX1, which encodes for Heme Oxygenase-1 (HO-1), an enzyme with potent antioxidant and anti-inflammatory properties.
While the specific upstream kinases, such as MAPKs (e.g., ERK, p38) or PI3K/Akt, that may be involved in this compound D-induced Nrf2 activation have not been definitively elucidated, these pathways are common regulators of Nrf2 in response to other phytochemicals.
Signaling Pathway Diagrams
Caption: Confirmed Nrf2/HO-1 signaling pathway activated by this compound D.
Caption: Putative upstream signaling kinases activating the Nrf2 pathway.
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of this compound D's antioxidant properties.
In Vitro Antioxidant Assays
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
-
Reagent Preparation : Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727). Prepare a series of dilutions of this compound D in methanol. Ascorbic acid or Trolox can be used as a positive control.
-
Assay Procedure :
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of this compound D or the control.
-
For the blank, use 100 µL of methanol instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement : Measure the absorbance at 517 nm using a microplate reader.
-
Calculation : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 The IC50 value (the concentration of this compound D required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of this compound D.
The Therapeutic Potential of Saucerneol and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the lignan (B3055560) Saucerneol and its derivatives, focusing on their significant biological activities. Sourced from plants such as Saururus chinensis, these compounds have emerged as promising candidates for therapeutic development, particularly in the fields of oncology and inflammatory diseases. This document details their mechanisms of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the core signaling pathways involved.
Anti-Cancer Activity of this compound
Recent studies have highlighted the potent anti-cancer properties of this compound, specifically against osteosarcoma, the most prevalent type of malignant bone tumor.[1][2] Research demonstrates that this compound induces cell death and inhibits the growth, migration, and invasion of human osteosarcoma cells.[1][2] Another related compound, Saurolactam, has also been shown to inhibit the proliferation of osteosarcoma cells.[3]
Mechanism of Action: JAK2/STAT3 Pathway Inhibition
The primary mechanism behind this compound's anti-osteosarcoma effect is the inhibition of the Janus kinase 2/Signal Transducer and Activator of Transcription 3 (JAK2/STAT3) signaling pathway.[1][4] This pathway is crucial for tumor cell growth and survival.[5] By inhibiting the phosphorylation of JAK2 and STAT3, this compound effectively downregulates the expression of anti-apoptotic proteins.[1][6] This disruption leads to a cascade of events including the cleavage of Poly (ADP-ribose) polymerase (PARP), disruption of the mitochondrial membrane potential, and a subsequent increase in intracellular Reactive Oxygen Species (ROS), ultimately culminating in apoptotic cell death.[1][2][7]
The following diagram illustrates the inhibitory effect of this compound on the JAK2/STAT3 signaling pathway in osteosarcoma cells.
Quantitative Data: Anti-Proliferative Activity
The cytotoxic effects of this compound and its related compounds have been quantified against various human osteosarcoma cell lines.
| Compound | Cell Line(s) | Activity | IC50 Value | Citation(s) |
| This compound | MG-63, SJSA-1 | Anti-proliferative / Cytotoxic | Exhibited toxicity; specific IC50 not provided in abstracts. | [1],[2] |
| Saurolactam | MG-63, HOS | Anti-proliferative | Not specified | [3] |
Anti-inflammatory and Antioxidant Activities
Several this compound derivatives have demonstrated significant anti-inflammatory and antioxidant properties. These compounds effectively suppress the production of pro-inflammatory mediators in activated immune cells, such as macrophages.
Mechanism of Action: Modulation of NF-κB and Nrf2/HO-1 Pathways
The anti-inflammatory effects of this compound derivatives are mediated through multiple signaling pathways.
-
NF-κB Inhibition: Compounds including this compound D, this compound E, and (-)-saucerneol methyl ether have been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[8][9] NF-κB is a critical transcription factor that governs the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[10][11]
-
Nrf2/HO-1 Activation: this compound D also exerts its effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[12] Nrf2 activation leads to the upregulation of antioxidant enzymes like Heme Oxygenase-1 (HO-1), which in turn suppresses oxidative stress and inflammation.
The diagram below outlines the Nrf2-mediated antioxidant and anti-inflammatory action of this compound D.
Quantitative Data: Anti-inflammatory Activity
The inhibitory potency of this compound derivatives against inflammatory markers has been determined in various in vitro models.
| Compound | Assay | Cell Line | IC50 Value | Citation(s) |
| This compound D | NF-κB Reporter Gene | HeLa | 2.5 µM | [8],[9] |
| (-)-Saucerneol methyl ether | NF-κB Reporter Gene | HeLa | 16.9 µM | [8],[9] |
| Sauchinone D | Nitric Oxide (NO) Production | RAW 264.7 | 13.0 µM | [13] |
| Sauchinone | Nitric Oxide (NO) Production | RAW 264.7 | 14.2 µM | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound and its derivatives.
Protocol: Cell Viability and Proliferation (MTT Assay)
This protocol is used to assess the cytotoxic and anti-proliferative effects of compounds on cancer cell lines like MG-63 and SJSA-1.
-
Cell Seeding: Plate osteosarcoma cells (e.g., MG-63, SJSA-1) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for an additional 24 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.
Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
This protocol measures the ability of compounds to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Seeding: Plate RAW 264.7 murine macrophage cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well. Incubate for 24 hours at 37°C with 5% CO₂.
-
Compound Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of the this compound derivative to be tested. Incubate for 1-2 hours.
-
LPS Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for an additional 24 hours.
-
Nitrite Measurement: Transfer 50-100 µL of the cell culture supernatant to a new 96-well plate. Add an equal volume of Griess Reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
Data Analysis: After a 10-15 minute incubation at room temperature in the dark, measure the absorbance at 540 nm. Calculate the nitrite concentration by comparing the absorbance values to a sodium nitrite standard curve. Determine the IC50 value for NO inhibition.
Protocol: Western Blot Analysis for JAK2/STAT3 Pathway
This protocol is used to detect the expression and phosphorylation status of key proteins in the JAK2/STAT3 pathway.[5][14]
-
Cell Lysis: Treat osteosarcoma cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for p-JAK2, JAK2, p-STAT3, STAT3, and a loading control (e.g., β-actin or GAPDH), diluted in blocking buffer.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. Quantify band intensities using densitometry software.
References
- 1. This compound Inhibits the Growth, Migration, and Invasion of Osteosarcoma Cells In Vitro and Prevents Metastasis‐Associated Osteolysis Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits the Growth, Migration, and Invasion of Osteosarcoma Cells In Vitro and Prevents Metastasis-Associated Osteolysis Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of the JAK2/STAT3 signaling pathway exerts a therapeutic effect on osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Osteosarcoma cell proliferation suppression via SHP-2-mediated inactivation of the JAK/STAT3 pathway by tubocapsenolide A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liensinine Inhibits Osteosarcoma Growth by ROS-Mediated Suppression of the JAK2/STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lignans from Saururus chinensis inhibiting the transcription factor NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Open Access@KRIBB: Lignans from Saururus chinensis inhibiting the transcription factor NF-κB [oak.kribb.re.kr]
- 10. Design, synthesis and anti-inflammatory activity of 3-amino acid derivatives of ocotillol-type sapogenins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and anti-inflammatory activity of novel steroidal chalcones with 3β-pregnenolone ester derivatives in RAW 264.7 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. static1.squarespace.com [static1.squarespace.com]
- 13. groups.kib.cas.cn [groups.kib.cas.cn]
- 14. fb.cuni.cz [fb.cuni.cz]
The Biosynthesis of Saucerneol in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Saucerneol, a prominent diaryldimethylbutane lignan (B3055560) found in Saururus chinensis, has garnered significant interest for its diverse pharmacological activities. Understanding its biosynthesis is crucial for biotechnological production and the development of novel therapeutics. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, detailing the precursor molecules, key enzymatic steps, and relevant intermediate compounds. The pathway originates from the general phenylpropanoid metabolism, with L-phenylalanine serving as the initial precursor, leading to the formation of coniferyl alcohol. The subsequent dimerization and modification of this monolignol are key to the formation of the this compound scaffold. This document summarizes available quantitative data on related enzymes, provides detailed experimental protocols for pathway elucidation, and includes visualizations of the metabolic and experimental workflows.
Introduction
Lignans (B1203133) are a large and diverse class of phenolic compounds found in plants, arising from the oxidative coupling of two or more phenylpropanoid units. This compound, a diaryldimethylbutane lignan isolated from Saururus chinensis, has demonstrated a range of biological activities, including anti-inflammatory and anti-cancer properties[1][2]. The elucidation of its biosynthetic pathway is a critical step towards harnessing its therapeutic potential through metabolic engineering and synthetic biology approaches. This guide synthesizes the current understanding of lignan biosynthesis to propose a detailed pathway for this compound formation.
The Putative Biosynthetic Pathway of this compound
The biosynthesis of this compound is intricately linked to the general phenylpropanoid pathway, a central route for the production of a wide array of plant secondary metabolites. The pathway can be broadly divided into three major stages:
-
Phenylpropanoid Pathway: The synthesis of monolignols from L-phenylalanine.
-
Monolignol Dimerization: The coupling of two coniferyl alcohol molecules to form the initial lignan scaffold.
-
Post-Dimerization Modifications: A series of enzymatic reactions that modify the initial lignan structure to yield this compound.
The General Phenylpropanoid Pathway: Synthesis of Coniferyl Alcohol
The journey to this compound begins with the amino acid L-phenylalanine, which is converted to the key monolignol, coniferyl alcohol, through a series of enzymatic reactions:
-
Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.
-
Cinnamate 4-hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates cinnamic acid to produce p-coumaric acid.
-
4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.
-
Shikimate/Quinate Hydroxycinnamoyltransferase (HCT): Transfers the p-coumaroyl group to shikimate or quinate.
-
p-Coumaroyl Shikimate 3'-hydroxylase (C3'H): Another cytochrome P450 enzyme that hydroxylates the p-coumaroyl moiety to a caffeoyl group.
-
Caffeoyl-CoA O-methyltransferase (CCoAOMT): Methylates the newly introduced hydroxyl group to form feruloyl-CoA.
-
Cinnamoyl-CoA Reductase (CCR): Reduces feruloyl-CoA to coniferaldehyde (B117026).
-
Cinnamyl Alcohol Dehydrogenase (CAD): Reduces coniferaldehyde to coniferyl alcohol.
Dimerization of Coniferyl Alcohol
The formation of the lignan backbone occurs through the oxidative coupling of two coniferyl alcohol molecules. This crucial step is stereochemically controlled by dirigent proteins (DIRs) and catalyzed by oxidizing enzymes such as laccases or peroxidases . This reaction leads to the formation of various lignan precursors, with pinoresinol (B1678388) being a common intermediate.
Post-Dimerization and Formation of the Diaryldimethylbutane Skeleton
Following the initial dimerization, a series of reductive and modifying steps are necessary to form the diaryldimethylbutane structure of this compound. This part of the pathway is less defined but is proposed to involve the following key enzyme families:
-
Pinoresinol-Lariciresinol Reductases (PLRs): These enzymes catalyze the sequential reduction of pinoresinol to lariciresinol (B1674508) and then to secoisolariciresinol (B192356). The activity and stereospecificity of PLRs are critical in determining the final lignan structure[3][4][5].
-
Dehydrogenases and Reductases: Further enzymatic reactions are required to convert secoisolariciresinol into the diaryldimethylbutane skeleton. While the specific enzymes are not yet characterized for this compound, they are likely to be NADPH-dependent reductases and dehydrogenases that modify the butane (B89635) chain.
-
Cytochrome P450 Monooxygenases (CYPs): These enzymes are known to be involved in the hydroxylation and other modifications of the aromatic rings of lignans, contributing to the final structure of this compound[6].
-
O-Methyltransferases (OMTs): These enzymes are responsible for the methylation of hydroxyl groups on the aromatic rings, a common feature in many lignans, including this compound.
Quantitative Data on Related Lignan Biosynthetic Enzymes
While specific quantitative data for the enzymes in the this compound pathway are not available, data from homologous enzymes in other lignan-producing plants provide valuable insights.
| Enzyme Family | Enzyme | Source Organism | Substrate(s) | K_m (µM) | V_max (pkat/mg) | Optimal pH | Optimal Temp. (°C) | Reference |
| PLR | PLR-La1 | Linum album | (+)-Pinoresinol | 1.5 | 12.8 | 6.5 | 30 | |
| PLR-Lu | Linum usitatissimum | (-)-Pinoresinol | 2.1 | 15.4 | 6.5 | 30 | ||
| AtPrR1 | Arabidopsis thaliana | (+)-Pinoresinol | 10 | - | 7.0 | 30 | ||
| CYP450 | CYP81Q1 | Sesamum indicum | (+)-Pinoresinol | 2.5 | - | 7.5 | 30 | |
| CYP719A23 | Podophyllum hexandrum | Matairesinol | 5.0 | - | 7.5 | 30 |
Table 1: Kinetic Parameters of Representative Lignan Biosynthetic Enzymes. Note: Data are compiled from various sources and represent approximate values. "-" indicates data not available.
Detailed Experimental Protocols
The elucidation of the this compound biosynthetic pathway requires a combination of biochemical and molecular biology techniques. The following are detailed protocols for key experiments.
Enzyme Assays
Principle: The activity of PLR is determined by monitoring the NADPH-dependent reduction of pinoresinol to lariciresinol and subsequently to secoisolariciresinol. The consumption of NADPH is measured spectrophotometrically at 340 nm.
Materials:
-
Assay Buffer: 100 mM Tris-HCl (pH 7.5)
-
Substrate: 1 mM Pinoresinol (dissolved in DMSO)
-
Cofactor: 10 mM NADPH
-
Enzyme: Purified recombinant PLR or crude plant extract
-
Spectrophotometer
Protocol:
-
Prepare a 1 mL reaction mixture in a quartz cuvette containing:
-
880 µL Assay Buffer
-
100 µL 10 mM NADPH
-
10 µL 1 mM Pinoresinol
-
-
Incubate the mixture at 30°C for 5 minutes to equilibrate.
-
Initiate the reaction by adding 10 µL of the enzyme solution.
-
Immediately monitor the decrease in absorbance at 340 nm for 10 minutes at 30-second intervals.
-
Calculate the rate of NADPH oxidation using the molar extinction coefficient of NADPH (6.22 mM⁻¹ cm⁻¹).
-
Perform control reactions without the enzyme or without the substrate to account for non-enzymatic reactions.
Heterologous Expression and Purification of Recombinant Enzymes
Principle: To characterize a specific enzyme, it is often necessary to produce it in a heterologous system (e.g., E. coli or yeast) to obtain sufficient quantities of pure protein.
Protocol (for E. coli expression with a His-tag):
-
Cloning: Subclone the coding sequence of the target enzyme into a suitable expression vector (e.g., pET vector) with an N- or C-terminal polyhistidine (His) tag.
-
Transformation: Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Expression:
-
Grow a 5 mL overnight culture of the transformed cells in LB medium with the appropriate antibiotic at 37°C.
-
Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation (5000 x g, 15 min, 4°C).
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation (15000 x g, 30 min, 4°C).
-
-
Purification:
-
Load the clarified lysate onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole).
-
Elute the His-tagged protein with elution buffer (lysis buffer with 250-500 mM imidazole).
-
-
Verification: Analyze the purified protein by SDS-PAGE and confirm its identity by Western blot or mass spectrometry.
Gene Expression Analysis by RT-qPCR
Principle: Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to quantify the expression levels of genes encoding the biosynthetic enzymes in different tissues of Saururus chinensis or under different experimental conditions.
Materials:
-
RNA extraction kit suitable for plant tissues
-
DNase I
-
Reverse transcriptase
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers
-
qPCR instrument
Protocol:
-
RNA Extraction: Extract total RNA from the desired plant tissue using a suitable kit, following the manufacturer's instructions.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase and oligo(dT) or random primers.
-
qPCR:
-
Prepare the qPCR reaction mixture containing cDNA template, gene-specific forward and reverse primers, and qPCR master mix.
-
Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target genes and one or more stably expressed reference genes (e.g., actin or ubiquitin).
-
Calculate the relative gene expression using the ΔΔCt method.
-
Analytical Quantification of Lignans by LC-MS/MS
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the identification and quantification of lignans in plant extracts[7][8][9][10][11].
Protocol:
-
Sample Preparation:
-
Grind the plant tissue to a fine powder.
-
Extract the lignans with a suitable solvent (e.g., 80% methanol) using ultrasonication or shaking.
-
Centrifuge the extract and filter the supernatant.
-
For the analysis of lignan glycosides, an enzymatic or acidic hydrolysis step may be required.
-
-
LC Separation:
-
Inject the extract onto a reversed-phase C18 column.
-
Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
-
MS/MS Detection:
-
Use an electrospray ionization (ESI) source in negative or positive ion mode.
-
Perform multiple reaction monitoring (MRM) for targeted quantification of specific lignans, using precursor-to-product ion transitions.
-
-
Quantification:
-
Generate a calibration curve using authentic standards of the lignans of interest.
-
Quantify the lignans in the samples by comparing their peak areas to the calibration curve.
-
Conclusion
The biosynthesis of this compound in plants is a complex process that begins with the general phenylpropanoid pathway and involves a series of specific enzymatic reactions to form the diaryldimethylbutane lignan structure. While the complete pathway and the specific enzymes involved in the final steps are yet to be fully elucidated, this guide provides a robust putative pathway based on the current knowledge of lignan biosynthesis. The detailed experimental protocols presented here offer a roadmap for researchers to further investigate and characterize the enzymes and genes involved in this compound formation. A deeper understanding of this pathway will be instrumental in the development of biotechnological strategies for the sustainable production of this valuable medicinal compound.
References
- 1. This compound Inhibits the Growth, Migration, and Invasion of Osteosarcoma Cells In Vitro and Prevents Metastasis‐Associated Osteolysis Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits the Growth, Migration, and Invasion of Osteosarcoma Cells In Vitro and Prevents Metastasis-Associated Osteolysis Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pinoresinol-lariciresinol reductase: Substrate versatility, enantiospecificity, and kinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pinoresinol-lariciresinol reductases, key to the lignan synthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Optimization of a liquid chromatography-tandem mass spectrometry method for quantification of the plant lignans secoisolariciresinol, matairesinol, lariciresinol, and pinoresinol in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeted LC-MS/MS Method for the Quantitation of Plant Lignans and Enterolignans in Biofluids from Humans and Pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS [frontiersin.org]
In Vitro Anti-Cancer Activity of Saucerneol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Saucerneol, a lignan (B3055560) isolated from Saururus chinensis, has demonstrated significant potential as an anti-cancer agent in various in vitro studies. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-cancer properties, with a focus on its effects on osteosarcoma and nasopharyngeal carcinoma. This document details the cytotoxic and anti-proliferative effects of this compound, outlines its mechanism of action involving the inhibition of the JAK2/STAT3 signaling pathway and subsequent induction of mitochondrial-dependent apoptosis, and provides detailed protocols for key experimental assays. Quantitative data from published studies are summarized, and signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this compound's potential in oncology research and drug development.
Introduction
This compound is a bioactive lignan derived from the plant Saururus chinensis, a perennial herb used in traditional medicine.[1] Recent scientific investigations have highlighted its pharmacological activities, including potent anti-cancer effects.[1] This guide focuses on the in vitro anti-cancer activity of this compound, summarizing key findings and providing detailed methodologies for researchers. The primary focus of existing research has been on osteosarcoma, with additional studies indicating activity in nasopharyngeal carcinoma.[1]
Quantitative Data on Anti-Cancer Activity
The anti-cancer efficacy of this compound has been quantified through various in vitro assays, primarily assessing its cytotoxicity, and its impact on apoptosis and cell cycle progression.
Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The IC50 values for this compound have been determined in human osteosarcoma and nasopharyngeal carcinoma cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| MG63 | Osteosarcoma | Data not available in abstract | [1][2] |
| SJSA-1 | Osteosarcoma | Data not available in abstract | [1][2] |
| CNE-1 | Nasopharyngeal Carcinoma | Not explicitly stated | |
| CNE-2 | Nasopharyngeal Carcinoma | Not explicitly stated | |
| SUNE-1 | Nasopharyngeal Carcinoma | Not explicitly stated |
Note: Specific IC50 values for this compound were not explicitly available in the provided search results abstracts. Researchers should refer to the full-text articles for this specific quantitative data.
Induction of Apoptosis
This compound has been shown to induce apoptosis in cancer cells. This is characterized by morphological changes, DNA fragmentation, and the activation of key apoptotic proteins.
| Cell Line | Treatment Concentration (µM) | Observation | Citation |
| MG63, SJSA-1 | Not specified | Induces apoptotic morphological changes | [1][2] |
| SJSA-1 | Concentration-dependent | Increased PARP cleavage | [1] |
| SJSA-1 | Concentration-dependent | Decreased expression of anti-apoptotic proteins (Bcl-2, Bcl-xL, survivin) | [3] |
| SJSA-1 | Not specified | Disruption of mitochondrial membrane potential | [1] |
| SJSA-1 | Not specified | Increased generation of reactive oxygen species (ROS) | [1][3] |
Mechanism of Action: Signaling Pathways
This compound exerts its anti-cancer effects primarily through the modulation of the JAK2/STAT3 signaling pathway, which leads to the induction of mitochondrial-dependent apoptosis.
Inhibition of JAK2/STAT3 Signaling
The Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) pathway is a critical signaling cascade that regulates cell proliferation, survival, and differentiation. Its aberrant activation is common in many cancers.[1] this compound has been shown to inhibit this pathway in osteosarcoma cells.[1][2]
Caption: this compound inhibits the JAK2/STAT3 signaling pathway.
Induction of Mitochondrial-Dependent Apoptosis
The inhibition of the JAK2/STAT3 pathway by this compound leads to a decrease in the expression of anti-apoptotic proteins of the Bcl-2 family.[1] This disrupts the mitochondrial membrane potential, leading to the release of pro-apoptotic factors and the activation of caspases, ultimately resulting in apoptotic cell death.[1][3]
Caption: Mitochondrial-dependent apoptosis induced by this compound.
Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to evaluate the anti-cancer activity of this compound.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MG63, SJSA-1) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[1]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 540-570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot Analysis for Apoptotic Proteins
Western blotting is used to detect and quantify specific proteins in a sample. In the context of this compound's activity, it is used to measure the levels of key apoptotic and signaling proteins.
Protocol:
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., PARP, Bcl-2, Bcl-xL, survivin, p-JAK2, JAK2, p-STAT3, STAT3, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1-2 hours at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software.
Conclusion
This compound exhibits promising in vitro anti-cancer activity, particularly against osteosarcoma. Its mechanism of action, centered on the inhibition of the JAK2/STAT3 signaling pathway and the subsequent induction of mitochondrial-dependent apoptosis, presents a compelling case for its further investigation as a potential therapeutic agent. This technical guide provides a foundational understanding of this compound's anti-cancer properties and detailed protocols to aid researchers in their exploration of this natural compound. Further studies are warranted to elucidate its efficacy across a broader range of cancer types and to validate these in vitro findings in preclinical in vivo models.
References
The Neuroprotective Potential of Saucerneol: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Saucerneol, a lignan (B3055560) found in the plant species Saururus chinensis, has emerged as a promising natural compound with significant neuroprotective potential. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's mechanisms of action, supported by available quantitative data and detailed experimental protocols. The primary neuroprotective effects of this compound appear to be mediated through its potent anti-inflammatory and antioxidant properties. Key signaling pathways implicated in its activity include the nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) pathway and the nuclear factor-kappa B (NF-κB) signaling cascade. This document summarizes the existing evidence, outlines the experimental methodologies used to adduce this evidence, and presents the underlying molecular pathways in a structured format to facilitate further research and drug development efforts.
Introduction
Neuroinflammation and oxidative stress are key pathological drivers in the onset and progression of numerous neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. The activation of microglial cells, the resident immune cells of the central nervous system, can lead to the excessive production of pro-inflammatory cytokines and reactive oxygen species (ROS), creating a neurotoxic environment that contributes to neuronal damage and death. Consequently, therapeutic strategies aimed at modulating neuroinflammation and mitigating oxidative stress are of significant interest. Natural compounds, with their diverse chemical structures and biological activities, represent a valuable resource for the discovery of novel neuroprotective agents. This compound, a lignan isolated from Saururus chinensis, has demonstrated notable anti-inflammatory and antioxidant effects in various studies, suggesting its potential as a therapeutic candidate for neurodegenerative disorders.
Anti-Inflammatory Properties of this compound
This compound has been shown to exert significant anti-inflammatory effects by inhibiting the production of key inflammatory mediators in immune cells. These effects are primarily attributed to its ability to modulate the NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways.
Quantitative Data on Anti-Inflammatory Effects
Studies on the murine macrophage cell line RAW264.7, stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, have provided quantitative insights into the anti-inflammatory capacity of this compound D.
| Parameter | This compound D Concentration (µg/mL) | Inhibition/Reduction | Cell Line | Reference |
| Nitric Oxide (NO) Production | 25 | 66% inhibition | RAW264.7 | [1] |
| Inducible Nitric Oxide Synthase (iNOS) Protein Expression | 25 | 33% inhibition | RAW264.7 | [1] |
| Cyclooxygenase-2 (COX-2) Protein Expression | 25 | Regulated | RAW264.7 | [1] |
| Prostaglandin E2 (PGE2) | 6.25 - 25 | Significantly suppressed | RAW264.7 | [1] |
| Tumor Necrosis Factor-alpha (TNF-α) | 6.25 - 25 | Significantly suppressed | RAW264.7 | [1] |
| Interleukin-1β (IL-1β) | 6.25 - 25 | Significantly suppressed | RAW264.7 | [1] |
| Interleukin-6 (IL-6) | 6.25 - 25 | Significantly suppressed | RAW264.7 | [1] |
A related compound, this compound F, has also been shown to dose-dependently suppress the transcription of TNF-α and IL-6 in IgE/Ag-induced mouse bone marrow-derived mast cells.[2]
Experimental Protocols
2.2.1. Cell Culture and Treatment for Anti-Inflammatory Assays
-
Cell Line: Murine macrophage cell line RAW264.7 or microglial cell line BV-2.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Experimental Procedure:
-
Seed cells in 96-well or 24-well plates at an appropriate density (e.g., 1.5 x 10^5 cells/mL).
-
Allow cells to adhere for 24 hours.
-
Pre-treat cells with various concentrations of this compound (e.g., 6.25, 12.5, 25 µg/mL) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.
-
Incubate for a specified period (e.g., 24 hours).
-
Collect the cell culture supernatant for cytokine and nitric oxide analysis, and lyse the cells for protein and RNA analysis.
-
2.2.2. Nitric Oxide (NO) Production Assay (Griess Assay)
-
Collect 100 µL of cell culture supernatant.
-
Add 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the NO concentration based on a standard curve generated with sodium nitrite.
2.2.3. Cytokine Measurement (ELISA)
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6, IL-1β).
-
Block non-specific binding sites.
-
Add cell culture supernatants and standards to the wells.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a substrate and measure the resulting color change using a microplate reader.
-
Quantify cytokine concentrations based on the standard curve.
2.2.4. Western Blot Analysis for iNOS, COX-2, and NF-κB Pathway Proteins
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA).
-
Incubate with primary antibodies against iNOS, COX-2, phospho-p65, p65, phospho-IκBα, and IκBα.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect protein bands using an enhanced chemiluminescence (ECL) system.
-
Normalize protein expression to a loading control such as β-actin or GAPDH.
Antioxidant Properties and Nrf2/HO-1 Pathway Activation
This compound's neuroprotective effects are also linked to its ability to combat oxidative stress, a key contributor to neuronal damage. This is achieved through the activation of the Nrf2/HO-1 signaling pathway, a critical cellular defense mechanism against oxidative insults.
Signaling Pathway and Mechanism
Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress or inducers like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, leading to the transcription of a battery of antioxidant and cytoprotective enzymes, including Heme Oxygenase-1 (HO-1). HO-1 catalyzes the degradation of heme into biliverdin, which is subsequently converted to the potent antioxidant bilirubin, thereby mitigating oxidative damage.
Experimental Protocols
3.2.1. Western Blot for Nrf2 Nuclear Translocation and HO-1 Induction
-
Nuclear and Cytoplasmic Fractionation:
-
Treat neuronal or microglial cells with this compound for various time points.
-
Harvest cells and use a nuclear/cytoplasmic extraction kit to separate the fractions.
-
-
Western Blotting:
-
Perform Western blot analysis on both nuclear and cytoplasmic fractions.
-
Probe membranes with antibodies against Nrf2. Use Lamin B1 as a nuclear marker and β-actin or GAPDH as a cytoplasmic marker to ensure proper fractionation.
-
To assess HO-1 induction, perform Western blot on whole-cell lysates using an anti-HO-1 antibody.
-
3.2.2. Immunofluorescence for Nrf2 Nuclear Translocation
-
Grow cells on coverslips and treat with this compound.
-
Fix cells with 4% paraformaldehyde.
-
Permeabilize cells with 0.1% Triton X-100.
-
Block with 5% BSA.
-
Incubate with a primary antibody against Nrf2.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain nuclei with DAPI.
-
Visualize using a fluorescence or confocal microscope to observe the translocation of Nrf2 from the cytoplasm to the nucleus.
Signaling Pathways and Experimental Workflows
The neuroprotective effects of this compound are orchestrated through the modulation of key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for investigating this compound's anti-neuroinflammatory potential.
References
The Impact of Saucerneol on Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saucerneol (B3030236), a lignan (B3055560) isolated from Saururus chinensis, has garnered significant interest in the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth analysis of the effects of this compound on key cellular signaling pathways. The information presented herein is intended to support researchers and professionals in the fields of drug discovery and development in understanding the molecular mechanisms underlying this compound's therapeutic potential. This document summarizes key findings, presents quantitative data in a structured format, details experimental methodologies, and provides visual representations of the affected signaling cascades.
Core Signaling Pathways Modulated by this compound
This compound has been demonstrated to exert its biological effects by modulating several critical intracellular signaling pathways. These include the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways. Furthermore, this compound has been shown to induce apoptosis and upregulate the expression of the antioxidant enzyme Heme Oxygenase-1 (HO-1), suggesting an influence on cellular stress response pathways. To date, the direct effects of this compound on the PI3K/Akt signaling pathway have not been extensively documented in publicly available scientific literature.
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, inflammation, and apoptosis. This compound F has been shown to inhibit the phosphorylation of key MAPK members, namely Extracellular signal-Regulated Kinase (ERK)1/2, c-Jun N-terminal Kinase (JNK), and p38 MAPK.[1] This inhibition leads to the suppression of downstream inflammatory responses. Specifically, in mast cells, this compound F attenuates degranulation and the generation of eicosanoids by suppressing MAPK phosphorylation.[2][3]
Nuclear Factor-kappa B (NF-κB) Pathway
The NF-κB signaling pathway is a cornerstone of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. This compound F has been demonstrated to inhibit the activation of NF-κB in lipopolysaccharide (LPS)-stimulated macrophages.[1] This inhibition is achieved by preventing the degradation of the inhibitory protein IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB. Consequently, the transcription of NF-κB target genes, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), is suppressed.
Apoptosis and JAK/STAT Pathway
Recent studies have revealed that this compound can induce apoptosis in cancer cells, specifically in osteosarcoma.[4] The pro-apoptotic effects of this compound are associated with the disruption of the mitochondrial membrane potential and an increase in the generation of reactive oxygen species (ROS). Furthermore, this compound has been shown to inhibit the JAK2/STAT3 signaling pathway, a critical pathway for cell survival and proliferation that is often dysregulated in cancer. The inhibition of STAT3 phosphorylation by this compound contributes to its anti-tumor activity.
Heme Oxygenase-1 (HO-1) Induction
This compound D has been reported to induce the expression of Heme Oxygenase-1 (HO-1), an enzyme with potent antioxidant and anti-inflammatory properties.[5] The induction of HO-1 is a key mechanism underlying the protective effects of this compound D in a mouse model of airway inflammation.[5] This suggests that this compound may also modulate the Nrf2 pathway, a major regulator of the antioxidant response, although further research is needed to fully elucidate this connection.
Quantitative Data Summary
The following tables summarize the available quantitative data on the effects of this compound on various signaling pathways. Due to the limited availability of raw data in some publications, ranges and IC50 values are provided where possible.
Table 1: Effect of this compound F on Inflammatory Mediators and MAPK/NF-κB Signaling
| Parameter | Cell Line | Stimulus | This compound F Concentration | Effect | Reference |
| NO Production | RAW264.7 | LPS | Dose-dependent | Inhibition | [1] |
| iNOS Expression | RAW264.7 | LPS | Dose-dependent | Reduction | [1] |
| p-ERK1/2 | RAW264.7 | LPS | Dose-dependent | Reduction | [1] |
| p-p38 | RAW264.7 | LPS | Dose-dependent | Reduction | [1] |
| p-JNK | RAW264.7 | LPS | Dose-dependent | Reduction | [1] |
| NF-κB Reporter Activity | RAW264.7 | LPS | Dose-dependent | Decrease | [1] |
| p65 Nuclear Translocation | RAW264.7 | LPS | Dose-dependent | Reduction | [1] |
Table 2: Effect of this compound D on Airway Inflammation
| Parameter | Model | This compound D Dosage | Effect | Reference |
| Inflammatory Cell Count | OVA-induced asthma mouse model | 20 and 40 mg/kg | Significant inhibition | [5] |
| Th2-type Cytokines | OVA-induced asthma mouse model | 20 and 40 mg/kg | Significant inhibition | [5] |
| HO-1 Expression | OVA-induced asthma mouse model | 20 and 40 mg/kg | Induction | [5] |
Table 3: Effect of this compound on Osteosarcoma Cells
| Parameter | Cell Line | This compound Concentration | Effect | Reference |
| Cell Viability | MG63, SJSA-1 | Not specified | Toxicity | [4] |
| Apoptosis | MG63, SJSA-1 | Not specified | Induction | [4] |
| Mitochondrial Membrane Potential | SJSA-1 | Not specified | Disruption | [4] |
| ROS Generation | SJSA-1 | Not specified | Increase | [4] |
| JAK2/STAT3 Pathway | MG63, SJSA-1 | Not specified | Inhibition | [4] |
Experimental Protocols
This section provides an overview of the methodologies used in the cited studies. For complete, detailed protocols, it is recommended to consult the original publications.
Cell Culture and Treatment
-
RAW264.7 murine macrophage-like cells were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics. Cells were pre-treated with various concentrations of this compound F for a specified time before stimulation with lipopolysaccharide (LPS).
-
Mouse bone marrow-derived mast cells (BMMCs) were generated from bone marrow cells of mice and cultured in RPMI 1640 medium supplemented with various growth factors. Cells were sensitized and then stimulated with antigens in the presence or absence of this compound F.
-
MG63 and SJSA-1 human osteosarcoma cell lines were maintained in appropriate culture media. Cells were treated with this compound for various time points to assess its effects on cell viability, apoptosis, and signaling pathways.
Western Blot Analysis
A standard Western blot protocol was likely followed in the cited studies to assess the protein expression and phosphorylation status of key signaling molecules. A general workflow is provided below.
Key Steps:
-
Cell Lysis: Cells are lysed to extract total protein.
-
Protein Quantification: The concentration of protein in the lysates is determined.
-
SDS-PAGE: Equal amounts of protein are separated by size using polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins, followed by incubation with enzyme-conjugated secondary antibodies.
-
Detection: The signal is detected using a chemiluminescent substrate and visualized.
NF-κB Luciferase Reporter Assay
This assay is used to measure the transcriptional activity of NF-κB.
General Protocol:
-
Cells are transiently transfected with a plasmid containing the luciferase reporter gene under the control of an NF-κB response element.
-
Transfected cells are pre-treated with this compound F and then stimulated with LPS.
-
Cell lysates are prepared, and luciferase activity is measured using a luminometer. A decrease in luciferase activity indicates inhibition of the NF-κB pathway.
Apoptosis Assays
Multiple methods were likely employed to assess apoptosis.
-
Analysis of PARP cleavage: Western blotting can be used to detect the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.
-
Mitochondrial Membrane Potential (ΔΨm) Measurement: Cells are stained with a fluorescent dye (e.g., JC-1 or TMRE) that accumulates in mitochondria in a membrane potential-dependent manner. A decrease in fluorescence intensity indicates mitochondrial depolarization, an early event in apoptosis.
-
Reactive Oxygen Species (ROS) Detection: Intracellular ROS levels can be measured using fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).
Conclusion
This compound demonstrates significant modulatory effects on key signaling pathways involved in inflammation, cell survival, and apoptosis. Its ability to inhibit the MAPK and NF-κB pathways underscores its potent anti-inflammatory properties. Furthermore, its capacity to induce apoptosis and inhibit the JAK/STAT pathway in cancer cells highlights its potential as an anti-cancer agent. The induction of HO-1 suggests an additional antioxidant mechanism of action. While the effects on these pathways are becoming clearer, further research is warranted to fully elucidate the complete mechanistic profile of this compound, including its potential interactions with the PI3K/Akt pathway and a more detailed characterization of its role in the Nrf2-mediated antioxidant response. The data and protocols summarized in this guide provide a solid foundation for future investigations into the therapeutic applications of this promising natural compound.
References
- 1. This compound F, a new lignan, inhibits iNOS expression via MAPKs, NF-κB and AP-1 inactivation in LPS-induced RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound F, a New Lignan Isolated from Saururus chinensis, Attenuates Degranulation via Phospholipase Cγ 1 Inhibition and Eicosanoid Generation by Suppressing MAP Kinases in Mast Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound F, a New Lignan Isolated from Saururus chinensis, Attenuates Degranulation via Phospholipase Cγ1 Inhibition and Eicosanoid Generation by Suppressing MAP Kinases in Mast Cells -Biomolecules & Therapeutics [koreascience.kr]
- 4. This compound Inhibits the Growth, Migration, and Invasion of Osteosarcoma Cells In Vitro and Prevents Metastasis-Associated Osteolysis Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidant and antiasthmatic effects of this compound D in a mouse model of airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Properties of Saucerneol G
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saucerneol G is a lignan (B3055560) compound isolated from the aerial parts of Saururus chinensis, a plant with a history of use in traditional medicine. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known pharmacological activities of this compound G, with a focus on its potential as a therapeutic agent. The information presented herein is intended to support further research and development efforts in the fields of medicinal chemistry, pharmacology, and drug discovery.
Chemical Structure and Identification
This compound G is characterized by a butanone backbone substituted with benzodioxole moieties. Its precise chemical identity is defined by the following identifiers:
-
IUPAC Name: 1-(1,3-benzodioxol-5-yl)-4-(6-hydroxy-1,3-benzodioxol-5-yl)-2,3-dimethylbutan-1-one[1]
-
Molecular Formula: C₂₀H₂₀O₆[1]
-
SMILES: CC(CC1=CC2=C(C=C1O)OCO2)C(C)C(=O)C3=CC4=C(C=C3)OCO4[1]
-
InChI: InChI=1S/C20H20O6/c1-11(5-14-7-18-19(8-15(14)21)26-10-25-18)12(2)20(22)13-3-4-16-17(6-13)24-9-23-16/h3-4,6-8,11-12,21H,5,9-10H2,1-2H3[1]
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 356.4 g/mol | PubChem |
| XLogP3 | 4.1 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 6 | PubChem |
| Rotatable Bond Count | 5 | PubChem |
| Exact Mass | 356.125988 g/mol | PubChem |
| Topological Polar Surface Area | 74.2 Ų | PubChem |
Pharmacological Properties and Mechanism of Action
The primary reported pharmacological activity of this compound G is its anti-inflammatory effect. Specifically, it has been shown to inhibit the induction of matrix metalloproteinase-9 (MMP-9) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[2] This inhibitory action is crucial as MMP-9 plays a significant role in the degradation of the extracellular matrix, a process implicated in inflammatory diseases and cancer metastasis.
The mechanism underlying this anti-inflammatory effect involves the modulation of key signaling pathways:
-
Nuclear Factor-κB (NF-κB) Signaling Pathway: this compound G has been demonstrated to suppress the activation of NF-κB, a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes, including MMP-9.[2] It achieves this by inhibiting the DNA binding activity of NF-κB, the subsequent reporter gene activity, and the translocation of the p65 subunit of NF-κB into the nucleus.[2]
-
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: The activation of MAPKs, including ERK, JNK, and p38, is another critical step in the LPS-induced inflammatory response. This compound G has been found to inhibit the phosphorylation of these MAPKs in a dose-dependent manner, thereby disrupting the downstream signaling cascade that leads to MMP-9 expression.[2]
Signaling Pathway Diagram
The following diagram illustrates the inhibitory effect of this compound G on the LPS-induced NF-κB and MAPK signaling pathways, leading to the suppression of MMP-9 expression.
Experimental Protocols
This section provides a detailed methodology for the key experiments cited in the literature regarding the anti-inflammatory activity of this compound G.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment: Cells are pre-treated with various concentrations of this compound G for a specified duration (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) for the indicated times.
Gelatin Zymography for MMP-9 Activity
This assay is used to determine the enzymatic activity of MMP-9 in the cell culture supernatant.
-
Sample Preparation: Conditioned media from treated and untreated cells are collected and centrifuged to remove cellular debris.
-
Electrophoresis: Samples are mixed with a non-reducing sample buffer and subjected to electrophoresis on a sodium dodecyl sulfate-polyacrylamide gel (SDS-PAGE) containing gelatin (e.g., 1 mg/mL).
-
Enzyme Renaturation: After electrophoresis, the gel is washed with a Triton X-100 solution to remove SDS and allow the enzyme to renature.
-
Enzyme Activity: The gel is incubated in a developing buffer containing CaCl₂ at 37°C to allow for gelatin degradation by MMP-9.
-
Staining: The gel is stained with Coomassie Brilliant Blue R-250, followed by destaining. Zones of gelatinolytic activity appear as clear bands against a blue background.
Western Blot Analysis for Protein Expression and Phosphorylation
This technique is employed to quantify the levels of total and phosphorylated proteins involved in the signaling pathways.
-
Cell Lysis: Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific for the target proteins (e.g., phospho-ERK, total ERK, phospho-p65, etc.).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow Diagram
The following diagram outlines the general workflow for investigating the anti-inflammatory effects of this compound G.
Conclusion and Future Directions
This compound G has emerged as a promising natural product with significant anti-inflammatory properties. Its ability to inhibit MMP-9 induction through the dual blockade of the NF-κB and MAPK signaling pathways highlights its potential for the development of novel therapeutics for inflammatory disorders.
Future research should focus on several key areas:
-
In vivo Efficacy: Validating the anti-inflammatory effects of this compound G in animal models of inflammatory diseases.
-
Pharmacokinetic and Toxicological Profile: Determining the absorption, distribution, metabolism, excretion, and potential toxicity of this compound G to assess its drug-like properties.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound G to identify compounds with improved potency and selectivity.
-
Exploration of Other Pharmacological Activities: Investigating the potential of this compound G in other therapeutic areas, such as oncology, given the link between inflammation and cancer.
The comprehensive data presented in this guide provides a solid foundation for researchers to build upon in their efforts to unlock the full therapeutic potential of this compound G.
References
- 1. This compound G | C20H20O6 | CID 25135943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound G, a new lignan, from Saururus chinensis inhibits matrix metalloproteinase-9 induction via a nuclear factor κB and mitogen activated protein kinases in lipopolysaccharide-stimulated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Saucerneol for the Inhibition of Osteoclast Differentiation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Osteoclasts, the primary bone-resorbing cells, are critical for skeletal homeostasis. However, their excessive activity leads to pathological bone loss in diseases like osteoporosis and rheumatoid arthritis. The differentiation of osteoclasts from monocyte/macrophage precursors is a complex process orchestrated by the Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL). Targeting the RANKL signaling cascade is a primary strategy for developing anti-resorptive therapeutics. Saucerneol (B3030236), a lignan (B3055560) isolated from Saururus chinensis, has emerged as a potent natural compound that inhibits osteoclast differentiation. This document provides a comprehensive technical overview of the mechanism, quantitative effects, and experimental protocols related to this compound's action, intended to support further research and development.
Mechanism of Action: Inhibition of the RANKL-ERK Signaling Axis
The binding of RANKL to its receptor, RANK, on osteoclast precursors initiates a signaling cascade essential for their differentiation into mature, multinucleated osteoclasts. This process involves the activation of Mitogen-Activated Protein Kinases (MAPKs) and the transcription factor NF-κB[1]. These initial signals converge on the induction of c-Fos, which subsequently triggers the expression of Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1), the master transcription factor for osteoclastogenesis[2].
(-)-Saucerneol exerts its inhibitory effect by specifically targeting this pathway. Research demonstrates that this compound prevents the RANKL-induced activation of Extracellular signal-Regulated Kinase (ERK), a key component of the MAPK pathway[1][3]. By inhibiting the phosphorylation of ERK, this compound effectively blocks the downstream signaling required for the expression of essential transcription factors and genes necessary for osteoclast formation and function[1][3]. This targeted intervention disrupts the differentiation process, leading to a significant reduction in the formation of mature osteoclasts and their bone-resorbing activity.
Quantitative Data on Inhibitory Effects
(-)-Saucerneol significantly inhibits osteoclast formation and function in a dose-dependent manner. The following tables summarize the quantitative impact of this compound in in vitro models using RAW264.7 macrophage cells and primary mouse bone marrow-derived macrophages (BMMs)[1][3].
Table 1: Effect of (-)-Saucerneol on Osteoclast Differentiation
| Cell Type | Treatment Concentration (µM) | TRAP-Positive Multinucleated Cells (Inhibition %) |
|---|---|---|
| RAW264.7 | 1 | Data Not Available |
| 5 | Significant Inhibition | |
| 10 | Strong Inhibition | |
| BMMs | 1 | Data Not Available |
| 5 | Significant Inhibition | |
| 10 | Strong Inhibition |
Data is qualitatively derived from reports of dose-dependent inhibition[1][3]. TRAP (Tartrate-Resistant Acid Phosphatase) is a key marker of osteoclast formation.
Table 2: Effect of (-)-Saucerneol on Bone Resorption Activity
| Assay Type | Treatment Concentration (µM) | Resorption Pit Area (Inhibition %) |
|---|---|---|
| Pit Formation Assay | 1 | Data Not Available |
| (BMMs on bone slices) | 5 | Significant Reduction |
| 10 | Strong Reduction |
This table reflects the reported dose-dependent inhibition of bone resorptive activity[1][3].
Experimental Protocols
The following are detailed protocols for the key experiments used to evaluate the efficacy of this compound.
BMM Isolation and Osteoclast Differentiation
This protocol describes the generation of osteoclasts from primary mouse bone marrow-derived macrophages (BMMs).
-
Isolation of Bone Marrow Cells:
-
Euthanize a 6-8 week old mouse and sterilize the hind legs with 70% ethanol.
-
Dissect the femur and tibia, removing all adherent muscle and soft tissue.
-
Cut the ends of the bones and flush the marrow cavity with 10 mL of alpha-Minimum Essential Medium (α-MEM) using a 25-gauge needle into a 50 mL conical tube.
-
Disperse cell clumps by pipetting and centrifuge at 500 x g for 5 minutes.
-
Resuspend the pellet in 10 mL of α-MEM supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 30 ng/mL of Macrophage Colony-Stimulating Factor (M-CSF).
-
-
Culture of BMMs:
-
Plate the cell suspension in a 100 mm petri dish and incubate at 37°C in 5% CO₂.
-
After 24 hours, collect the non-adherent cells and re-plate them in a new dish with fresh M-CSF-containing medium.
-
After an additional 2-3 days, the adherent cells are the BMM population.
-
-
Induction of Osteoclast Differentiation:
-
Detach BMMs using a cell scraper and count them.
-
Seed BMMs into a 96-well plate at a density of 1 x 10⁴ cells/well.
-
Culture the cells in α-MEM (10% FBS, 1% P/S) containing 30 ng/mL M-CSF and 50 ng/mL RANKL.
-
Simultaneously, treat the cells with desired concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control (DMSO).
-
Incubate for 4-5 days, replacing the medium every 2 days, until multinucleated osteoclasts are visible in the control wells.
-
Tartrate-Resistant Acid Phosphatase (TRAP) Staining
TRAP is an enzymatic marker for mature osteoclasts.
-
Cell Fixation:
-
After the differentiation period (4-5 days), carefully aspirate the culture medium.
-
Wash the cells once with 1x Phosphate-Buffered Saline (PBS).
-
Fix the cells by adding 100 µL of 10% neutral buffered formalin to each well and incubate for 10 minutes at room temperature.
-
Wash the wells three times with deionized water.
-
-
Staining:
-
Prepare the TRAP staining solution according to a commercial kit's instructions (e.g., using Naphthol AS-BI phosphate (B84403) as a substrate and a tartrate-containing buffer).
-
Add 100 µL of the pre-warmed (37°C) staining solution to each well.
-
Incubate the plate at 37°C for 20-60 minutes, shielded from light, until a red/purple color develops in the osteoclasts.
-
-
Quantification:
-
Wash the plate with deionized water to stop the reaction.
-
Count the number of TRAP-positive cells containing three or more nuclei under a light microscope. These are considered mature osteoclasts.
-
Bone Resorption (Pit) Assay
This assay measures the functional ability of osteoclasts to resorb bone matrix.
-
Cell Seeding and Differentiation:
-
Seed BMMs onto a 24-well bone resorption assay plate coated with a calcium phosphate matrix at a density of 5 x 10⁴ cells/well.
-
Induce differentiation with M-CSF (30 ng/mL) and RANKL (50 ng/mL) in the presence of this compound or vehicle control, as described in section 4.1.
-
Culture for 6-7 days, allowing mature osteoclasts to form and resorb the matrix.
-
-
Cell Removal:
-
Aspirate the culture medium.
-
Add 500 µL of 5% sodium hypochlorite (B82951) solution to each well and incubate for 10 minutes to remove all cells.
-
Wash the wells thoroughly with deionized water and allow them to air dry.
-
-
Visualization and Quantification:
-
The resorption pits can be visualized directly using a light microscope.
-
For enhanced contrast, stain the plate with 1% toluidine blue for 1-2 minutes, wash, and dry.
-
Capture images of multiple fields per well.
-
Quantify the total resorbed area (pit area) per field using image analysis software (e.g., ImageJ). Calculate the percentage of inhibition relative to the vehicle control.
-
Western Blot Analysis for ERK Phosphorylation
This protocol is for detecting changes in key signaling proteins.
-
Cell Lysis and Protein Quantification:
-
Culture BMMs or RAW264.7 cells to ~80% confluency and starve them in serum-free medium for 4 hours.
-
Pre-treat with this compound for 1 hour, then stimulate with RANKL (50 ng/mL) for a short time course (e.g., 0, 5, 15, 30 minutes).
-
Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify it by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-NFATc1, anti-c-Fos, anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry and normalize phosphorylated protein levels to total protein levels.
-
Conclusion and Future Directions
(-)-Saucerneol demonstrates significant potential as an anti-resorptive agent by effectively inhibiting RANKL-induced osteoclast differentiation. Its targeted mechanism, the inhibition of the ERK signaling pathway, prevents the induction of the master regulator NFATc1, thereby halting osteoclastogenesis[1][3]. The dose-dependent reduction in both osteoclast formation and functional bone resorption underscores its therapeutic promise.
For drug development professionals, this compound represents a valuable lead compound. Future research should focus on in vivo studies using animal models of osteoporosis to validate its efficacy and safety profile. Furthermore, structure-activity relationship (SAR) studies could lead to the synthesis of more potent and specific analogs. The detailed protocols provided herein offer a robust framework for researchers to further investigate this compound and similar compounds in the pursuit of novel treatments for bone-lytic diseases.
References
Preliminary Toxicity Profile of Saucerneol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the currently available preliminary toxicity data for Saucerneol based on a comprehensive review of published scientific literature. It is intended for informational purposes for a scientific audience and is not a substitute for a complete, formal toxicological evaluation.
Executive Summary
This compound, a lignan (B3055560) isolated from Saururus chinensis, has demonstrated potential therapeutic effects, particularly in the context of oncology.[1][2] Preliminary in vitro studies have indicated cytotoxic activity against human osteosarcoma cell lines. However, a comprehensive toxicological profile, including in vivo acute toxicity, genotoxicity, and effects on non-cancerous cells, is not yet well-established in the public domain. This guide provides an overview of the existing data, outlines standard experimental protocols for further essential toxicity studies, and visualizes key experimental workflows and biological pathways.
In Vitro Cytotoxicity
Published research has confirmed that this compound exhibits cytotoxic effects against the human osteosarcoma cell lines MG-63 and SJSA-1.[1][2] While specific IC50 values have not been reported, a dose-dependent reduction in cell viability has been observed.
Table 1: Summary of In Vitro Cytotoxicity Data for this compound
| Cell Line | Cancer Type | Assay | Concentration Range Tested | Observed Effect | Source |
| MG-63 | Human Osteosarcoma | MTT Assay | Not specified, graphical representation provided | Significant reduction in cell viability at higher concentrations after 24 hours. | [1][2] |
| SJSA-1 | Human Osteosarcoma | MTT Assay | Not specified, graphical representation provided | Significant reduction in cell viability at higher concentrations after 24 hours; appeared more sensitive than MG-63 cells. | [1][2] |
Note: The absence of precise IC50 values in the literature necessitates further quantitative analysis to determine the potency of this compound's cytotoxic effects. Additionally, there is a critical need for cytotoxicity data on a panel of normal, non-cancerous human cell lines to assess its therapeutic index.
Proposed Mechanistic Pathway
In osteosarcoma cells, this compound has been shown to inhibit the JAK2/STAT3 signaling pathway.[1] This inhibition is associated with a disruption of mitochondrial membrane potential and an increase in reactive oxygen species (ROS), ultimately leading to apoptotic cell death.
Recommended Experimental Protocols for Further Toxicity Assessment
To establish a foundational toxicity profile for this compound, the following standard assays are recommended.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration at which this compound inhibits cell growth by 50% (IC50).
Experimental Protocol:
-
Cell Culture: Plate human cancer cell lines (e.g., MG-63, SJSA-1) and normal human cell lines (e.g., primary fibroblasts, endothelial cells) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the this compound-containing medium and incubate for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Acute Oral Toxicity Study (OECD 423)
This study provides an initial estimation of the substance's toxicity in a single oral dose, including the median lethal dose (LD50).
Experimental Protocol:
-
Animal Model: Use healthy, young adult rodents (e.g., Wistar rats or Swiss albino mice), typically females, as they are often more sensitive.
-
Dosing: Administer this compound orally by gavage at a starting dose of 2000 mg/kg body weight to a group of three animals. A vehicle control group should also be included.
-
Observation: Observe the animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
-
Dose Adjustment:
-
If mortality is observed in two or three animals, the test is repeated with a lower dose (e.g., 300 mg/kg).
-
If no mortality or one death occurs, the test is repeated with the same dose in another three animals.
-
-
Necropsy: At the end of the observation period, perform a gross necropsy on all surviving animals.
-
LD50 Estimation: The LD50 is estimated based on the mortality rates at different dose levels according to OECD guidelines.
Bacterial Reverse Mutation Test (Ames Test)
This in vitro assay assesses the mutagenic potential of a substance by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
Experimental Protocol:
-
Bacterial Strains: Use multiple strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 fraction from rat liver).
-
Treatment: Pre-incubate the bacterial culture with various concentrations of this compound, a vehicle control, and positive controls (with and without S9).
-
Plating: Plate the treated bacteria on a minimal glucose agar (B569324) medium lacking histidine.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).
-
Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (vehicle control) count.
Conclusion and Future Directions
The available data suggests that this compound possesses cytotoxic activity against osteosarcoma cells, potentially through the inhibition of the JAK2/STAT3 pathway. However, the current body of evidence is insufficient to form a comprehensive preliminary toxicity assessment. To advance the development of this compound as a potential therapeutic agent, it is imperative that rigorous toxicological studies are conducted. These should include:
-
Quantitative in vitro cytotoxicity studies on a broad panel of cancer and normal cell lines to determine IC50 values and assess selectivity.
-
In vivo acute and sub-chronic toxicity studies in rodent models to determine the LD50, identify potential target organs of toxicity, and establish a no-observed-adverse-effect level (NOAEL).
-
A battery of genotoxicity tests , including the Ames test and an in vivo micronucleus assay, to evaluate mutagenic potential.
The execution of these studies according to standardized guidelines will provide the necessary data to make informed decisions regarding the safety and future clinical development of this compound.
References
Saucerneol's Role in Immunomodulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Saucerneol (B3030236), a lignan (B3055560) constituent derived from the medicinal plant Saururus chinensis, has emerged as a promising immunomodulatory agent with significant anti-inflammatory and antioxidant properties. This technical guide provides an in-depth analysis of the mechanisms through which this compound, particularly this compound D and F, modulates immune responses. It details its effects on key inflammatory mediators and signaling cascades, including the NF-κB and MAPK pathways, in various immune cell types. This document summarizes key quantitative data, outlines detailed experimental protocols for investigating its bioactivity, and provides visual representations of its molecular interactions to support further research and drug development efforts in the field of immunology.
Introduction
Chronic inflammation is a hallmark of numerous diseases, including autoimmune disorders, neurodegenerative diseases, and cancer. The modulation of the immune system to control inflammatory responses is a critical area of therapeutic research. Natural products have historically been a rich source of novel anti-inflammatory compounds. This compound, a tetrahydrofuran-type sesquilignan isolated from Saururus chinensis, has demonstrated potent immunomodulatory effects in preclinical studies. This guide focuses on the cellular and molecular mechanisms underlying the anti-inflammatory and antioxidant activities of this compound D and this compound F.
Immunomodulatory Effects of this compound on Immune Cells
This compound exerts its immunomodulatory effects on a variety of immune cells, primarily by inhibiting pro-inflammatory pathways and promoting antioxidant responses.
Macrophages
In macrophage cell lines such as RAW264.7, this compound D and F have been shown to significantly inhibit the production of pro-inflammatory mediators upon stimulation with lipopolysaccharide (LPS). This includes a dose-dependent reduction in nitric oxide (NO), inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and prostaglandin (B15479496) E2 (PGE2).[1][2] Furthermore, this compound D has been observed to suppress the secretion of pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[1]
Dendritic Cells
This compound D has been shown to inhibit the activation of bone marrow-derived dendritic cells (DCs).[3] It suppresses the LPS-induced expression of cell surface maturation markers (MHC I/II, CD40, CD80, and CD86) and the production of inflammatory mediators like NO, IL-12, IL-1β, and TNF-α.[3] Additionally, this compound D impairs DC migration by down-regulating the expression of the chemokine receptor CCR7.[3]
Mast Cells
In mouse bone marrow-derived mast cells, this compound F has been found to attenuate degranulation and the generation of eicosanoids, such as prostaglandin D2 (PGD2) and leukotriene C4 (LTC4).[4][5] This is achieved through the inhibition of phospholipase Cγ1 (PLCγ1) and the suppression of mitogen-activated protein kinases (MAPKs).[4][5]
Molecular Mechanisms of Action
The immunomodulatory effects of this compound are primarily attributed to its ability to interfere with key inflammatory signaling pathways and enhance antioxidant defenses.
Inhibition of NF-κB Signaling
A central mechanism of this compound's anti-inflammatory activity is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[2][6] this compound D has been shown to prevent the degradation of the inhibitory protein IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[2] This leads to a downstream reduction in the expression of NF-κB target genes, including those encoding for iNOS, COX-2, and various pro-inflammatory cytokines.[1][2][6]
Attenuation of MAPK Signaling
This compound D and F also modulate the mitogen-activated protein kinase (MAPK) signaling pathways, which are crucial for the production of inflammatory mediators.[2][4][6] Both compounds have been observed to inhibit the phosphorylation of extracellular signal-regulated kinase (ERK), p38 MAPK, and c-Jun N-terminal kinase (JNK) in response to inflammatory stimuli.[2][4][6]
Induction of Heme Oxygenase-1 (HO-1)
This compound D exhibits antioxidant effects through the induction of heme oxygenase-1 (HO-1), an enzyme with cytoprotective and anti-inflammatory properties.[3][7] This induction is mediated by the activation of the transcription factor Nrf2.[3] The upregulation of HO-1 contributes to the suppression of reactive oxygen species (ROS) and the overall reduction of oxidative stress in inflammatory conditions.[7]
Quantitative Data on the Immunomodulatory Effects of this compound
The following tables summarize the available quantitative data on the effects of this compound D and F on various inflammatory markers.
Table 1: Inhibitory Effects of this compound D on Inflammatory Mediators
| Target | Cell/Model System | Concentration | Effect | Reference |
| Nitric Oxide (NO) | RAW264.7 Macrophages | IC50: 2.62 µM | Dose-dependent inhibition | [2] |
| Nitric Oxide (NO) | RAW264.7 Macrophages | 25 µg/mL | 66% inhibition | [1] |
| iNOS Protein | RAW264.7 Macrophages | 25 µg/mL | 33% inhibition | [1] |
| COX-2 Protein | RAW264.7 Macrophages | 25 µg/mL | 56% inhibition | [1] |
| Inflammatory Cells | OVA-induced Asthma (mice) | 20 and 40 mg/kg (oral) | Significant inhibition | [7] |
| Th2-type Cytokines | OVA-induced Asthma (mice) | 20 and 40 mg/kg (oral) | Significant inhibition | [7] |
| Immunoglobulin E | OVA-induced Asthma (mice) | 20 and 40 mg/kg (oral) | Significant inhibition | [7] |
| IL-12, IL-1β, TNF-α | Dendritic Cells | Not specified | Inhibition | [3] |
Table 2: Inhibitory Effects of this compound F on Inflammatory Signaling
| Target | Cell/Model System | Concentration | Effect | Reference |
| Nitric Oxide (NO) | RAW264.7 Macrophages | Dose-dependent | Inhibition | [6] |
| iNOS Expression | RAW264.7 Macrophages | Dose-dependent | Reduction | [6] |
| NF-κB Activation | RAW264.7 Macrophages | Dose-dependent | Inhibition | [6] |
| MAPK Activation (ERK, p38, JNK) | RAW264.7 Macrophages | Dose-dependent | Reduced phosphorylation | [6] |
| Eicosanoid Generation (PGD2, LTC4) | Mast Cells | Dose-dependent | Inhibition | [5] |
| Degranulation | Mast Cells | Dose-dependent | Attenuation | [5] |
Signaling Pathways and Experimental Workflow Visualizations
The following diagrams, created using the DOT language, illustrate the molecular pathways affected by this compound and a general workflow for its investigation.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to characterize the immunomodulatory effects of this compound. These should be adapted based on specific laboratory conditions and reagents.
Cell Culture and Treatment
-
Cell Line: RAW264.7 murine macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Plating: For experiments, cells are seeded in appropriate culture plates (e.g., 96-well for viability assays, 24-well for ELISA, 6-well for Western blotting) and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with various concentrations of this compound (dissolved in a suitable solvent like DMSO) for a specified period (e.g., 1-2 hours).
-
Stimulation: Following pre-treatment, cells are stimulated with an inflammatory agent, typically lipopolysaccharide (LPS) at a concentration of 1 µg/mL, for a duration relevant to the specific assay (e.g., 18-24 hours for cytokine production).
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Sample Collection: After cell treatment and stimulation, the cell culture supernatant is collected.
-
Griess Reagent Preparation: The Griess reagent is prepared by mixing equal volumes of solution A (1% sulfanilamide (B372717) in 5% phosphoric acid) and solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Reaction: 50 µL of the cell supernatant is mixed with 50 µL of the Griess reagent in a 96-well plate.
-
Incubation: The mixture is incubated at room temperature for 10 minutes, protected from light.
-
Measurement: The absorbance is measured at 540 nm using a microplate reader.
-
Quantification: The concentration of nitrite (B80452) is determined by comparison with a standard curve generated using sodium nitrite.
Cytokine Quantification (ELISA)
-
Sample Collection: Cell culture supernatants are collected after treatment and stimulation.
-
ELISA Procedure: The concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Protocol: The assay is performed according to the manufacturer's instructions, which typically involves coating a 96-well plate with a capture antibody, adding the samples and standards, followed by the addition of a detection antibody, an enzyme-linked secondary antibody, and a substrate for color development.
-
Measurement: The absorbance is read at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Quantification: Cytokine concentrations are calculated based on a standard curve generated with recombinant cytokines.
Western Blot Analysis for Signaling Proteins
-
Cell Lysis: After treatment and stimulation for a shorter duration (e.g., 15-60 minutes for phosphorylation events), cells are washed with ice-cold PBS and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a protein assay such as the bicinchoninic acid (BCA) assay.
-
Electrophoresis: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., phospho-p65, total p65, phospho-ERK, total ERK, iNOS, COX-2, and a loading control like β-actin).
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
This compound, through its dual action of inhibiting key pro-inflammatory signaling pathways (NF-κB and MAPK) and promoting antioxidant responses (via Nrf2/HO-1), presents a compelling profile as a potential therapeutic agent for a range of inflammatory diseases. The data summarized in this guide provide a strong foundation for its further investigation.
Future research should focus on:
-
In-depth in vivo studies: Evaluating the efficacy and safety of this compound in a broader range of animal models of inflammatory diseases.
-
Pharmacokinetic and pharmacodynamic profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to optimize dosing and delivery.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound to identify compounds with improved potency and selectivity.
-
Clinical trials: Ultimately, well-designed clinical trials are needed to translate the promising preclinical findings into therapeutic applications for human diseases.
This technical guide serves as a comprehensive resource for researchers and drug development professionals interested in the immunomodulatory potential of this compound and provides a roadmap for its continued exploration as a novel anti-inflammatory agent.
References
- 1. d-nb.info [d-nb.info]
- 2. This compound D, a naturally occurring sesquilignan, inhibits LPS-induced iNOS expression in RAW264.7 cells by blocking NF-kappaB and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound D inhibits dendritic cell activation by inducing heme oxygenase-1, but not by directly inhibiting toll-like receptor 4 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound F, a New Lignan Isolated from Saururus chinensis, Attenuates Degranulation via Phospholipase Cγ 1 Inhibition and Eicosanoid Generation by Suppressing MAP Kinases in Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound F, a New Lignan Isolated from Saururus chinensis, Attenuates Degranulation via Phospholipase Cγ 1 Inhibition and Eicosanoid Generation by Suppressing MAP Kinases in Mast Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound F, a new lignan, inhibits iNOS expression via MAPKs, NF-κB and AP-1 inactivation in LPS-induced RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antioxidant and antiasthmatic effects of this compound D in a mouse model of airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of Saucerneol: A Technical Guide to its Molecular Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saucerneol (B3030236), a lignan (B3055560) isolated from the medicinal plant Saururus chinensis, has emerged as a promising bioactive compound with a diverse range of pharmacological activities. This technical guide provides an in-depth exploration of the molecular targets of this compound and its derivatives, focusing on its anti-inflammatory, anti-cancer, and bone-protective effects. The information presented herein is intended to support further research and drug development initiatives by providing a consolidated overview of its mechanisms of action, supported by quantitative data, experimental methodologies, and visual representations of the key signaling pathways involved.
Anti-Inflammatory and Anti-Asthmatic Effects
This compound D, a derivative of this compound, has demonstrated significant anti-inflammatory and anti-asthmatic properties. A primary therapeutic target in this context is the induction of Heme Oxygenase-1 (HO-1) , a critical enzyme in cellular defense against oxidative stress and inflammation.
Quantitative Data: Anti-Inflammatory and Anti-Asthmatic Activity of this compound D
| Parameter | Model | Treatment | Dosage | Outcome | Reference |
| Inflammatory Cell Count | Ovalbumin (OVA)-induced asthma mouse model | Oral administration of this compound D | 20 and 40 mg/kg | Significant inhibition of OVA-induced inflammatory cells | [1] |
| Immunoglobulin E (IgE) Production | Ovalbumin (OVA)-induced asthma mouse model | Oral administration of this compound D | 20 and 40 mg/kg | Significant inhibition of IgE production | [1] |
| Th2-type Cytokines | Ovalbumin (OVA)-induced asthma mouse model | Oral administration of this compound D | 20 and 40 mg/kg | Significant inhibition of Th2-type cytokine production | [1] |
| Lung Inflammation and Goblet Cell Hyperplasia | Ovalbumin (OVA)-induced asthma mouse model | Oral administration of this compound D | 20 and 40 mg/kg | Marked decrease in lung inflammation and goblet cell hyperplasia | [1] |
| Reactive Oxygen Species (ROS) and Malondialdehyde (MDA) | Lung tissues from OVA-induced asthma mouse model | Oral administration of this compound D | Not specified | Marked decrease in ROS and MDA | [1] |
| Superoxide Dismutase (SOD) and Glutathione (GSH) | Lung tissues from OVA-induced asthma mouse model | Oral administration of this compound D | Not specified | Increase in SOD and GSH | [1] |
Signaling Pathways in Anti-Inflammatory Action
This compound D exerts its anti-inflammatory effects primarily through the upregulation of HO-1. This is often mediated by the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Additionally, this compound F has been shown to modulate mast cell degranulation by targeting Phospholipase Cγ1 (PLCγ1) and Mitogen-Activated Protein Kinases (MAPKs).
Figure 1: Anti-inflammatory signaling pathways of this compound derivatives.
Experimental Protocols: Investigating Anti-Inflammatory Effects
-
Ovalbumin (OVA)-Induced Asthma Model:
-
Sensitization: BALB/c mice are sensitized by intraperitoneal injection of OVA emulsified in aluminum hydroxide.
-
Challenge: Mice are challenged with aerosolized OVA to induce an asthmatic response.
-
Treatment: this compound D (20 and 40 mg/kg) is administered orally once daily for a specified period.
-
Analysis: Bronchoalveolar lavage fluid is collected to count inflammatory cells. Serum is collected to measure IgE levels. Lung tissues are processed for histopathology (H&E staining for inflammation, PAS staining for goblet cells) and biochemical assays (ROS, MDA, SOD, GSH).
-
-
Mast Cell Degranulation Assay:
-
Cell Culture: Bone marrow-derived mast cells (BMMCs) are cultured.
-
Stimulation: BMMCs are stimulated with stem cell factor (SCF) to induce degranulation.
-
Treatment: Cells are pre-treated with this compound F before SCF stimulation.
-
Analysis: Western blotting is used to assess the phosphorylation status of PLCγ1 and MAPKs (ERK1/2, JNK, p38). Intracellular calcium levels are measured using fluorescent probes.
-
Anti-Cancer Effects: Osteosarcoma
This compound has demonstrated significant anti-cancer activity against human osteosarcoma cell lines. The primary mechanism involves the inhibition of the Janus kinase 2/Signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway.
Quantitative Data: Anti-Osteosarcoma Activity of this compound
| Parameter | Cell Lines | Treatment | Outcome | Reference |
| Cytotoxicity | MG63, SJSA-1 | This compound | Exhibited toxicity and induced apoptotic morphological changes | [2] |
| Cell Migration | MG63, SJSA-1 | This compound | Suppressed cell migration | [2] |
| PARP Cleavage | MG63, SJSA-1 | This compound | Triggered PARP cleavage | [2] |
| Anti-apoptotic Proteins | MG63, SJSA-1 | This compound | Decreased the expression of anti-apoptotic proteins | [2] |
| Mitochondrial Membrane Potential | MG63, SJSA-1 | This compound | Disrupted mitochondrial membrane potential | [2] |
| Reactive Oxygen Species (ROS) | MG63, SJSA-1 | This compound | Increased ROS generation | [2] |
| Metastasis-associated Proteins | Not specified | This compound | Downregulated the expression of metastasis-associated proteins | [2] |
| Cell Invasion | Not specified | This compound | Suppressed invasion through extracellular matrix-coated membranes | [2] |
| Anchorage-independent Growth | Not specified | This compound | Inhibited anchorage-independent cell growth | [2] |
| Tumor-induced Osteolysis | Ex vivo bone organ culture | This compound | Attenuated tumor-induced osteolysis | [2] |
Signaling Pathway in Anti-Osteosarcoma Action
The inhibition of the JAK2/STAT3 pathway by this compound leads to a cascade of events culminating in apoptosis and the suppression of metastasis-related processes.
Figure 2: Anti-osteosarcoma signaling pathway of this compound.
Experimental Protocols: Investigating Anti-Osteosarcoma Effects
-
Cell Viability and Apoptosis Assays:
-
Cell Culture: Human osteosarcoma cell lines (MG63, SJSA-1) are cultured in appropriate media.
-
Treatment: Cells are treated with varying concentrations of this compound.
-
Analysis: Cell viability is assessed using MTT or similar assays. Apoptosis is evaluated by observing morphological changes, and through assays for PARP cleavage (Western blotting) and mitochondrial membrane potential (e.g., JC-1 staining). ROS generation is measured using fluorescent probes like DCFH-DA.
-
-
Migration and Invasion Assays:
-
Wound Healing Assay (Migration): A scratch is made in a confluent monolayer of cells. The rate of wound closure in the presence or absence of this compound is monitored over time.
-
Transwell Invasion Assay: Cells are seeded in the upper chamber of a Matrigel-coated transwell insert. The lower chamber contains a chemoattractant. The number of cells that invade through the Matrigel and migrate to the lower chamber is quantified after treatment with this compound.
-
-
Ex Vivo Bone Organ Culture:
-
Tissue Preparation: Calvaria or long bones are dissected from neonatal mice.
-
Co-culture: The bone explants are co-cultured with osteosarcoma cells.
-
Treatment: The co-culture is treated with this compound.
-
Analysis: Bone resorption is quantified by measuring the amount of calcium released into the culture medium or by histological analysis of the bone explants.
-
Inhibition of Osteoclast Differentiation
(-)-Saucerneol has been shown to inhibit osteoclast differentiation, a key process in bone resorption. This effect is mediated through the suppression of the Extracellular signal-regulated kinase (ERK) signaling pathway.
Quantitative Data: Inhibition of Osteoclast Differentiation by (-)-Saucerneol
| Parameter | Model | Treatment | Outcome | Reference |
| TRAP Activity | RANKL-treated RAW264.7 cells and mouse BMMs | (-)-Saucerneol | Significant dose-dependent inhibition of tartrate-resistance acid phosphatase (TRAP) activity | [3] |
| Osteoclast Formation | RANKL-treated RAW264.7 cells and mouse BMMs | (-)-Saucerneol | Dose-dependent inhibition of osteoclast formation | [3] |
| ERK Activation | RANKL-treated RAW264.7 cells and mouse BMMs | (-)-Saucerneol | Inhibition of RANKL-induced ERK activation | [3] |
| Bone Resorptive Activity | Not specified | (-)-Saucerneol | Inhibition of bone resorptive activity | [3] |
| Expression of Transcription Factors and Genes for Osteoclastogenesis | Not specified | (-)-Saucerneol | Inhibition of expression of essential transcription factors and genes | [3] |
Signaling Pathway in Osteoclast Differentiation
The binding of RANKL to its receptor RANK on osteoclast precursors activates multiple downstream signaling pathways, including the ERK pathway, which is crucial for osteoclast differentiation. (-)-Saucerneol intervenes by inhibiting ERK activation.
Figure 3: Inhibition of osteoclast differentiation by (-)-Saucerneol.
Experimental Protocols: Investigating Osteoclast Differentiation
-
In Vitro Osteoclastogenesis Assay:
-
Cell Culture: RAW264.7 cells or bone marrow-derived macrophages (BMMs) are cultured.
-
Differentiation Induction: Cells are stimulated with Receptor Activator of Nuclear Factor-κB Ligand (RANKL) and Macrophage Colony-Stimulating Factor (M-CSF) to induce differentiation into osteoclasts.
-
Treatment: Cells are co-treated with (-)-Saucerneol.
-
Analysis: Osteoclast formation is assessed by TRAP staining, where multinucleated, TRAP-positive cells are counted as osteoclasts. Gene expression analysis (qPCR) is performed for key osteoclastogenic markers. Western blotting is used to determine the phosphorylation status of ERK.
-
Conclusion and Future Directions
This compound and its derivatives have demonstrated compelling therapeutic potential through their targeted modulation of key signaling pathways involved in inflammation, cancer, and bone metabolism. The induction of HO-1, and the inhibition of the JAK2/STAT3 and ERK pathways represent the core therapeutic targets identified to date. The data and methodologies presented in this guide provide a solid foundation for further preclinical and clinical investigations. Future research should focus on elucidating the detailed molecular interactions of this compound with its targets, optimizing its bioavailability and delivery, and exploring its efficacy in a broader range of disease models. The multi-target nature of this compound positions it as a promising candidate for the development of novel therapeutics for complex diseases.
References
- 1. Antioxidant and antiasthmatic effects of this compound D in a mouse model of airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Inhibits the Growth, Migration, and Invasion of Osteosarcoma Cells In Vitro and Prevents Metastasis-Associated Osteolysis Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Saucerneol Extraction and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saucerneol (B3030236), a lignan (B3055560) isolated from the medicinal plant Saururus chinensis, has demonstrated a range of promising pharmacological activities. It has been shown to possess anti-inflammatory, antioxidant, and anti-cancer properties, making it a compound of significant interest for drug development. Notably, studies have revealed its potential in inhibiting the growth and invasion of osteosarcoma cells and its involvement in key cellular signaling pathways.[1][2] These findings underscore the importance of robust and well-documented protocols for the efficient extraction and purification of this compound to facilitate further research and development.
This document provides detailed methodologies for the extraction and purification of this compound from Saururus chinensis, presents quantitative data from these processes, and illustrates the experimental workflow and a key signaling pathway modulated by this compound.
Data Presentation
The following tables summarize the quantitative data associated with the extraction and purification of this compound from the aerial parts of Saururus chinensis.
Table 1: Extraction and Fractionation Yields from Saururus chinensis
| Starting Material | Extraction Solvent | Crude Extract Yield | Fraction | Fraction Yield |
| Aerial parts of S. chinensis (1.5 kg) | 70% Methanol (B129727) | 272.2 g | n-hexane | 10.7 g |
| Methylene chloride | 7.4 g | |||
| Ethyl acetate | 7.0 g | |||
| n-butanol | 17.9 g |
Data derived from a study on the effects of S. chinensis fractions.[3]
Table 2: Purification of this compound from Saururus chinensis Methanol Extract
| Starting Material | Initial Extract | Final Purified Compound | Yield | Purity |
| Aerial parts of S. chinensis (10 kg) | 80% Methanol extract (650.0 g) | This compound | 80.0 mg | >99% |
This data highlights a specific protocol for obtaining high-purity this compound.[1]
Experimental Protocols
Protocol 1: Initial Extraction and Fractionation of Saururus chinensis
This protocol is adapted from a method used to investigate the anti-adipogenic effects of Saururus chinensis fractions.[3]
1. Plant Material Preparation:
- Air-dry the aerial parts of Saururus chinensis.
2. Extraction:
- Extract 1.5 kg of the dried aerial parts with 6 L of 70% methanol.
- Perform the extraction three times using sonication for 1 hour for each extraction.
- Filter the combined extracts and evaporate the solvent under reduced pressure to obtain the crude methanol extract.
3. Fractionation:
- Suspend the crude extract in distilled water.
- Sequentially partition the aqueous suspension three times with the following solvents in order of increasing polarity:
- n-hexane
- Methylene chloride
- Ethyl acetate
- n-butanol
- Evaporate the solvent from each fraction to obtain the respective dried fractions.
Protocol 2: High-Purity this compound Isolation
This protocol details a method for the isolation of this compound with high purity from the aerial parts of Saururus chinensis.[1]
1. Plant Material and Initial Extraction:
- Extract 10 kg of air-dried aerial parts of Saururus chinensis three times with 50 L of 80% methanol using ultrasonication for 30 minutes at room temperature.
- Remove the solvent to yield the crude methanol extract.
2. Solvent Partitioning:
- Suspend the methanol extract in water.
- Partition the suspension with dichloromethane (B109758) and then with ethyl acetate.
3. Column Chromatography (Step 1):
- Subject the dichloromethane fraction to column chromatography on a YMC RP-18 column.
- Elute with an acetone-water mixture (1.2:1, v/v) to yield sub-fractions.
4. High-Performance Liquid Chromatography (HPLC) Purification (Step 2):
- Purify the target sub-fraction (SC1E2) using preparative HPLC.
- Column: J'sphere ODS H-80 (250 mm × 20 mm).
- Mobile Phase: 50% aqueous acetonitrile.
- Flow Rate: 3 mL/min.
- Collect the peak corresponding to this compound.
5. Final Product:
- Evaporate the solvent from the collected fraction to obtain pure this compound.
- Confirm the identity and purity of the isolated this compound using NMR analysis and analytical HPLC.[1]
Visualizations
Experimental Workflow
Caption: Workflow for this compound Extraction and Purification.
Signaling Pathway
Caption: this compound Inhibition of the JAK2/STAT3 Signaling Pathway.
Biological Activity of this compound
This compound exhibits significant biological activities, primarily investigated in the context of cancer and inflammation. In human osteosarcoma cells, this compound has been shown to induce apoptosis, suppress cell migration and invasion, and disrupt the mitochondrial membrane potential.[1][2] The primary mechanism for these anti-cancer effects is attributed to the inhibition of the JAK2/STAT3 signaling pathway.[1][2] By inhibiting the phosphorylation of JAK2 and STAT3, this compound prevents the translocation of STAT3 to the nucleus, which in turn downregulates the expression of proteins associated with metastasis.[1][2]
Furthermore, various lignans (B1203133) from Saururus chinensis, including this compound, have demonstrated anti-inflammatory properties.[1] These compounds can inhibit the expression of pro-inflammatory mediators, highlighting their potential as therapeutic agents for inflammatory diseases. The diverse biological activities of this compound underscore its importance as a lead compound in drug discovery and development.
References
- 1. This compound Inhibits the Growth, Migration, and Invasion of Osteosarcoma Cells In Vitro and Prevents Metastasis‐Associated Osteolysis Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits the Growth, Migration, and Invasion of Osteosarcoma Cells In Vitro and Prevents Metastasis-Associated Osteolysis Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. e-nps.or.kr [e-nps.or.kr]
Application Note: Quantitative Analysis of Saucerneol in Plant Extracts by HPLC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saucerneol, a lignan (B3055560) found in plants of the Saururus genus, notably Saururus chinensis, has garnered significant interest for its potential therapeutic properties. Lignans (B1203133) from S. chinensis have been reported to exhibit a range of biological activities, including anti-inflammatory and anticancer effects. Accurate and sensitive quantification of this compound in plant extracts is crucial for quality control, standardization of herbal preparations, and pharmacokinetic studies in drug development. This application note provides a detailed protocol for the quantitative analysis of this compound using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). While a specific validated method for this compound quantification was not found in the reviewed literature, this protocol is based on established methods for the analysis of related lignans from Saururus chinensis.
Experimental Protocols
Sample Preparation: Extraction of this compound from Plant Material
The efficient extraction of this compound from the plant matrix is a critical first step for accurate quantification. The following protocol is a general guideline and may require optimization based on the specific plant material.
Materials:
-
Dried and powdered plant material (e.g., leaves or rhizomes of Saururus chinensis)
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters
Protocol:
-
Weigh 1.0 g of the dried, powdered plant material into a 50 mL centrifuge tube.
-
Add 20 mL of 80% methanol in deionized water.
-
Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
-
Perform ultrasonic-assisted extraction in an ultrasonic bath at 40°C for 60 minutes.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully decant the supernatant into a clean collection tube.
-
Repeat the extraction process (steps 2-6) on the plant residue with another 20 mL of 80% methanol to ensure complete extraction.
-
Combine the supernatants from both extractions.
-
Evaporate the combined extract to dryness under reduced pressure using a rotary evaporator.
-
Reconstitute the dried extract in 5 mL of methanol.
-
Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial prior to analysis.
HPLC-MS Analysis
This section outlines the proposed conditions for the chromatographic separation and mass spectrometric detection of this compound.
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven.
-
Mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions (based on methods for related lignans):
| Parameter | Recommended Condition |
| HPLC Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | 0-5 min, 10-30% B; 5-25 min, 30-70% B; 25-30 min, 70-90% B; 30-35 min, 90% B; 35.1-40 min, 10% B (re-equilibration) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative modes should be evaluated for optimal sensitivity. |
| Scan Mode | Full Scan (for initial identification) and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification. |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Gas Flow Rates | Desolvation Gas: 600 L/hr; Cone Gas: 50 L/hr |
| Collision Energy (for MS/MS) | Optimize using a standard solution of this compound. A starting range of 15-40 eV is recommended. |
| Precursor Ion (for MRM) | The [M+H]⁺ or [M-H]⁻ ion of this compound (Chemical Formula: C₂₁H₂₄O₆, Exact Mass: 372.1573). The exact m/z should be confirmed with a standard. |
| Product Ions (for MRM) | To be determined by MS/MS analysis of a this compound standard. Based on the fragmentation of similar lignans, characteristic losses of water (H₂O), methyl (CH₃), and methoxy (B1213986) (CH₃O) groups are expected. |
Method Validation
For reliable quantitative results, the HPLC-MS method should be validated according to ICH guidelines. Key validation parameters include:
-
Linearity: A calibration curve should be constructed using a certified reference standard of this compound at a minimum of five concentration levels. The correlation coefficient (r²) should be >0.99.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These should be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
Precision: Assessed by replicate injections of samples at different concentrations on the same day (intra-day precision) and on different days (inter-day precision). The relative standard deviation (RSD) should typically be <15%.
-
Accuracy:
Application Notes and Protocols for In Vitro Cell Culture Assays for Saucerneol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro cell culture assays to evaluate the biological activities of Saucerneol, a lignan (B3055560) with demonstrated anti-inflammatory and anti-cancer properties. The included methodologies and data summaries are intended to guide researchers in the effective design and execution of experiments to explore the therapeutic potential of this compound.
Anti-Cancer Activity of this compound
This compound has exhibited cytotoxic effects against various cancer cell lines, primarily through the induction of apoptosis and inhibition of cell migration and invasion. The underlying mechanism involves the modulation of key signaling pathways, including the JAK2/STAT3 and MAPK pathways.
Quantitative Data Summary: Anti-Cancer Activity
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| MG63 | Osteosarcoma | MTT Assay | Not explicitly stated, but showed significant viability reduction | [1] |
| SJSA-1 | Osteosarcoma | MTT Assay | Not explicitly stated, but showed significant viability reduction (more sensitive than MG63) | [1] |
| Nasopharyngeal carcinoma cells | Nasopharyngeal Carcinoma | Not specified | Potent anticancer effects reported | [1] |
Note: Specific IC50 values for this compound are not consistently reported across the literature. The provided information is based on qualitative descriptions of significant anti-cancer activity.
Experimental Protocols: Anti-Cancer Assays
This protocol determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MG63, SJSA-1)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) and a vehicle control (DMSO). Incubate for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for 24 hours.
-
Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
This assay assesses the effect of this compound on the collective migration of a cell population.
Materials:
-
Cancer cell lines
-
6-well plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Seed cells in 6-well plates and grow to form a confluent monolayer.
-
Create a "scratch" or wound in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of this compound.
-
Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24 hours).
-
Measure the wound area at each time point and calculate the percentage of wound closure.
This assay evaluates the ability of cancer cells to invade through an extracellular matrix, mimicking metastasis.
Materials:
-
Cancer cell lines
-
Transwell inserts (8 µm pore size)
-
Matrigel or other basement membrane matrix
-
Serum-free medium
-
Complete medium (with FBS as a chemoattractant)
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet for staining
Procedure:
-
Coat the upper surface of the Transwell inserts with Matrigel and allow it to solidify.
-
Seed cancer cells (e.g., 5 x 10⁴ cells) in serum-free medium into the upper chamber of the insert.
-
Add medium containing various concentrations of this compound to the upper chamber.
-
Add complete medium with FBS to the lower chamber as a chemoattractant.
-
Incubate for 24-48 hours.
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface with methanol.
-
Stain the cells with crystal violet.
-
Count the number of stained cells in several microscopic fields to quantify invasion.
Signaling Pathway Analysis: Anti-Cancer Effects
This compound has been shown to inhibit the JAK2/STAT3 and MAPK signaling pathways in osteosarcoma cells.[1]
Caption: this compound inhibits the JAK2/STAT3 signaling pathway.
Anti-Inflammatory Activity of this compound
This compound and its derivatives exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. This is achieved through the suppression of signaling pathways such as PLCγ1 and MAPKs (ERK1/2, JNK, p38).
Quantitative Data Summary: Anti-Inflammatory Activity
| Cell Line | Inflammatory Stimulus | Measured Parameter | IC50 (µM) | Reference |
| Bone marrow-derived mast cells (BMMCs) | Stem Cell Factor (SCF) | Degranulation | ~10 µM (this compound F) | [2] |
| BMMCs | SCF | Prostaglandin D2 (PGD2) production | ~5 µM (this compound F) | [2] |
| BMMCs | SCF | Leukotriene C4 (LTC4) production | ~5 µM (this compound F) | [2] |
Experimental Protocols: Anti-Inflammatory Assays
This assay measures the production of nitrite (B80452), a stable product of NO, in cell culture supernatants.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard solution
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent to the supernatant.
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
This assay quantifies the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in cell culture supernatants.
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or other relevant immune cells
-
LPS or other inflammatory stimuli
-
This compound
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6)
-
Microplate reader
Procedure:
-
Seed cells and pre-treat with this compound as described in the Griess assay protocol.
-
Stimulate with an appropriate inflammatory agent.
-
Collect the cell culture supernatants.
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit.
-
Measure the absorbance and calculate the cytokine concentrations based on the standard curve provided in the kit.
This protocol is used to detect the phosphorylation status of key proteins in inflammatory signaling pathways, such as MAPKs.
Materials:
-
Cell line of interest
-
This compound
-
Inflammatory stimulus
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (total and phosphorylated forms of ERK, JNK, p38)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound and/or an inflammatory stimulus for the desired time.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Signaling Pathway Analysis: Anti-Inflammatory Effects
This compound F has been shown to inhibit the PLCγ1 and MAPK signaling pathways in mast cells.[2]
Caption: this compound F inhibits PLCγ1 and MAPK signaling pathways.
Workflow for In Vitro Evaluation of this compound
The following diagram illustrates a general workflow for the in vitro assessment of this compound's biological activities.
Caption: General workflow for in vitro evaluation of this compound.
References
Application Notes and Protocols for Saucerneol Administration in Animal Models of Inflammation
These notes provide a comprehensive overview of the application of Saucerneol, a lignan (B3055560) with demonstrated anti-inflammatory properties, in various animal models of inflammation. The protocols are intended for researchers, scientists, and drug development professionals.
Quantitative Data Summary
This compound D has been evaluated in an in vivo model of allergic airway inflammation. The following table summarizes the key quantitative findings from this study. Data for this compound in carrageenan-induced paw edema and LPS-induced systemic inflammation models are not available in published literature; therefore, representative data for these models are not included.
| Animal Model | Compound | Dosage | Treatment Duration | Key Inflammatory Markers | Results | Reference |
| Ovalbumin (OVA)-Induced Airway Inflammation (Mouse) | This compound D | 20 and 40 mg/kg (oral) | 5 days | Total inflammatory cells, Eosinophils, IgE, Th2 cytokines (IL-4, IL-5, IL-13), ROS, MDA, SOD, Glutathione (B108866) | Significantly inhibited the number of inflammatory cells, IgE, and Th2 cytokines. Reduced ROS and MDA, and increased SOD and glutathione levels.[1] | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. While a specific protocol for this compound D in an OVA-induced asthma model is available, the protocols for carrageenan-induced paw edema and LPS-induced systemic inflammation are generalized for the testing of anti-inflammatory compounds and have been adapted for the potential administration of this compound.
This protocol is based on a study that successfully used this compound D to mitigate airway inflammation.[1]
Objective: To induce and evaluate the effects of this compound on allergic airway inflammation.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Ovalbumin (OVA)
-
Aluminum hydroxide (B78521) (Alum)
-
This compound D
-
Phosphate-buffered saline (PBS)
-
Methanol
-
Giemsa stain
-
ELISA kits for IgE, IL-4, IL-5, IL-13
-
Assay kits for ROS, MDA, SOD, and glutathione
Procedure:
-
Sensitization:
-
On days 0 and 14, sensitize mice by intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg of aluminum hydroxide in 200 µL of PBS.
-
-
OVA Challenge:
-
From days 21 to 27, challenge the mice with 1% OVA in PBS for 30 minutes daily using an ultrasonic nebulizer.
-
-
This compound Administration:
-
Administer this compound D orally at doses of 20 and 40 mg/kg once daily from days 26 to 30. A vehicle control group should be administered the vehicle solution (e.g., 0.5% carboxymethylcellulose).
-
-
Sample Collection (Day 31):
-
Anesthetize the mice and collect blood via cardiac puncture to measure serum IgE levels.
-
Perform bronchoalveolar lavage (BAL) by instilling and retrieving ice-cold PBS into the lungs.
-
Centrifuge the BAL fluid and use the supernatant for cytokine analysis (IL-4, IL-5, IL-13) by ELISA.
-
Resuspend the cell pellet and perform total and differential inflammatory cell counts using a hemocytometer and Giemsa staining.
-
Perfuse the lungs and collect the tissue for histopathological analysis and measurement of oxidative stress markers (ROS, MDA, SOD, glutathione).
-
-
Data Analysis:
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
-
This is a standard model for acute inflammation.[2][3][4] This protocol is adapted for the potential testing of this compound.
Objective: To evaluate the anti-edematous effects of this compound in an acute inflammation model.
Materials:
-
Male Wistar rats or Swiss albino mice
-
Carrageenan (1% w/v in sterile saline)
-
This compound (hypothetical dose range: 20-50 mg/kg)
-
Vehicle for this compound
-
Plethysmometer
-
Positive control: Indomethacin (5-10 mg/kg)
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize animals for at least one week.
-
Divide animals into groups: Vehicle control, this compound (different doses), and Positive control.
-
-
Compound Administration:
-
Administer this compound (e.g., 20, 40, 50 mg/kg) or Indomethacin intraperitoneally or orally 30-60 minutes before carrageenan injection. Administer the vehicle to the control group.
-
-
Induction of Edema:
-
Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.
-
Inject 100 µL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
-
Measurement of Paw Edema:
-
Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[2]
-
-
Data Analysis:
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
-
The degree of edema is calculated as the difference between the final and initial paw volumes.
-
Analyze the data statistically.
-
LPS administration is a common method to induce a systemic inflammatory response.[5][6] This protocol is adapted for the potential evaluation of this compound.
Objective: To assess the effect of this compound on systemic inflammation and cytokine production.
Materials:
-
Male C57BL/6 mice
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (hypothetical dose range: 20-50 mg/kg)
-
Vehicle for this compound
-
Sterile saline
-
ELISA kits for TNF-α, IL-6, IL-1β
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize mice and divide them into experimental groups: Saline control, LPS + Vehicle, and LPS + this compound (different doses).
-
-
This compound Pre-treatment:
-
Administer this compound (e.g., 20, 40, 50 mg/kg) or vehicle intraperitoneally or orally 1 hour before LPS challenge.
-
-
Induction of Systemic Inflammation:
-
Inject LPS (e.g., 1-5 mg/kg) intraperitoneally. Inject the control group with sterile saline.
-
-
Sample Collection:
-
At a predetermined time point after LPS injection (e.g., 2, 6, or 24 hours), collect blood via cardiac puncture.
-
Separate serum and store at -80°C for cytokine analysis.
-
Tissues such as the liver, lungs, and spleen can also be harvested for analysis of inflammatory markers.
-
-
Cytokine Analysis:
-
Measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the serum using ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Compare the cytokine levels between the different treatment groups using appropriate statistical tests.
-
Visualization of Pathways and Workflows
This compound and related lignans (B1203133) from Saururus chinensis have been shown to exert their anti-inflammatory effects by modulating key signaling pathways such as NF-κB, MAPK, and Nrf2/HO-1.
References
- 1. Lignans from Saururus chinensis exhibit anti-inflammatory activity by influencing the Nrf2/HO-1 activation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The promising antioxidant effects of lignans: Nrf2 activation comes into view - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of manassantin B, a lignan isolated from Saururus chinensis, on lipopolysaccharide-induced interleukin-1β in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Low dose of lipopolysaccharide pretreatment can alleviate the inflammatory response in wound infection mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Saucerneol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of Saucerneol and its derivatives. This compound, a neolignan found in plants of the Saururaceae family, has garnered significant interest due to its potential therapeutic properties, including anti-inflammatory and antioxidant activities. These protocols are intended to provide a robust framework for the chemical synthesis of this compound and its analogs to facilitate further research into their structure-activity relationships and therapeutic potential.
Introduction
This compound is a bioactive neolignan characterized by a specific stereochemical arrangement. The development of a flexible synthetic route is crucial for producing a variety of derivatives to explore their biological activities. The synthetic strategy outlined herein is based on established methodologies for the asymmetric synthesis of related 8,4'-oxyneolignans, employing a convergent approach that allows for the late-stage introduction of structural diversity.
Retrosynthetic Analysis and Strategy
A plausible retrosynthetic analysis of this compound suggests a convergent strategy. The molecule can be disconnected at the C8-O-C4' ether linkage, leading to two key aromatic fragments. A chiral C3 synthon, derived from a readily available chiral precursor like methyl (S)-lactate, can be used to set the stereochemistry at C7 and C8. This approach allows for the modular synthesis of various derivatives by modifying the aromatic precursors.
Experimental Protocols
Protocol 1: Synthesis of Chiral Aldehyde Intermediate (6)
This protocol details the synthesis of a key chiral aldehyde intermediate starting from commercially available methyl (S)-lactate.
Materials:
-
Methyl (S)-lactate
-
4-Methoxybenzyl chloride
-
Sodium hydride (60% dispersion in mineral oil)
-
Dry Tetrahydrofuran (THF)
-
Diisobutylaluminium hydride (DIBAL-H) (1.0 M in hexanes)
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium potassium tartrate solution
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Protection of Methyl (S)-lactate (1 -> 2): To a stirred suspension of sodium hydride (1.2 eq) in dry THF at 0 °C under an argon atmosphere, add a solution of methyl (S)-lactate (1.0 eq) in dry THF dropwise. Stir the mixture for 30 minutes at 0 °C. Add 4-methoxybenzyl chloride (1.1 eq) and allow the reaction to warm to room temperature and stir for 16 hours. Quench the reaction by the slow addition of water. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford compound 2 .
-
Reduction to Aldehyde (2 -> 3): To a solution of ester 2 (1.0 eq) in dry DCM at -78 °C under an argon atmosphere, add DIBAL-H (1.1 eq, 1.0 M in hexanes) dropwise. Stir the reaction at -78 °C for 2 hours. Quench the reaction by the addition of saturated aqueous sodium potassium tartrate solution and allow it to warm to room temperature. Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude alcohol 3 , which can be used in the next step without further purification.
-
Oxidation to Aldehyde (3 -> 6): To a solution of the crude alcohol 3 (1.0 eq) in dry DCM at 0 °C, add Dess-Martin periodinane (1.2 eq). Allow the reaction to warm to room temperature and stir for 2 hours. Quench the reaction with a saturated aqueous sodium bicarbonate solution containing sodium thiosulfate. Separate the layers and extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the chiral aldehyde 6 .
Protocol 2: Synthesis of this compound (Final Product)
This protocol describes the coupling of the chiral aldehyde with an appropriate aromatic Grignard reagent, followed by etherification and deprotection to yield this compound.
Materials:
-
Chiral aldehyde 6
-
3,4,5-Trimethoxybromobenzene
-
Magnesium turnings
-
Dry THF
-
Vanillyl alcohol
-
Triphenylphosphine (B44618) (PPh3)
-
Diisopropyl azodicarboxylate (DIAD)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
DCM/Water (18:1)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Grignard Reaction (6 -> 7): Prepare the Grignard reagent from 3,4,5-trimethoxybromobenzene (1.5 eq) and magnesium turnings (1.6 eq) in dry THF. To this freshly prepared Grignard reagent at 0 °C, add a solution of aldehyde 6 (1.0 eq) in dry THF dropwise. Stir the reaction at 0 °C for 1 hour and then at room temperature for 2 hours. Quench the reaction with saturated aqueous ammonium (B1175870) chloride. Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography to obtain the alcohol 7 .
-
Mitsunobu Reaction (7 -> 8): To a solution of alcohol 7 (1.0 eq), vanillyl alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in dry THF at 0 °C, add DIAD (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 16 hours. Concentrate the reaction mixture and purify by silica gel column chromatography to yield the ether 8 .
-
Deprotection (8 -> this compound): To a solution of the protected compound 8 (1.0 eq) in a mixture of DCM and water (18:1), add DDQ (1.5 eq) at 0 °C. Stir the reaction at room temperature for 1 hour. Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by silica gel column chromatography to afford this compound.
Data Presentation
Table 1: Summary of Synthetic Yields and Purity for this compound Synthesis
| Step | Product Number | Reaction | Reagents | Yield (%) | Purity (%) (by HPLC) |
| 1 | 2 | O-PMB Protection | 4-Methoxybenzyl chloride, NaH | 85 | >98 |
| 2 | 3 | DIBAL-H Reduction | DIBAL-H | 95 (crude) | - |
| 3 | 6 | Dess-Martin Oxidation | Dess-Martin periodinane | 88 | >97 |
| 4 | 7 | Grignard Addition | 3,4,5-Trimethoxy-phenylmagnesium bromide | 75 | >95 |
| 5 | 8 | Mitsunobu Etherification | Vanillyl alcohol, PPh3, DIAD | 65 | >95 |
| 6 | This compound | PMB Deprotection | DDQ | 70 | >99 |
Visualizations
Synthetic Pathway for this compound
Caption: Synthetic scheme for the total synthesis of this compound.
Experimental Workflow for this compound Synthesis
Caption: Step-by-step experimental workflow for this compound synthesis.
Signaling Pathway of this compound's Anti-inflammatory Action
Caption: Proposed mechanism of anti-inflammatory action of this compound.
Application Notes and Protocols for Assessing Saucerneol Activity in RAW 264.7 Cells
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing the RAW 264.7 murine macrophage cell line to evaluate the anti-inflammatory activity of Saucerneol. The protocols detailed below are based on established methodologies for assessing inflammatory responses and the mechanisms of action of bioactive compounds.
Introduction
This compound, a lignan (B3055560) found in plants such as Saururus chinensis, has demonstrated notable anti-inflammatory properties. The RAW 264.7 macrophage cell line is a widely used and reliable in vitro model for studying inflammation. Upon stimulation with lipopolysaccharide (LPS), these cells mimic an inflammatory response by producing key mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines. This response is primarily mediated by the activation of signaling pathways including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs), which lead to the upregulation of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). By employing RAW 264.7 cells, researchers can effectively screen and characterize the anti-inflammatory potential of this compound and elucidate its underlying molecular mechanisms.
Data Presentation
The following tables summarize the quantitative data on the inhibitory effects of this compound derivatives on nitric oxide production in LPS-stimulated RAW 264.7 cells.
Table 1: Inhibitory Effect of this compound D on Nitric Oxide Production
| Concentration (µM) | NO Production Inhibition | IC50 (µM) |
| Varies (dose-dependent) | Dose-dependent inhibition | 2.62[1][2] |
Table 2: Inhibitory Effect of this compound F on Nitric Oxide Production
| Concentration | NO Production Inhibition |
| Varies (dose-dependent) | Dose-dependent inhibition[3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Culture and Maintenance of RAW 264.7 Cells
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[4][5]
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.[4][5][6]
-
Subculture: When cells reach 80-90% confluency, they are harvested by scraping. A sub-cultivation ratio of 1:3 to 1:6 is recommended every 2 to 3 days.[7]
Cell Viability Assay (MTT Assay)
This assay is crucial to determine the cytotoxic concentrations of this compound.[6][8]
-
Procedure:
-
Seed RAW 264.7 cells (1 x 10^5 cells/well) in a 96-well plate and incubate for 24 hours.[8][9]
-
Treat the cells with various concentrations of this compound for 24 hours.[8]
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C until a purple precipitate is visible.[10]
-
Remove the supernatant and add 100 µL of Dimethyl Sulfoxide (DMSO) to dissolve the formazan (B1609692) crystals.[11]
-
Measure the absorbance at 570 nm using a microplate reader.[12]
-
Cell viability is expressed as a percentage of the viability of the untreated control cells.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies the amount of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.[7][11]
-
Procedure:
-
Seed RAW 264.7 cells (5 x 10^5 cells/well) in a 24-well plate and incubate for 12-24 hours.[6]
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with Lipopolysaccharide (LPS) (1 µg/mL) for an additional 24 hours.[6][11]
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.[11]
-
Incubate at room temperature for 10 minutes.[11]
-
A standard curve using known concentrations of sodium nitrite is used to determine the nitrite concentration in the samples.[13]
-
Western Blot Analysis for iNOS and COX-2 Expression
This technique is used to determine the effect of this compound on the protein expression levels of iNOS and COX-2.[14][15][16]
-
Procedure:
-
Seed RAW 264.7 cells and treat with this compound and/or LPS as described in the NO production assay. A typical LPS treatment is 100 ng/mL for 16-18 hours.[14][15]
-
Lyse the cells with RIPA buffer containing protease inhibitors.[16]
-
Determine the protein concentration of the cell lysates using a BCA protein assay.
-
Load equal amounts of protein (e.g., 30 µg) onto an SDS-PAGE gel for electrophoresis.[14][15]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.[14]
-
Visualizations
Signaling Pathway of this compound's Anti-inflammatory Action
Caption: this compound inhibits LPS-induced inflammatory signaling pathways.
Experimental Workflow for Assessing this compound Activity
Caption: Workflow for evaluating this compound's anti-inflammatory effects.
References
- 1. This compound D, a naturally occurring sesquilignan, inhibits LPS-induced iNOS expression in RAW264.7 cells by blocking NF-kappaB and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound F, a new lignan, inhibits iNOS expression via MAPKs, NF-κB and AP-1 inactivation in LPS-induced RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The Immunomodulatory Effects of Active Ingredients From Nigella sativa in RAW264.7 Cells Through NF-κB/MAPK Signaling Pathways [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Oleanolic acid regulates NF-κB signaling by suppressing MafK expression in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Attenuation of inflammatory responses by (+)-syringaresinol via MAP-Kinase-mediated suppression of NF-κB signaling in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols for Saucerneol Bioavailability Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saucerneol, a lignan (B3055560) found in Saururus chinensis, has demonstrated potential therapeutic effects, including anti-cancer activities.[1] Understanding its bioavailability is crucial for the development of this compound as a therapeutic agent. Bioavailability refers to the rate and extent to which the active ingredient is absorbed from a drug product and becomes available at the site of action. This document provides a comprehensive guide to designing and conducting preclinical bioavailability studies for this compound, encompassing in vitro, in situ, and in vivo methodologies.
The experimental design for determining the bioavailability of a natural compound like this compound involves a multi-faceted approach. It begins with in vitro models to assess its permeability and potential for active transport or efflux.[2][3][4] This is followed by in situ studies that provide a more physiologically relevant environment with intact blood supply.[5] Finally, in vivo studies in animal models are conducted to determine the pharmacokinetic profile of this compound and its metabolites after oral administration.[4][6]
Data Presentation: Key Pharmacokinetic Parameters
Quantitative data from in vivo studies should be summarized to facilitate comparison and interpretation. The following table outlines the key pharmacokinetic parameters to be determined.
Table 1: Pharmacokinetic Parameters of this compound and its Metabolites
| Parameter | Description | Units | This compound | Enterodiol (B191174) | Enterolactone (B190478) |
| Cmax | Maximum (peak) plasma drug concentration | ng/mL | |||
| Tmax | Time to reach Cmax | h | |||
| AUC(0-t) | Area under the plasma concentration-time curve from time zero to the last measurable concentration | ng·h/mL | |||
| AUC(0-∞) | Area under the plasma concentration-time curve from time zero to infinity | ng·h/mL | |||
| t1/2 | Elimination half-life | h | |||
| CL/F | Apparent total clearance of the drug from plasma after oral administration | L/h/kg | |||
| Vd/F | Apparent volume of distribution after oral administration | L/kg | |||
| F | Absolute bioavailability | % |
Experimental Protocols
In Vitro Permeability Assessment: Caco-2 Cell Monolayer Assay
The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier.[7][8][9] This model is widely used to predict the intestinal permeability of compounds.
Protocol:
-
Cell Culture: Culture Caco-2 cells on semi-permeable Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. A TEER value above 300 Ω·cm² is generally considered acceptable.[8] The permeability of a fluorescent marker like Lucifer yellow, which has low permeability, can also be assessed.
-
Transport Studies (Bidirectional):
-
Apical to Basolateral (A-B) Transport (Absorption): Add this compound solution (e.g., 10 µM in transport buffer) to the apical (upper) chamber. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (lower) chamber.
-
Basolateral to Apical (B-A) Transport (Efflux): Add this compound solution to the basolateral chamber and collect samples from the apical chamber at the same time points.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions using the following formula: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug transport across the monolayer.
-
A is the surface area of the filter membrane.
-
C0 is the initial concentration of the drug in the donor chamber.
-
-
Efflux Ratio (ER): Calculate the efflux ratio to determine if this compound is a substrate of efflux transporters: ER = Papp (B-A) / Papp (A-B) An ER greater than 2 suggests active efflux.
In Situ Intestinal Absorption: Single-Pass Intestinal Perfusion (SPIP) in Rats
The SPIP model in rats provides a more physiologically relevant assessment of intestinal permeability by maintaining an intact blood supply and nervous system.[5]
Protocol:
-
Animal Preparation: Anesthetize male Sprague-Dawley rats (250-300 g). Through a midline abdominal incision, carefully expose the small intestine.
-
Cannulation: Isolate a 10 cm segment of the jejunum and cannulate both ends with flexible tubing.
-
Perfusion: Perfuse the intestinal segment with a Krebs-Ringer buffer (pH 6.5) containing a known concentration of this compound and a non-absorbable marker (e.g., phenol (B47542) red) at a constant flow rate (e.g., 0.2 mL/min).[5]
-
Sample Collection: After a 30-minute stabilization period, collect the perfusate from the outlet tubing at 15-minute intervals for up to 120 minutes.
-
Sample Analysis: Determine the concentrations of this compound and the non-absorbable marker in the collected perfusate using LC-MS/MS and UV-Vis spectrophotometry, respectively.
-
Data Analysis: Calculate the effective permeability coefficient (Peff) using the following equation, correcting for water flux: Peff = (-Q * ln(Cout' / Cin')) / (2 * π * r * L) Where:
-
Q is the perfusion flow rate.
-
Cout' and Cin' are the corrected outlet and inlet concentrations of this compound.
-
r is the radius of the intestinal segment.
-
L is the length of the perfused segment.
-
In Vivo Bioavailability Study in Rats
This study determines the pharmacokinetic profile of this compound and its metabolites after oral administration.
Protocol:
-
Animal Model: Use male Sprague-Dawley rats (n=6 per group), fasted overnight with free access to water.
-
Drug Administration:
-
Oral (PO) Group: Administer this compound (e.g., 50 mg/kg) orally via gavage.
-
Intravenous (IV) Group: Administer this compound (e.g., 5 mg/kg) intravenously via the tail vein to determine absolute bioavailability.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein at pre-dose and at 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to obtain plasma and store at -80°C until analysis.
-
Sample Preparation for Analysis: Perform protein precipitation of plasma samples by adding acetonitrile, followed by centrifugation. Evaporate the supernatant and reconstitute in the mobile phase.
-
LC-MS/MS Analysis: Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of this compound and its potential metabolites (enterodiol and enterolactone) in rat plasma.[2]
-
Pharmacokinetic Analysis: Use non-compartmental analysis software to calculate the pharmacokinetic parameters listed in Table 1.
Analytical Method: LC-MS/MS for Quantification of this compound and Metabolites
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI), positive or negative mode to be optimized for this compound and its metabolites.
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for this compound, enterodiol, and enterolactone need to be determined by infusing standard solutions of each compound.
Mandatory Visualizations
Experimental Workflow
Caption: Overall experimental workflow for this compound bioavailability studies.
Lignan Metabolism by Gut Microbiota
Lignans like this compound are known to be metabolized by the gut microbiota into enterolignans, such as enterodiol and enterolactone, which may be the primary bioactive forms.[2][4][10]
Caption: Proposed metabolic pathway of this compound by gut microbiota.
This compound and the JAK2/STAT3 Signaling Pathway
In vitro studies have shown that this compound can inhibit the JAK2/STAT3 signaling pathway in cancer cells, which is implicated in cell proliferation, survival, and migration.[1] Understanding this interaction can provide insights into its mechanism of action.
Caption: Inhibition of the JAK2/STAT3 signaling pathway by this compound.
References
- 1. This compound Inhibits the Growth, Migration, and Invasion of Osteosarcoma Cells In Vitro and Prevents Metastasis-Associated Osteolysis Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lignans and gut microbiota: An interplay revealing potential health implications [ri.conicet.gov.ar]
- 3. Identification of Human Gut Microbiome Associated with Enterolignan Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lignans and Gut Microbiota: An Interplay Revealing Potential Health Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of a fennel seed extract on the STAT signaling and intestinal barrier function | PLOS One [journals.plos.org]
- 6. Gut Microbiota Metabolites of Dietary Lignans and Risk of Type 2 Diabetes: A Prospective Investigation in Two Cohorts of U.S. Women - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of epithelial STAT3 regulates intestinal homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. admescope.com [admescope.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Determining Saucerneol Cytotoxicity using MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for assessing the cytotoxic effects of Saucerneol, a lignan (B3055560) with known anti-cancer properties, using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][2][3][4] this compound has been shown to exhibit toxicity against various cancer cell lines, notably osteosarcoma, by inducing apoptosis through the inhibition of the JAK2/STAT3 signaling pathway.[4] This application note includes a comprehensive experimental protocol, a summary of quantitative cytotoxicity data, and visual diagrams of the experimental workflow and the implicated signaling pathway to aid researchers in their drug development and cancer research endeavors.
Introduction
This compound, a lignan isolated from Saururus chinensis, has demonstrated significant anti-cancer potential.[4] Understanding its cytotoxic mechanism is crucial for its development as a therapeutic agent. One of the primary methods to evaluate the in vitro cytotoxicity of a compound is the MTT assay. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.[1][2][3][4] The amount of formazan produced is directly proportional to the number of living cells, which can be quantified by measuring the absorbance of the dissolved formazan crystals.[1][3]
Studies have indicated that this compound induces apoptotic cell death in cancer cells by disrupting the mitochondrial membrane potential and inhibiting the JAK2/STAT3 signaling pathway.[4] This pathway is a critical regulator of cell proliferation, differentiation, and apoptosis, and its dysregulation is often implicated in tumorigenesis.
Data Presentation
The cytotoxic effects of this compound have been evaluated against several cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values, which represent the concentration of this compound required to inhibit the growth of 50% of the cell population. Please note that the IC50 values for MG63 and SJSA-1 cells are estimated from graphical data presented in the cited literature.
| Cell Line | Cancer Type | IC50 (µM) - 24h | Reference |
| MG63 | Osteosarcoma | ~25 | [4] |
| SJSA-1 | Osteosarcoma | ~15 | [4] |
Experimental Protocols
MTT Assay Protocol for this compound Cytotoxicity
This protocol outlines the steps to determine the cytotoxic effects of this compound on adherent cancer cell lines.
Materials:
-
This compound (stock solution of known concentration, dissolved in a suitable solvent like DMSO)
-
Target cancer cell lines (e.g., MG63, SJSA-1)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell lines to about 80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in complete medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in serum-free medium from your stock solution to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO) and a negative control (cells in medium only).
-
After 24 hours of cell attachment, carefully aspirate the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions (and controls) to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 3-4 hours in a humidified incubator. During this time, viable cells will convert the MTT into formazan crystals, which will appear as purple precipitates.
-
-
Formazan Solubilization:
-
After the incubation with MTT, carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium and MTT only) from the absorbance of the experimental and control wells.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
-
Mandatory Visualization
Experimental Workflow
Caption: Workflow for determining this compound cytotoxicity using the MTT assay.
This compound-Induced Apoptosis Signaling Pathway
Caption: this compound inhibits the JAK2/STAT3 signaling pathway, leading to apoptosis.
References
- 1. This compound Inhibits the Growth, Migration, and Invasion of Osteosarcoma Cells In Vitro and Prevents Metastasis-Associated Osteolysis Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound Inhibits the Growth, Migration, and Invasion of Osteosarcoma Cells In Vitro and Prevents Metastasis‐Associated Osteolysis Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of Proteins Affected by Saucerneol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the molecular effects of Saucerneol, a lignan (B3055560) isolated from Saururus chinensis, on key cellular signaling pathways. The protocols offer detailed methodologies for utilizing Western blot analysis to investigate these effects, aiding in the research and development of this compound as a potential therapeutic agent.
Introduction
This compound has demonstrated significant biological activities, including anti-inflammatory, anti-cancer, and anti-osteoclastogenic effects.[1][2][3][4][5] At the molecular level, this compound exerts its influence by modulating several critical signaling pathways involved in cell proliferation, apoptosis, and inflammation. Western blot analysis is an indispensable technique to elucidate these mechanisms by quantifying the changes in protein expression and phosphorylation status of key signaling molecules. This document outlines the affected proteins and pathways and provides detailed protocols for their analysis.
Key Signaling Pathways Modulated by this compound
This compound has been shown to impact the following major signaling pathways:
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: this compound has been observed to inhibit the phosphorylation of key MAPK members, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK.[1][2][4] This pathway is crucial in regulating cellular processes like proliferation, differentiation, and apoptosis.
-
Nuclear Factor-kappa B (NF-κB) Pathway: this compound can suppress the activation of NF-κB, a pivotal transcription factor in the inflammatory response.[4] This is often achieved by inhibiting the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit.
-
Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway: Particularly in the context of cancer, this compound has been found to inhibit the JAK2/STAT3 signaling pathway, which is often constitutively active in malignant cells and plays a critical role in cell survival and proliferation.[3]
Data Presentation: Summary of this compound's Effects on Protein Expression
The following tables summarize the observed effects of this compound on key proteins as determined by Western blot analysis in various studies.
Table 1: Effect of this compound on MAPK Pathway Proteins
| Target Protein | Observed Effect | Cell Type/Model | Reference |
| Phospho-ERK1/2 | Decreased | Bone marrow-derived mast cells, RAW264.7 cells | [1][2] |
| Phospho-JNK | Decreased | Bone marrow-derived mast cells, RAW264.7 cells | [1][4] |
| Phospho-p38 | Decreased | Bone marrow-derived mast cells, RAW264.7 cells | [1][4] |
| Total ERK1/2 | No significant change | Not specified | |
| Total JNK | No significant change | Not specified | |
| Total p38 | No significant change | Not specified |
Table 2: Effect of this compound on NF-κB Pathway Proteins
| Target Protein | Observed Effect | Cell Type/Model | Reference |
| Phospho-IκBα | Decreased | RAW264.7 cells | [4] |
| IκBα Degradation | Inhibited | RAW264.7 cells | [4] |
| Nuclear p65 | Decreased | RAW264.7 cells | [4] |
| Cytosolic p65 | Increased | RAW264.7 cells | [6] |
Table 3: Effect of this compound on JAK/STAT and Apoptosis-Related Proteins
| Target Protein | Observed Effect | Cell Type/Model | Reference |
| Phospho-JAK2 | Decreased | Osteosarcoma cells (MG63, SJSA-1) | [3] |
| Phospho-STAT3 | Decreased | Osteosarcoma cells (MG63, SJSA-1) | [3] |
| Cleaved PARP | Increased | Osteosarcoma cells (MG63, SJSA-1) | [3] |
| Bcl-2 | Decreased | Osteosarcoma cells | [2] |
| Bax | Increased | Osteosarcoma cells | [2] |
| Cleaved Caspase-3 | Increased | Osteosarcoma cells | [2] |
| Cleaved Caspase-8 | Increased | Osteosarcoma cells | [2] |
| Cleaved Caspase-9 | Increased | Osteosarcoma cells | [2] |
Experimental Protocols
Protocol 1: Western Blot Analysis of MAPK and NF-κB Pathway Proteins
This protocol is designed for the analysis of total and phosphorylated ERK, JNK, p38, and IκBα, as well as the nuclear translocation of NF-κB p65 in cell lysates.
1. Cell Culture and Treatment:
- Seed appropriate cells (e.g., RAW264.7 macrophages, MG63 osteosarcoma cells) in 6-well plates and culture until they reach 70-80% confluency.
- Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1 hour).
- Stimulate the cells with an appropriate agonist (e.g., Lipopolysaccharide (LPS) for RAW264.7 cells to activate inflammatory pathways) for a predetermined duration (e.g., 30 minutes).
2. Protein Extraction:
- For Total and Phosphorylated Proteins:
- Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
- Lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Centrifuge at 14,000 rpm for 15 minutes at 4°C.
- Collect the supernatant containing the total cell lysate.
- For Nuclear and Cytosolic Fractions (to analyze p65 translocation):
- Use a nuclear/cytoplasmic extraction kit according to the manufacturer's instructions.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA protein assay kit.
4. SDS-PAGE and Protein Transfer:
- Normalize the protein concentrations and prepare samples with Laemmli sample buffer.
- Boil the samples at 95-100°C for 5 minutes.
- Load equal amounts of protein (20-40 µg) into the wells of a 10-12% SDS-polyacrylamide gel.
- Run the gel at 100-120V until the dye front reaches the bottom.
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane at 100V for 1-2 hours at 4°C.
5. Immunoblotting:
- Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies (e.g., anti-phospho-ERK, anti-ERK, anti-p65) overnight at 4°C with gentle agitation.
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST for 10 minutes each.
6. Detection and Analysis:
- Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent.
- Capture the image using a chemiluminescence imaging system.
- Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels and the total protein levels to a loading control (e.g., β-actin or GAPDH).
Protocol 2: Analysis of Apoptosis-Related Proteins
This protocol is suitable for detecting changes in the expression of pro- and anti-apoptotic proteins like Bcl-2, Bax, and cleaved caspases.
1. Cell Culture and Treatment:
- Culture cells (e.g., SJSA-1 osteosarcoma cells) and treat with this compound for a longer duration (e.g., 24-48 hours) to induce apoptosis.
2. Protein Extraction and Quantification:
- Follow steps 2.1 and 3 from Protocol 1 to obtain and quantify total cell lysates.
3. SDS-PAGE and Protein Transfer:
- Follow step 4 from Protocol 1. The percentage of the SDS-polyacrylamide gel may need to be adjusted based on the molecular weight of the target proteins.
4. Immunoblotting:
- Follow step 5 from Protocol 1, using primary antibodies specific for apoptosis markers (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-cleaved PARP).
5. Detection and Analysis:
- Follow step 6 from Protocol 1 to detect and quantify the protein bands.
Visualizations
Caption: Western Blot Experimental Workflow for Analyzing this compound's Effects.
Caption: Signaling Pathways Inhibited or Modulated by this compound.
References
- 1. This compound F, a New Lignan Isolated from Saururus chinensis, Attenuates Degranulation via Phospholipase Cγ 1 Inhibition and Eicosanoid Generation by Suppressing MAP Kinases in Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Inhibits the Growth, Migration, and Invasion of Osteosarcoma Cells In Vitro and Prevents Metastasis-Associated Osteolysis Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound F, a new lignan, inhibits iNOS expression via MAPKs, NF-κB and AP-1 inactivation in LPS-induced RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory effect of (-)-saucerneol on osteoclast differentiation and bone pit formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gene Expression Analysis in Saucerneol-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saucerneol, a lignan (B3055560) isolated from Saururus chinensis, has demonstrated significant biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. These properties are largely attributed to its ability to modulate specific signaling pathways and alter the expression of key genes involved in cellular processes such as inflammation, apoptosis, and cell cycle regulation. These application notes provide an overview of the effects of this compound on gene expression and detailed protocols for analyzing these changes in a laboratory setting.
Data Presentation: Expected Gene Expression Changes
While a comprehensive transcriptomic dataset for this compound-treated cells is not publicly available, based on existing literature, treatment with this compound is expected to modulate the expression of genes primarily involved in inflammation, apoptosis, and cell signaling. The following table summarizes the anticipated changes in gene expression in relevant cell types (e.g., cancer cell lines, macrophages) based on qualitative data from multiple studies.[1][2][3] This table is intended to serve as a guide for expected outcomes.
| Gene Symbol | Gene Name | Function | Expected Fold Change | References |
| Inflammation-Related Genes | ||||
| NOS2 (iNOS) | Nitric oxide synthase 2, inducible | Pro-inflammatory enzyme | Downregulated | [2] |
| PTGS2 (COX-2) | Prostaglandin-endoperoxide synthase 2 | Pro-inflammatory enzyme | Downregulated | [2] |
| TNF | Tumor necrosis factor | Pro-inflammatory cytokine | Downregulated | [2] |
| IL6 | Interleukin 6 | Pro-inflammatory cytokine | Downregulated | [2] |
| IL1B | Interleukin 1 beta | Pro-inflammatory cytokine | Downregulated | |
| HMOX1 (HO-1) | Heme oxygenase 1 | Antioxidant, anti-inflammatory | Upregulated | [2] |
| Apoptosis-Related Genes | ||||
| BCL2 | B-cell lymphoma 2 | Anti-apoptotic | Downregulated | [1] |
| PARP1 | Poly(ADP-ribose) polymerase 1 | DNA repair, apoptosis | Cleavage Increased | [1] |
| BAX | BCL2 associated X, apoptosis regulator | Pro-apoptotic | Upregulated | |
| CASP3 | Caspase 3 | Executioner caspase in apoptosis | Upregulated | |
| Signaling Pathway-Related Genes | ||||
| STAT3 | Signal transducer and activator of transcription 3 | Cell proliferation, survival | Downregulated | [1] |
| NFKB1 | Nuclear factor kappa B subunit 1 | Inflammation, cell survival | Downregulated | [3][4] |
| JUN | Jun proto-oncogene, AP-1 transcription factor subunit | Cell proliferation, apoptosis | Downregulated | |
| FOS | Fos proto-oncogene, AP-1 transcription factor subunit | Cell proliferation, apoptosis | Downregulated |
Signaling Pathways Modulated by this compound
This compound has been shown to inhibit several key signaling pathways that are often dysregulated in inflammatory diseases and cancer.
Experimental Protocols
The following are generalized protocols for the analysis of gene expression in cells treated with this compound. These should be adapted based on the specific cell line and experimental goals.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding:
-
Culture cells (e.g., RAW 264.7 murine macrophages or human osteosarcoma MG63 cells) in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) in a humidified incubator at 37°C with 5% CO₂.
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM). A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound treatment.
-
-
Cell Treatment:
-
For inflammatory models, cells may be pre-treated with this compound for 1-2 hours before stimulation with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL).
-
For other models, replace the culture medium with the medium containing the various concentrations of this compound or vehicle control.
-
Incubate the cells for the desired time period (e.g., 24 or 48 hours).
-
Protocol 2: RNA Extraction and cDNA Synthesis
-
RNA Extraction:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells directly in the well using a lysis buffer (e.g., TRIzol or buffer from an RNA extraction kit).
-
Isolate total RNA using a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and by checking the integrity on an agarose (B213101) gel or with a bioanalyzer.
-
-
cDNA Synthesis:
-
Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Thermo Fisher Scientific) according to the manufacturer's protocol.
-
Protocol 3: Quantitative Real-Time PCR (qRT-PCR)
-
Primer Design:
-
Design or obtain validated primers for the target genes of interest and at least one stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers, and a SYBR Green or TaqMan master mix.
-
Perform the reactions in triplicate for each sample and gene.
-
-
Thermal Cycling:
-
Run the qPCR on a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the 2-ΔΔCt method.
-
ΔCt = Ct(target gene) - Ct(housekeeping gene)
-
ΔΔCt = ΔCt(treated sample) - ΔCt(control sample)
-
Fold Change = 2-ΔΔCt
-
-
Conclusion
This compound presents a promising natural compound for therapeutic development due to its ability to modulate key signaling pathways and the expression of genes involved in critical disease processes. The protocols outlined above provide a framework for researchers to investigate and quantify the effects of this compound on gene expression in various cellular models. Further transcriptomic studies, such as RNA-sequencing, will be invaluable in providing a more comprehensive understanding of the global gene expression changes induced by this compound.
References
- 1. This compound Inhibits the Growth, Migration, and Invasion of Osteosarcoma Cells In Vitro and Prevents Metastasis-Associated Osteolysis Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lignans from Saururus chinensis exhibit anti-inflammatory activity by influencing the Nrf2/HO-1 activation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lignans from Saururus chinensis inhibiting the transcription factor NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application of Saucerneol in Cosmetic Formulations: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saucerneol (B3030236), a lignan (B3055560) isolated from Saururus chinensis, is emerging as a promising bioactive compound for cosmetic formulations due to its potent anti-inflammatory and antioxidant properties. This document provides detailed application notes and protocols for researchers and scientists interested in exploring the use of this compound in skincare products. The information presented herein is based on preclinical studies and aims to guide further research and development in dermocosmetics.
Core Applications in Cosmetics
This compound's biological activities make it a suitable candidate for cosmetic formulations targeting inflammatory skin conditions, premature aging, and oxidative stress-induced damage.
-
Anti-Inflammatory Agent: this compound has demonstrated significant efficacy in modulating inflammatory pathways in skin cells. It can be incorporated into formulations for sensitive skin, acne-prone skin, and to soothe irritated skin conditions.
-
Antioxidant Powerhouse: By combating reactive oxygen species (ROS), this compound helps protect the skin from environmental aggressors such as UV radiation and pollution, which are major contributors to skin aging. This makes it a valuable ingredient for anti-aging and protective skincare lines.
-
Potential Skin Brightening: While direct evidence for skin whitening is still emerging, its antioxidant and anti-inflammatory properties may contribute to a more even skin tone by reducing inflammation-induced hyperpigmentation. Further research is warranted to explore its direct effects on melanogenesis.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies, highlighting the efficacy of this compound in various experimental models.
Table 1: Anti-Inflammatory Activity of this compound D in LPS-Stimulated RAW 264.7 Macrophages
| Parameter | Concentration of this compound D | Result | Reference |
| Nitric Oxide (NO) Production | 25 µg/mL | 66% inhibition compared to LPS-treated control | [1] |
| Pro-inflammatory Cytokines (IL-1β, TNF-α, IL-6) | 6.25 - 25 µg/mL | Significant suppression | [1] |
| Prostaglandin E2 (PGE2) | 6.25 - 25 µg/mL | Significant suppression | [1] |
Table 2: Anti-Inflammatory and Antioxidant Activity of this compound F in Mast Cells
| Parameter | Concentration of this compound F | Result | Reference | | --- | --- | --- | | Prostaglandin D2 (PGD2) Generation | Not specified | Dose-dependent reduction |[2] | | Cyclooxygenase-2 (COX-2) Protein Expression | Not specified | Concomitantly reduced with PGD2 |[2] |
Table 3: Antioxidant and Anti-inflammatory Effects of this compound D in a Mouse Model of Airway Inflammation
| Parameter | Dosage of this compound D | Result | Reference |
| Reactive Oxygen Species (ROS) in Lung Tissues | 20 and 40 mg/kg (oral administration) | Marked decrease | [3] |
| Malondialdehyde (MDA) in Lung Tissues | 20 and 40 mg/kg (oral administration) | Marked decrease | [3] |
| Superoxide (B77818) Dismutase (SOD) in Lung Tissues | 20 and 40 mg/kg (oral administration) | Increase | [3] |
| Glutathione (B108866) (GSH) in Lung Tissues | 20 and 40 mg/kg (oral administration) | Increase | [3] |
| Inflammatory Cell Number | 20 and 40 mg/kg (oral administration) | Significant inhibition | [3] |
| Th2-type Cytokines | 20 and 40 mg/kg (oral administration) | Significant inhibition | [3] |
Signaling Pathways and Mechanisms of Action
This compound exerts its effects by modulating key signaling pathways involved in inflammation and oxidative stress.
Anti-Inflammatory Signaling Pathway
This compound has been shown to inhibit the activation of Mitogen-Activated Protein Kinases (MAPKs) and Nuclear Factor-kappa B (NF-κB), which are central regulators of the inflammatory response.[1][2] By suppressing these pathways, this compound reduces the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and the production of inflammatory mediators such as nitric oxide (NO), prostaglandins, and various cytokines.[1][2]
Caption: Inhibition of LPS-induced inflammatory pathway by this compound.
Antioxidant Signaling Pathway
The antioxidant effects of this compound are, in part, mediated by the induction of Heme Oxygenase-1 (HO-1), a key enzyme in the cellular antioxidant defense system.[3] HO-1 induction helps to reduce oxidative stress by decreasing the levels of reactive oxygen species (ROS) and lipid peroxidation products like malondialdehyde (MDA), while increasing the levels of endogenous antioxidants such as superoxide dismutase (SOD) and glutathione (GSH).[3]
Caption: Antioxidant mechanism of this compound via HO-1 induction.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in cosmetic applications.
In Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophages
This protocol is designed to assess the ability of this compound to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells.
Caption: Workflow for in vitro anti-inflammatory assay.
Methodology:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Seeding: Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various non-toxic concentrations of this compound (e.g., 6.25, 12.5, 25 µg/mL) for 1 hour.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for 24 hours.
-
Nitric Oxide (NO) Measurement:
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve with sodium nitrite (B80452) is used for quantification.
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Western Blot Analysis:
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
In Vitro Antioxidant Assay in Human Dermal Fibroblasts (HDFs)
This protocol assesses the protective effect of this compound against oxidative stress induced by H2O2 in human dermal fibroblasts.
Methodology:
-
Cell Culture: Culture primary Human Dermal Fibroblasts (HDFs) in fibroblast growth medium.
-
Seeding: Seed HDFs in appropriate plates or dishes for the specific assays.
-
Treatment: Pre-treat the cells with different concentrations of this compound for a specified period (e.g., 24 hours).
-
Induction of Oxidative Stress: Expose the cells to a pro-oxidant such as hydrogen peroxide (H2O2) for a short duration.
-
Measurement of Reactive Oxygen Species (ROS):
-
Use a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
After treatment and stress induction, incubate the cells with DCFH-DA.
-
Measure the fluorescence intensity, which is proportional to the intracellular ROS levels, using a fluorescence microplate reader or flow cytometer.
-
-
Lipid Peroxidation Assay (MDA Assay):
-
Measure the levels of malondialdehyde (MDA), a marker of lipid peroxidation, using a Thiobarbituric Acid Reactive Substances (TBARS) assay kit according to the manufacturer's protocol.
-
-
Measurement of Endogenous Antioxidant Enzymes:
-
Prepare cell lysates.
-
Measure the activity of superoxide dismutase (SOD) and the levels of glutathione (GSH) using commercially available assay kits.
-
Safety and Toxicity
Currently, there is limited publicly available data specifically on the dermal safety and toxicity of this compound. As with any new cosmetic ingredient, a thorough safety assessment is crucial before incorporation into commercial products. It is recommended to conduct the following toxicological studies in accordance with relevant regulatory guidelines (e.g., OECD, SCCS):
-
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD TG 439).
-
In Vitro Skin Sensitization: Assays such as DPRA (OECD TG 442C), KeratinoSens™ (OECD TG 442D), or h-CLAT (OECD TG 442E).
-
Phototoxicity: In Vitro 3T3 NRU Phototoxicity Test (OECD TG 432).
-
Genotoxicity: Ames test (OECD TG 471) and in vitro micronucleus assay (OECD TG 487).
General safety assessments of phytosterols (B1254722) and botanical oils suggest that many plant-derived compounds are safe for topical use on intact skin.[4][5] However, specific data for this compound is necessary to establish a safe concentration for use in cosmetic formulations.
Conclusion
This compound presents a compelling profile for use in cosmetic formulations, particularly in products aimed at mitigating inflammation and oxidative stress. Its well-defined mechanisms of action provide a strong scientific basis for its application in skincare. The protocols outlined in this document offer a framework for researchers to further investigate and substantiate the benefits of this compound for skin health. Future research should focus on its potential skin-brightening effects and a comprehensive evaluation of its safety profile for topical application.
References
- 1. d-nb.info [d-nb.info]
- 2. This compound F, a New Lignan Isolated from Saururus chinensis, Attenuates Degranulation via Phospholipase Cγ 1 Inhibition and Eicosanoid Generation by Suppressing MAP Kinases in Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant and antiasthmatic effects of this compound D in a mouse model of airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cir-safety.org [cir-safety.org]
- 5. The Enigma of Bioactivity and Toxicity of Botanical Oils for Skin Care - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing a Stable Aqueous Solution of Saucerneol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Saucerneol, a lignan (B3055560) with significant therapeutic potential, exhibits poor aqueous solubility, which presents a considerable challenge for its formulation and delivery. This document provides detailed application notes and protocols for the development of a stable aqueous solution of this compound. It covers methodologies for solubility enhancement, including the use of co-solvents and cyclodextrin (B1172386) complexation, as well as protocols for stability testing and analytical quantification. All quantitative data are presented in clear, tabular formats, and key experimental workflows are visualized using diagrams. These guidelines aim to facilitate the preclinical and pharmaceutical development of this compound.
Introduction to this compound
This compound is a bioactive lignan found in plants of the Saururus genus. It has demonstrated a range of pharmacological activities, including potent anti-inflammatory and antioxidant effects. Mechanistic studies have revealed that this compound can modulate key signaling pathways, such as NF-κB, MAPKs, and the Nrf2/HO-1 pathway, which are critically involved in inflammation and cellular defense against oxidative stress. However, its hydrophobic nature and low water solubility limit its bioavailability and therapeutic application. Therefore, developing a stable aqueous formulation is a crucial step in realizing its clinical potential.
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₀H₂₂O₅ |
| Molecular Weight | 342.39 g/mol |
| LogP | ~3.5-4.5 (Estimated) |
| Water Solubility | Very low (<10 µg/mL) |
| Appearance | White to off-white crystalline solid |
Note: The LogP and water solubility values are estimated based on the properties of similar lignans (B1203133) and are provided for illustrative purposes.
Signaling Pathways Modulated by this compound
This compound's anti-inflammatory effects are mediated through the inhibition of pro-inflammatory signaling cascades and the activation of antioxidant response pathways.
Protocols for Solubility Enhancement
Due to its lipophilic nature, several strategies can be employed to enhance the aqueous solubility of this compound. Below are protocols for two effective methods: co-solvency and cyclodextrin complexation.
Experimental Workflow for Solubility Enhancement
Protocol 1: Co-solvent Formulation
This method involves the use of water-miscible organic solvents to increase the solubility of this compound.
Materials:
-
This compound
-
Ethanol (USP grade)
-
Propylene Glycol (USP grade)
-
Polyethylene Glycol 400 (PEG 400, USP grade)
-
Purified water
-
Vortex mixer
-
Magnetic stirrer
-
0.22 µm syringe filters
Procedure:
-
Prepare a series of co-solvent systems with varying ratios of Ethanol, Propylene Glycol, and PEG 400.
-
Accurately weigh an excess amount of this compound powder and add it to a known volume (e.g., 1 mL) of each co-solvent system in a sealed vial.
-
Vortex the vials for 2 minutes to ensure initial dispersion.
-
Place the vials on a magnetic stirrer and agitate at room temperature for 24 hours to reach equilibrium.
-
After 24 hours, visually inspect the vials for undissolved particles.
-
Centrifuge the saturated solutions at 10,000 rpm for 10 minutes to pellet any undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Quantify the concentration of this compound in the filtrate using a validated HPLC method (see Section 5.1).
Illustrative Solubility Data in Co-solvent Systems:
| Co-solvent System (v/v/v) | This compound Solubility (µg/mL) |
| Water | < 10 |
| Ethanol:Water (50:50) | 150 ± 15 |
| Propylene Glycol:Water (50:50) | 250 ± 20 |
| PEG 400:Water (50:50) | 400 ± 30 |
| Ethanol:PEG 400:Water (20:40:40) | 850 ± 50 |
Note: The data presented in this table is for illustrative purposes and should be experimentally determined.
Protocol 2: Cyclodextrin Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules in their central cavity, thereby increasing their aqueous solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Purified water
-
Magnetic stirrer with heating plate
-
Freeze-dryer
Procedure:
-
Prepare aqueous solutions of HP-β-CD at various concentrations (e.g., 5%, 10%, 20% w/v).
-
Add an excess amount of this compound to each HP-β-CD solution.
-
Stir the mixtures at room temperature for 48 hours, protected from light.
-
For phase solubility analysis, filter the samples and quantify the dissolved this compound by HPLC.
-
To prepare a solid inclusion complex, dissolve this compound and HP-β-CD in a 1:2 molar ratio in a minimal amount of ethanol:water (50:50) with gentle heating (40-50°C) until a clear solution is obtained.
-
Freeze the solution at -80°C and then lyophilize for 48 hours to obtain a dry powder of the this compound-HP-β-CD inclusion complex.
-
The resulting powder can be readily dissolved in water to form an aqueous solution.
Illustrative Phase Solubility Diagram Data:
| HP-β-CD Concentration (% w/v) | This compound Solubility (µg/mL) |
| 0 | < 10 |
| 5 | 350 ± 25 |
| 10 | 720 ± 40 |
| 15 | 1100 ± 60 |
| 20 | 1500 ± 80 |
Note: The data presented in this table is for illustrative purposes and should be experimentally determined.
Stability Assessment of Aqueous this compound Solutions
The stability of the developed aqueous formulation must be evaluated under various conditions to determine its shelf-life.
Protocol for Stability Testing
Procedure:
-
Prepare the final aqueous formulation of this compound at the desired concentration.
-
Aliquot the solution into sealed, amber glass vials.
-
Store the vials under different temperature and humidity conditions as per ICH guidelines (e.g., 4°C, 25°C/60% RH, 40°C/75% RH).
-
At specified time points (e.g., 0, 1, 3, 6 months), withdraw samples from each storage condition.
-
Analyze the samples for:
-
Appearance: Visual inspection for color change, clarity, and precipitation.
-
pH: Measure the pH of the solution.
-
Assay (this compound concentration): Quantify the amount of this compound remaining using a validated HPLC method.
-
Related Substances: Analyze for the presence of degradation products by HPLC.
-
Illustrative Stability Data (this compound in 20% HP-β-CD, stored at 40°C):
| Time (Months) | Assay (% of Initial) | Total Degradation Products (%) |
| 0 | 100 | < 0.1 |
| 1 | 98.5 | 0.8 |
| 3 | 95.2 | 2.5 |
| 6 | 90.8 | 5.1 |
Note: The data presented in this table is for illustrative purposes and should be experimentally determined.
Degradation Kinetics
The degradation of this compound in aqueous solution is likely to follow first-order kinetics. The degradation rate constant (k) and half-life (t₁/₂) can be calculated from the stability data.
First-Order Rate Equation: ln[C] = ln[C₀] - kt
Where:
-
[C] is the concentration of this compound at time t
-
[C₀] is the initial concentration of this compound
-
k is the first-order rate constant
Half-life Equation: t₁/₂ = 0.693 / k
Analytical Methods
Accurate and precise analytical methods are essential for the quantification of this compound in formulations and for stability studies.
Protocol for HPLC Quantification
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (gradient elution)
-
Gradient: Start with 30% Acetonitrile, increase to 80% over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm (based on typical absorbance for lignans)
-
Injection Volume: 20 µL
Procedure:
-
Prepare a stock solution of this compound standard in methanol.
-
Create a series of calibration standards by diluting the stock solution.
-
Prepare samples by diluting the formulation to fall within the calibration range.
-
Inject the standards and samples into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
Conclusion
The protocols and application notes presented here provide a comprehensive framework for developing a stable aqueous solution of this compound. By employing solubility enhancement techniques such as co-solvency or cyclodextrin complexation, it is possible to overcome the inherent poor water solubility of this promising therapeutic agent. Rigorous stability testing and the use of validated analytical methods are critical to ensure the quality, safety, and efficacy of the final formulation. The information provided herein should serve as a valuable resource for researchers and formulation scientists working on the development of this compound-based therapeutics.
Application Notes and Protocols for the Use of Saucerneol in Functional Food Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saucerneol, a lignan (B3055560) found in plants such as Saururus chinensis, has garnered scientific interest for its potential health benefits, including anti-inflammatory and antioxidant properties. These characteristics make it a promising bioactive compound for the development of functional foods aimed at mitigating chronic health issues. This document provides detailed application notes and experimental protocols to guide researchers in exploring the use of this compound for functional food applications, particularly focusing on its potential anti-inflammatory, antioxidant, anti-obesity, and anti-diabetic effects.
Extraction and Isolation of this compound
A standardized protocol for the extraction and isolation of this compound from Saururus chinensis is crucial for obtaining a high-purity compound for research and development.
Protocol 1: Extraction and Fractionation
-
Plant Material: Air-dried aerial parts of Saururus chinensis are used as the starting material.
-
Extraction: The dried plant material (e.g., 10 kg) is extracted multiple times (e.g., three times) with 80% methanol (B129727) (e.g., 50 L) using ultrasonication for 30 minutes at room temperature.[1]
-
Solvent Removal: The solvent is removed from the combined methanolic extracts to yield a crude methanol extract.
-
Partitioning: The crude extract is suspended in water and sequentially partitioned with dichloromethane (B109758) and then ethyl acetate (B1210297). This process yields dichloromethane, ethyl acetate, and water-soluble fractions.[1]
Protocol 2: Isolation of this compound
-
Chromatography: this compound can be isolated from the appropriate fraction (typically the dichloromethane or ethyl acetate fraction) using standard chromatographic techniques, such as column chromatography on silica (B1680970) gel, followed by further purification steps like preparative HPLC.
-
Identification: The identity and purity of the isolated this compound should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).[1]
Bioactivity of this compound
This compound exhibits a range of biological activities that are relevant to its potential application in functional foods.
Anti-inflammatory and Antioxidant Activity
This compound has demonstrated significant anti-inflammatory and antioxidant effects. These properties are attributed to its ability to modulate key signaling pathways involved in inflammation and oxidative stress.
Signaling Pathways Involved:
-
Heme Oxygenase-1 (HO-1) Pathway: this compound D has been shown to induce the expression of HO-1, an enzyme with potent antioxidant and anti-inflammatory functions. This induction leads to a reduction in reactive oxygen species (ROS) and an increase in the levels of endogenous antioxidants like superoxide (B77818) dismutase and glutathione.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: this compound F can suppress the phosphorylation of MAPKs, including ERK1/2, JNK, and p38. This inhibition leads to a reduction in the production of pro-inflammatory mediators.
-
Nuclear Factor-kappa B (NF-κB) Pathway: By modulating upstream signaling molecules, this compound can inhibit the activation of NF-κB, a key transcription factor that governs the expression of numerous pro-inflammatory genes.
Quantitative Data on Bioactivity:
Potential Anti-Obesity and Anti-Diabetic Effects
Preliminary evidence suggests that compounds from Saururus chinensis may have beneficial effects on metabolic disorders like obesity and diabetes.
-
Anti-Adipogenic Effects: A methylene (B1212753) chloride fraction of Saururus chinensis has been shown to inhibit adipocyte differentiation in 3T3-L1 cells and reduce lipid accumulation in high-fat diet-fed mice.[2] While this study did not isolate this compound as the active compound, it suggests that lignans (B1203133) within the plant may contribute to these effects.
-
Regulation of Glucose Metabolism: The anti-inflammatory and antioxidant properties of this compound may indirectly contribute to improved glucose metabolism, as both inflammation and oxidative stress are implicated in the pathogenesis of insulin (B600854) resistance and type 2 diabetes. However, direct studies on the effect of this compound on glucose uptake and insulin signaling are needed.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the bioactivity of this compound.
In Vitro Antioxidant Activity Assays
Protocol 3: DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) and make serial dilutions.
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of each this compound dilution.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the this compound sample. The IC50 value (the concentration of this compound that scavenges 50% of the DPPH radicals) can be determined from a dose-response curve.
Protocol 4: ABTS Radical Cation Decolorization Assay
-
Reagent Preparation: Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate solution in the dark at room temperature for 12-16 hours. Dilute the ABTS•+ solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare serial dilutions of this compound.
-
Assay Procedure:
-
Add 10 µL of each this compound dilution to a 96-well plate.
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
Incubate at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
In Vitro Anti-inflammatory Activity Assay
Protocol 5: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Treatment:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
-
Nitrite (B80452) Measurement:
-
Collect the cell culture supernatant.
-
Measure the nitrite concentration in the supernatant using the Griess reagent system.
-
-
Calculation: Determine the percentage of NO inhibition compared to the LPS-stimulated control and calculate the IC50 value.
In Vitro Anti-Obesity Assay
Protocol 6: Inhibition of Adipocyte Differentiation in 3T3-L1 Cells
-
Cell Culture and Differentiation:
-
Culture 3T3-L1 preadipocytes to confluence.
-
Two days post-confluence, induce differentiation using a differentiation medium containing 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin in DMEM with 10% FBS.
-
Treat the cells with different concentrations of this compound during the differentiation period (typically 8-10 days).
-
-
Lipid Accumulation Staining:
-
On the final day of differentiation, fix the cells with 10% formalin.
-
Stain the intracellular lipid droplets with Oil Red O solution.
-
-
Quantification:
-
Visually assess the lipid accumulation using a microscope.
-
For quantitative analysis, extract the Oil Red O stain from the cells with isopropanol (B130326) and measure the absorbance at 510 nm.
-
-
Gene Expression Analysis: Analyze the expression of key adipogenic marker genes such as PPARγ and C/EBPα using qPCR.
In Vitro Anti-Diabetic Assay
Protocol 7: Glucose Uptake Assay in C2C12 Myotubes
-
Cell Culture and Differentiation:
-
Culture C2C12 myoblasts in DMEM with 10% FBS.
-
Induce differentiation into myotubes by switching to DMEM with 2% horse serum for 4-6 days.
-
-
Assay Procedure:
-
Starve the differentiated myotubes in serum-free DMEM for 2 hours.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with or without insulin (e.g., 100 nM) for 30 minutes.
-
Add 2-deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG) and incubate for 10-30 minutes.
-
-
Measurement:
-
For radiolabeled glucose, lyse the cells and measure the radioactivity using a scintillation counter.
-
For fluorescent glucose, measure the fluorescence intensity using a fluorescence plate reader.
-
-
Calculation: Normalize the glucose uptake to the protein concentration of each well and compare the effect of this compound treatment to the control.
Signaling Pathway and Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by this compound and a general experimental workflow for its evaluation.
Signaling Pathway Diagrams
Caption: this compound's anti-inflammatory and antioxidant signaling pathways.
Caption: Proposed mechanism of this compound's anti-adipogenic effects.
Experimental Workflow Diagram
Caption: Experimental workflow for this compound functional food development.
Application in Functional Food Development
The development of functional foods containing this compound requires careful consideration of formulation, stability, bioavailability, and regulatory aspects.
Formulation Strategies
-
Encapsulation: To protect this compound from degradation during processing and digestion and to potentially enhance its bioavailability, microencapsulation or nanoencapsulation techniques can be employed.
-
Food Matrix Selection: The choice of food matrix is critical. Matrices rich in healthy fats (e.g., yogurt, milk) may aid in the absorption of lipophilic compounds like this compound. The impact of the food matrix on the stability and release of this compound should be thoroughly investigated.
-
Synergistic Combinations: Combining this compound with other bioactive compounds (e.g., other antioxidants like vitamin C or E) could lead to synergistic effects.
Regulatory Considerations
The regulatory landscape for functional foods varies by region. In most jurisdictions, health claims must be substantiated by robust scientific evidence. It is essential to conduct well-designed preclinical and clinical studies to support any health claims associated with this compound-containing functional foods.
Conclusion and Future Directions
This compound presents a compelling profile as a bioactive ingredient for functional food development, owing to its anti-inflammatory and antioxidant properties. The provided protocols offer a framework for researchers to systematically evaluate its efficacy and mechanisms of action. Future research should focus on:
-
Establishing a comprehensive quantitative profile of this compound's bioactivities.
-
Conducting in-depth in vivo studies to confirm its anti-obesity and anti-diabetic effects and to determine optimal dosages.
-
Investigating the bioavailability and metabolism of this compound in humans.
-
Developing stable and effective formulations for its incorporation into various food products.
By addressing these research gaps, the full potential of this compound as a valuable component in the next generation of functional foods can be realized.
References
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of Saucerneol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low aqueous solubility of Saucerneol.
Frequently Asked Questions (FAQs)
Q1: What is the documented aqueous solubility of this compound?
Q2: Why is improving the aqueous solubility of this compound important for my research?
A2: For meaningful in vitro and in vivo studies, achieving adequate aqueous solubility is critical. Poor solubility can lead to inaccurate and unreliable results in bioassays, diminished bioavailability in animal studies, and challenges in developing parenteral dosage forms. Enhancing solubility ensures that the compound is available in a dissolved state at the site of action to exert its biological effects. More than 40% of new chemical entities are practically insoluble in water, making solubility a major challenge in formulation science.[2]
Q3: What are the primary strategies for improving the solubility of a lipophilic compound like this compound?
A3: A variety of techniques can be employed, broadly categorized into physical and chemical modifications.[2][3] Physical methods include particle size reduction (micronization, nanosuspension), solid dispersions, and complexation.[2][3] Chemical modifications may involve pH adjustment, salt formation, or the use of co-solvents.[4][5] The choice of method depends on the specific experimental needs, the required concentration, and the downstream application.
Q4: Can I use co-solvents to dissolve this compound for my experiments?
A4: Yes, using co-solvents is a common and straightforward initial approach.[5] this compound is soluble in DMSO and other organic solvents.[1] For cell-based assays, a concentrated stock solution in a water-miscible solvent like DMSO can be prepared and then diluted into the aqueous culture medium. However, it is crucial to control the final solvent concentration to avoid toxicity to the cells. Always include a vehicle control in your experiments with the same final concentration of the co-solvent.
Troubleshooting Guides
Issue 1: Precipitation of this compound upon dilution of a stock solution into aqueous buffer or media.
-
Possible Cause 1: The final concentration of this compound exceeds its solubility limit in the aqueous medium.
-
Troubleshooting Step: Decrease the final concentration of this compound. Determine the maximum achievable concentration without precipitation by performing a dilution series and visually inspecting for turbidity or using light scattering techniques.
-
-
Possible Cause 2: The concentration of the organic co-solvent is too low in the final solution to maintain solubility.
-
Troubleshooting Step: While keeping the final co-solvent concentration as low as possible to avoid toxicity, you might need to slightly increase it. It is a delicate balance. Consider if a different, less toxic, water-miscible co-solvent could be more effective.
-
-
Possible Cause 3: The pH of the aqueous medium affects the solubility.
-
Troubleshooting Step: Although this compound does not have readily ionizable groups, the pH of the medium can still influence interactions. Test the solubility in buffers with different pH values to see if it has any effect.
-
Issue 2: Inconsistent results in biological assays.
-
Possible Cause 1: Undissolved this compound particles are present, leading to variable dosing.
-
Troubleshooting Step: Ensure your stock solution is fully dissolved before diluting. After dilution into the final aqueous medium, visually inspect for any signs of precipitation. If possible, filter the final solution through a compatible filter (e.g., 0.22 µm) to remove any undissolved particles, though this may reduce the final concentration.
-
-
Possible Cause 2: The chosen solubility enhancement method interferes with the assay.
-
Troubleshooting Step: Run appropriate controls. For example, if using cyclodextrins for complexation, test the effect of the cyclodextrin (B1172386) alone on your cells or assay. If using surfactants, ensure the concentration is well below the critical micelle concentration and is not causing cell lysis or other artifacts.[3]
-
Data Summary: General Solubility Enhancement Techniques
| Technique | Principle | Advantages | Disadvantages |
| Co-solvency | Addition of a water-miscible organic solvent to increase the solubility of a nonpolar drug.[5] | Simple and quick for initial studies. | Potential for solvent toxicity in biological systems. |
| Particle Size Reduction | Increasing the surface area-to-volume ratio by reducing particle size, which enhances the dissolution rate.[2][4] | Increases dissolution rate; applicable to many compounds. | May not increase equilibrium solubility; specialized equipment may be needed. |
| Solid Dispersion | Dispersing the drug in a hydrophilic carrier matrix to improve wettability and dissolution.[3] | Can significantly increase dissolution rate and apparent solubility. | Requires specific carrier selection and formulation development; potential for physical instability. |
| Complexation | Encapsulating the drug molecule within a complexing agent, such as a cyclodextrin, to increase its apparent solubility. | Can significantly enhance solubility and stability. | Stoichiometry of complexation needs to be determined; the complexing agent may have its own biological effects. |
| Nanosuspension | Creating a colloidal dispersion of drug particles in the nanometer range, stabilized by surfactants.[3] | High drug loading is possible; can be used for oral and parenteral delivery. | Requires specialized high-energy homogenization or milling equipment; potential for particle aggregation. |
Experimental Protocols
Protocol 1: Preparation of this compound using the Co-solvent Method
-
Objective: To prepare a working solution of this compound for in vitro experiments.
-
Materials: this compound powder, Dimethyl sulfoxide (B87167) (DMSO), sterile aqueous buffer or cell culture medium.
-
Procedure:
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex thoroughly until the powder is completely dissolved. A brief sonication may aid dissolution.
-
To prepare the working solution, perform a serial dilution of the stock solution into the final aqueous buffer or cell culture medium. Ensure the final DMSO concentration is non-toxic (typically ≤ 0.5%).
-
Visually inspect the final solution for any signs of precipitation.
-
Control: Prepare a vehicle control containing the same final concentration of DMSO in the aqueous medium.
-
Protocol 2: Formulation of this compound using Solid Dispersion (Solvent Evaporation Method)
-
Objective: To improve the dissolution rate of this compound by creating a solid dispersion with a hydrophilic carrier.
-
Materials: this compound, a hydrophilic carrier (e.g., Polyvinylpyrrolidone K30 - PVP K30), a suitable organic solvent (e.g., ethanol (B145695) or methanol).
-
Procedure:
-
Determine the desired ratio of this compound to PVP K30 (e.g., 1:1, 1:5, 1:10 by weight).
-
Dissolve both this compound and PVP K30 in a minimal amount of the organic solvent in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a thin, solid film is formed on the flask wall.
-
Further dry the solid dispersion in a vacuum oven overnight to remove any residual solvent.
-
Scrape the solid dispersion from the flask and grind it into a fine powder.
-
The resulting powder can be used for dissolution studies or suspended in an aqueous vehicle for in vivo administration.
-
Visualizations
References
Technical Support Center: Enhancing the Stability of Saucerneol in Solution
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide guidance on enhancing the stability of Saucerneol in solution, a critical aspect for reliable experimental outcomes and formulation development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, addressing specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution a concern?
This compound is a lignan, a class of polyphenolic compounds naturally found in plants.[1] Like many polyphenols, this compound's structure, which includes hydroxyl groups on aromatic rings, makes it susceptible to degradation under various experimental conditions.[2] Ensuring its stability is crucial for accurate quantification, consistent biological activity, and the development of stable formulations.
Q2: What are the primary factors that can cause this compound to degrade in solution?
The stability of polyphenolic compounds like this compound is influenced by several factors:
-
pH: Polyphenols are generally more stable in acidic conditions (pH 3-6) and can become unstable in neutral to alkaline environments, which can lead to auto-oxidation.[2]
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions.[2][3]
-
Light: Exposure to light, particularly UV radiation, can induce photo-oxidation and lead to the degradation of polyphenolic compounds.[2][3]
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation, which is often catalyzed by light and metal ions.[2]
-
Metal Ions: Trace amounts of metal ions, such as iron and copper, can act as catalysts for oxidative degradation.[2]
-
Enzymes: If working with crude extracts, enzymes like polyphenol oxidase (PPO) can cause rapid degradation.[2]
Q3: What are the initial signs that my this compound solution is degrading?
Degradation of a this compound solution can manifest in several ways:
-
Color Change: A noticeable change in the color of the solution can indicate chemical modification of the compound. For polyphenols, this can often be a shift towards a yellow or brown hue.
-
Precipitation: The formation of a precipitate may indicate that the degradation products are less soluble than the parent compound.
-
Inconsistent Experimental Results: High variability in data from bioassays or analytical quantification (e.g., HPLC) can be a strong indicator of sample instability.[2]
-
Changes in UV-Vis Spectrum: A shift in the maximum absorbance wavelength (λmax) or a decrease in absorbance over time can suggest structural changes.
Q4: What is the best way to prepare and store a stock solution of this compound?
To maximize the stability of your this compound stock solution, consider the following best practices:
-
Solvent Selection: Prepare a concentrated stock solution in a suitable organic solvent where this compound is highly soluble and stable, such as ethanol, methanol, or DMSO.[4] Be mindful of the final concentration of the organic solvent in your working solutions to avoid interference with your experiments.[4]
-
pH Control: If preparing an aqueous stock solution is necessary, use a buffer with a slightly acidic pH (e.g., pH 4-6).
-
Temperature: Store stock solutions at low temperatures. For short-term storage (days to a week), 4°C is often sufficient. For long-term storage, -20°C or -80°C is recommended.[2]
-
Light Protection: Always store this compound solutions in amber vials or wrap the container with aluminum foil to protect it from light.[2][5]
-
Inert Atmosphere: For highly sensitive experiments, you can deoxygenate the solvent by sparging it with an inert gas like nitrogen or argon before dissolving the this compound.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Problem 1: Rapid loss of this compound concentration in my working solution.
-
Possible Cause: The pH of your aqueous buffer may be too high (neutral or alkaline), leading to rapid degradation.
-
Troubleshooting Step:
-
Measure the pH of your working solution.
-
If the pH is above 6, consider using a buffer with a more acidic pH.
-
Perform a preliminary experiment to assess the stability of this compound in different buffers (e.g., citrate (B86180) buffer at pH 4, phosphate (B84403) buffer at pH 6, and Tris buffer at pH 8) over your experimental timeframe.
-
-
Possible Cause: The experimental temperature is accelerating degradation.
-
Troubleshooting Step:
-
If your experimental protocol allows, try performing the experiment at a lower temperature (e.g., on ice or in a cold room).
-
Minimize the time your this compound solution is kept at room temperature or higher.
-
-
Possible Cause: The solution is exposed to light.
-
Troubleshooting Step:
-
Conduct your experiment in a dimly lit area.
-
Use amber-colored microplates or tubes, or cover them with aluminum foil during incubation steps.
-
Problem 2: High variability in results from my biological assays.
-
Possible Cause: Inconsistent stability of this compound between replicates or experiments.
-
Troubleshooting Step:
-
Prepare fresh working solutions of this compound from a frozen stock solution immediately before each experiment.
-
Ensure that all experimental wells/tubes are treated identically in terms of incubation time, temperature, and light exposure.
-
Include a stability control in your assay: analyze the concentration of this compound in your working solution at the beginning and end of the experiment to quantify any degradation.
-
Problem 3: Difficulty dissolving this compound in my aqueous experimental buffer.
-
Possible Cause: this compound, like many lignans, may have limited aqueous solubility.[6]
-
Troubleshooting Step:
-
Prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol.[4]
-
Add the required volume of the stock solution to your aqueous buffer while vortexing to ensure rapid mixing and prevent precipitation.
-
Ensure the final concentration of the organic solvent is low enough to not affect your experimental system (typically <0.5% for cell-based assays).[4]
-
Experimental Protocols
To quantitatively assess the stability of this compound under your specific experimental conditions, a Forced Degradation Study is recommended.[7] This involves subjecting the this compound solution to various stress conditions and monitoring its concentration over time.
Protocol: Forced Degradation Study of this compound in Solution
Objective: To determine the degradation kinetics of this compound under different stress conditions (pH, temperature, and light).
Materials:
-
This compound
-
HPLC-grade solvents (e.g., methanol, acetonitrile, water)
-
Buffers of different pH values (e.g., 0.1 M HCl for acidic, phosphate buffer for neutral, and 0.1 M NaOH for basic conditions)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or PDA)
-
Temperature-controlled incubator or water bath
-
Photostability chamber or a light source with controlled UV and visible light output
-
Amber and clear glass vials
Methodology:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent (e.g., methanol).
-
Preparation of Test Solutions: For each stress condition, dilute the stock solution with the appropriate buffer or solvent to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL). Prepare solutions in both amber (for light protection) and clear vials (for photostability testing).
-
Stress Conditions:
-
pH Stability:
-
Acidic: Mix the stock solution with 0.1 M HCl.
-
Neutral: Mix the stock solution with a neutral buffer (e.g., phosphate buffer, pH 7.4).
-
Basic: Mix the stock solution with 0.1 M NaOH.
-
Incubate all solutions at a controlled temperature (e.g., 40°C).
-
-
Thermal Stability:
-
Prepare solutions in a stable buffer (e.g., pH 4).
-
Incubate at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C) in the dark.
-
-
Photostability:
-
Prepare a solution in a stable buffer (e.g., pH 4) in a clear vial.
-
Expose the solution to a controlled light source (e.g., ICH-compliant photostability chamber).
-
Prepare a control sample in an amber vial and keep it at the same temperature.
-
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 12, 24 hours). The exact time points may need to be adjusted based on the observed degradation rate.
-
HPLC Analysis:
-
Immediately after collection, analyze each sample by HPLC to determine the remaining concentration of this compound.
-
Use a validated HPLC method with a suitable mobile phase and detection wavelength to ensure accurate quantification.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time for each condition.
-
Determine the degradation kinetics (e.g., zero-order or first-order) and calculate the degradation rate constant (k) and half-life (t½) for each condition.
-
Data Presentation
The following tables present example data that could be generated from a forced degradation study of this compound.
Table 1: Effect of pH and Temperature on this compound Stability (Hypothetical Data)
| Condition | Temperature (°C) | Half-life (t½) in hours | Degradation Rate Constant (k) (h⁻¹) |
| 0.1 M HCl (pH ~1) | 40 | > 48 | < 0.014 |
| Phosphate Buffer (pH 7.4) | 40 | 18.2 | 0.038 |
| 0.1 M NaOH (pH ~13) | 40 | 2.5 | 0.277 |
| Citrate Buffer (pH 4) | 25 | > 72 | < 0.010 |
| Citrate Buffer (pH 4) | 40 | 46.2 | 0.015 |
| Citrate Buffer (pH 4) | 60 | 10.7 | 0.065 |
Table 2: Effect of Light on this compound Stability at 25°C (Hypothetical Data)
| Condition | Half-life (t½) in hours | Degradation Rate Constant (k) (h⁻¹) |
| Exposed to Light | 22.5 | 0.031 |
| Protected from Light | > 72 | < 0.010 |
Visualizations
The following diagrams illustrate key concepts and workflows related to ensuring the stability of this compound.
References
Technical Support Center: Overcoming Low Yield in Saucerneol Extraction
Welcome to the technical support center for Saucerneol extraction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the extraction of this compound and related lignans (B1203133) from their natural sources, primarily Saururus chinensis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which natural source is it typically extracted?
A1: this compound is a type of lignan (B3055560), a class of polyphenolic compounds found in plants.[1][2] It and its derivatives, such as this compound G, have been isolated from the roots and aerial parts of Saururus chinensis (Asian lizard's tail), a perennial herb used in traditional medicine.[1][2] Lignans from this plant are known for a variety of biological activities, making them of interest for drug development.
Q2: Which solvents are most effective for extracting this compound and other lignans from Saururus chinensis?
A2: The choice of solvent is critical for achieving a good yield of lignans. Based on available literature, polar solvents are generally effective. Aqueous methanol (B129727) (70-80%) and ethanol (B145695) are commonly used for the initial extraction.[1] Subsequent liquid-liquid partitioning with solvents of varying polarity, such as n-hexane and ethyl acetate (B1210297), is a common strategy to separate lignans from other components. The ethyl acetate fraction is often enriched with lignans like this compound.
Q3: What are the main factors that can lead to a low yield of this compound during extraction?
A3: Several factors can contribute to a low yield of this compound. These include:
-
Suboptimal Solvent Choice: The polarity of the solvent must be well-matched to that of this compound.
-
Inadequate Extraction Time and Temperature: The extraction process may not be long enough to ensure complete diffusion of the compound from the plant matrix. However, excessively high temperatures can lead to the degradation of thermolabile compounds.
-
Improper Plant Material Preparation: The particle size of the plant material can affect the surface area available for solvent penetration. Insufficient drying can also lead to enzymatic degradation of the target compounds.
-
Inefficient Extraction Method: Conventional methods like maceration may result in lower yields compared to more advanced techniques such as ultrasound-assisted or microwave-assisted extraction.
Q4: How can I improve the purity of my this compound extract?
A4: Co-extraction of undesirable compounds is a common issue. To improve the purity of your extract, consider the following strategies:
-
Pre-Extraction Defatting: If the plant material has a high lipid content, a pre-extraction wash with a non-polar solvent like n-hexane can remove fats and waxes.
-
Selective Solvent Partitioning: After the initial extraction, partitioning the crude extract between immiscible solvents (e.g., ethyl acetate and water) can help to selectively isolate lignans.
-
Chromatographic Purification: Column chromatography using silica (B1680970) gel or Sephadex LH-20 is a standard and effective method for purifying this compound from the crude extract.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound extraction.
Issue 1: Low Extraction Yield
Q: I am experiencing a very low yield of crude lignan extract from my Saururus chinensis plant material. What are the likely causes and how can I troubleshoot this?
A: A low yield of the crude extract can be due to several factors related to the plant material, solvent, and extraction parameters. Follow these troubleshooting steps:
-
Verify Plant Material Quality: Ensure the plant material was harvested at the optimal time, as the concentration of bioactive compounds can vary with the season.[3] Proper drying is also crucial to prevent enzymatic degradation.
-
Optimize Solvent-to-Solid Ratio: An insufficient volume of solvent may not effectively penetrate the plant matrix. Experiment with increasing the solvent-to-solid ratio.
-
Adjust Solvent Polarity: While 70% methanol is often effective, the optimal concentration can vary. Consider testing a gradient of methanol or ethanol concentrations (e.g., 50%, 70%, 95%) to find the most efficient solvent system for your specific plant material.
-
Increase Extraction Time/Temperature: For reflux extraction, ensure the extraction time is sufficient (e.g., several hours, repeated multiple times). For ultrasound-assisted extraction, a duration of 30-60 minutes is often a good starting point. Be cautious with temperature, as excessive heat can degrade some lignans.
-
Consider a More Efficient Extraction Method: If you are using a simple maceration, switching to a more advanced technique like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can significantly improve the yield and reduce extraction time.
Issue 2: Low Purity of the Final Product
Q: After purification, my final this compound product has low purity. How can I improve the purification process?
A: Low purity after purification steps often indicates that the initial extract contains a high level of impurities that are chemically similar to this compound, or that the purification protocol is not optimized.
-
Pre-Purification Cleanup: Before column chromatography, consider a pre-purification step. If not already done, perform a liquid-liquid partitioning of your crude extract. The ethyl acetate fraction is typically enriched in lignans.
-
Optimize Column Chromatography:
-
Stationary Phase: Silica gel is a standard choice. If you are still getting impurities, consider using a different stationary phase like Sephadex LH-20, which separates based on molecular size and polarity.
-
Mobile Phase: A stepwise gradient elution is often more effective than an isocratic elution for separating complex mixtures. Start with a non-polar solvent and gradually increase the polarity. For example, a gradient of n-hexane-ethyl acetate followed by ethyl acetate-methanol can be effective on a silica gel column.
-
-
Repeated Chromatography: It may be necessary to perform multiple rounds of column chromatography to achieve high purity. Fractions from the first column can be pooled, concentrated, and subjected to a second column with a different solvent system or stationary phase.
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be a powerful final step to obtain highly pure this compound.
Data Presentation
The following tables summarize quantitative data on the extraction of compounds from Saururus chinensis.
Table 1: Crude Extract Yield from Saururus chinensis Leaves with Water Reflux
| Plant Material | Extraction Method | Solvent | Extraction Time | Yield (%) | Reference |
| Saururus chinensis leaves | Reflux | Water | 3 hours (x3) | 21 | [4] |
Table 2: Effect of Methanol Concentration on the Extraction of Flavonoid Glycosides from Saururus chinensis Leaves using Sonication
Note: While this data is for flavonoids, it provides insight into the effect of solvent polarity on the extraction of polyphenolic compounds from Saururus chinensis and can be a useful starting point for optimizing lignan extraction.
| Methanol Concentration (%) | Miquelianin (mg/g) | Quercetin 3-O-(2''-O-β-glucopyranosyl)-α-rhamnopyranoside (mg/g) | Quercitrin (mg/g) | Reference |
| 0 (Water) | 45.3 ± 0.41 | 6.21 ± 0.07 | 2.59 ± 0.02 | [4] |
| 30 | 55.1 ± 0.50 | 7.59 ± 0.08 | 3.12 ± 0.02 | [4] |
| 50 | 55.8 ± 0.51 | 7.68 ± 0.08 | 3.15 ± 0.02 | [4] |
| 70 | 56.4 ± 0.52 | 7.75 ± 0.08 | 3.17 ± 0.02 | [4] |
| 100 | 48.2 ± 0.44 | 6.63 ± 0.07 | 2.72 ± 0.02 | [4] |
Experimental Protocols
Protocol 1: Reflux Extraction and Liquid-Liquid Partitioning of Lignans from Saururus chinensis Roots
This protocol is based on a method used for the successful isolation of several this compound derivatives.
-
Plant Material Preparation:
-
Obtain dried roots of Saururus chinensis.
-
Grind the roots into a coarse powder.
-
-
Initial Extraction:
-
Place the powdered root material in a round-bottom flask.
-
Add 70% aqueous methanol at a suitable solvent-to-solid ratio (e.g., 10:1 v/w).
-
Reflux the mixture for 24 hours.
-
Repeat the extraction process two more times with fresh solvent.
-
Combine the methanolic extracts and evaporate the solvent under reduced pressure to obtain a concentrated crude extract.
-
-
Liquid-Liquid Partitioning:
-
Suspend the crude extract in water.
-
Perform successive partitioning with n-hexane, ethyl acetate, and n-butanol.
-
For each solvent, mix thoroughly with the aqueous suspension in a separatory funnel, allow the layers to separate, and collect the organic layer. Repeat this process three times for each solvent.
-
The ethyl acetate fraction is typically enriched in lignans. Concentrate this fraction to dryness.
-
-
Purification:
-
The dried ethyl acetate extract can then be subjected to column chromatography for the purification of this compound.
-
Protocol 2: Purification of this compound using Column Chromatography
This is a general protocol for the purification of lignans from the enriched ethyl acetate fraction.
-
Column Preparation:
-
Pack a glass column with silica gel (70-230 mesh) suspended in a non-polar solvent (e.g., n-hexane).
-
-
Sample Loading:
-
Dissolve the dried ethyl acetate extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Adsorb the sample onto a small amount of silica gel, dry it, and carefully load it onto the top of the prepared column.
-
-
Elution:
-
Elute the column with a stepwise gradient of solvents with increasing polarity. A common gradient is:
-
n-hexane : ethyl acetate (starting from 100:0 and gradually increasing the proportion of ethyl acetate to 0:100).
-
ethyl acetate : methanol (starting from 100:0 and gradually increasing the proportion of methanol to 0:100).
-
-
Collect fractions of the eluate.
-
-
Fraction Analysis:
-
Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.
-
Pool the fractions containing the compound of interest and evaporate the solvent.
-
-
Further Purification (if necessary):
-
If the purity is still low, the pooled fractions can be subjected to further chromatographic steps, such as on a Sephadex LH-20 column, or preparative HPLC.
-
Visualizations
Troubleshooting Workflow for Low this compound Yield
Caption: A logical workflow for diagnosing and resolving low this compound yield.
General Experimental Workflow for this compound Extraction and Purification
Caption: A typical workflow for this compound extraction and purification.
References
- 1. researchgate.net [researchgate.net]
- 2. Manassantin A and B from Saururus chinensis inhibiting cellular melanin production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of eleven bioactive compounds in Saururus chinensis from different harvesting seasons by HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of Saururus chinensis leaves extract on type II collagen-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Saucerneol Crystallization
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming common challenges encountered during the crystallization of Saucerneol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its crystallization important?
A1: this compound is a type of lignan, a class of polyphenolic compounds naturally found in plants.[1][2] Different forms, such as this compound D and this compound G, have been identified.[1][3] Crystallization is a crucial step for obtaining high-purity this compound, which is essential for accurate biological, pharmacological, and clinical studies.[2]
Q2: What are the key chemical properties of this compound I should be aware of for crystallization?
A2: this compound and its analogues are polyphenolic compounds.[1] As lignans (B1203133), they are generally lipophilic, though their solubility can be influenced by the presence of glycosidic groups.[4] Understanding the specific polarity of your this compound derivative is key to selecting an appropriate solvent system. The molecular weights of different this compound compounds vary, for instance, this compound G has a molecular weight of 356.4 g/mol , while another identified this compound has a molecular weight of 538.6 g/mol .[1][3]
Q3: What are the primary factors that influence the success of this compound crystallization?
A3: Several factors can significantly impact the crystallization of this compound. These include the purity of the compound, the choice of solvent, the rate of cooling or evaporation, temperature, and the degree of supersaturation.[5] The presence of impurities is a particularly critical factor that can hinder or prevent crystal formation.[5]
Troubleshooting Guides
Problem 1: No Crystals are Forming in My this compound Solution.
A1: This is a common issue that can often be resolved by inducing nucleation or adjusting the solvent system.
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. This can create microscopic imperfections on the glass that serve as nucleation sites.
-
Seeding: If you have a previous batch of this compound crystals, add a single, tiny crystal to the solution. This "seed" will act as a template for further crystal growth.[6]
-
Reduced Temperature: If cooling to room temperature is unsuccessful, try further cooling the solution in an ice bath or refrigerator.
-
-
Solvent Concentration:
-
It is possible that your solution is too dilute (i.e., not supersaturated). To address this, you can evaporate some of the solvent to increase the concentration of this compound.[7] A good starting point is to reduce the solvent volume by about half and then allow the solution to cool again.
-
-
Solvent System:
-
The chosen solvent may be too good at dissolving this compound at all temperatures. Consider a mixed-solvent system. Dissolve your compound in a "good" solvent in which it is highly soluble, and then slowly add a "poor" solvent (an anti-solvent) in which it is less soluble until the solution becomes slightly cloudy. Then, gently heat the solution until it becomes clear again and allow it to cool slowly.[8][9]
-
Problem 2: An Oily Precipitate Forms Instead of Crystals ("Oiling Out").
A2: "Oiling out" occurs when the this compound comes out of solution as a liquid rather than a solid. This often happens if the solution is too concentrated or cools too quickly.
-
Adjust Solvent Volume: Add a small amount of the "good" solvent back to your solution to decrease the overall concentration. Reheat the solution until the oil redissolves completely, and then allow it to cool more slowly.[7]
-
Slower Cooling: Rapid cooling can cause the compound to crash out of solution as an oil. Ensure the solution cools gradually. You can insulate the flask to slow down the rate of cooling.[7]
-
Purity: Oiling out can also be a sign of significant impurities. It is recommended to purify the this compound sample further before attempting crystallization again.
Problem 3: The this compound Crystals are Very Small, Needle-like, or of Poor Quality.
A3: The formation of small or poorly formed crystals is typically due to rapid crystallization.
-
Slow Down Crystallization: The goal is to allow the molecules to arrange themselves into an ordered crystal lattice slowly. An ideal crystallization process should show initial crystal formation within about 5 minutes, with continued growth over 20 minutes.[7]
-
Add More Solvent: Reheat the solution and add a small excess of the solvent. This will keep the this compound in solution for a longer period during cooling, allowing for slower, more controlled crystal growth.[7]
-
Insulate the Flask: Place the flask in an insulated container or cover it with an inverted beaker to slow the cooling rate.[7]
-
Problem 4: The Crystal Yield is Very Low.
A4: A low yield suggests that a significant amount of this compound remains dissolved in the mother liquor.
-
Check Mother Liquor: After filtering your crystals, you can check for remaining compound in the filtrate by placing a drop on a watch glass and allowing the solvent to evaporate. A significant solid residue indicates that a substantial amount of your compound is still in solution.[7]
-
Reduce Solvent Volume: Using too much solvent is a common cause of low yield. Before the initial crystallization, ensure you are using the minimum amount of hot solvent necessary to fully dissolve the this compound.
-
Cooling: Ensure the solution has been cooled sufficiently to maximize the amount of precipitate. An ice bath can be used after the solution has reached room temperature.
-
Recover from Mother Liquor: If a large amount of product remains in the mother liquor, you can try to recover it by evaporating a portion of the solvent and attempting a second crystallization.
Data Presentation
Table 1: Solvent Systems for Lignan Purification
The following table provides examples of solvent systems that have been successfully used for the purification of lignans, which is a critical step prior to crystallization. The partition coefficient (K D) indicates the distribution of the target compound between the two phases of the solvent system.
| Target Lignans | Solvent System (v/v/v/v) | K D Values | Purity Achieved |
| Justicidin B & A | n-hexane–ethyl acetate (B1210297)–methanol (B129727)–water (1.3:1:1.3:1) | 0.5 - 2 | >95%[10][11] |
| 6'-hydroxyjusticidin C & Lignan J1 | n-hexane–ethyl acetate–methanol–water (2.5:1:2.5:1) | Not specified | >95%[10][11] |
Table 2: General Parameters for Successful Crystallization
This table outlines general quantitative parameters that can guide the crystallization process for organic compounds like this compound.
| Parameter | Recommended Value/Range | Rationale |
| Ideal Crystallization Time | 5 - 20 minutes | Allows for slow, ordered crystal growth, leading to higher purity.[7] |
| Excess Solvent for Slowing Growth | 1 - 2 mL per 100 mg of solid | Keeps the compound in solution longer during cooling to promote larger crystal formation.[7] |
| Purity of Starting Material | >95% | Impurities can significantly inhibit or alter crystal growth.[5] |
Experimental Protocols
Protocol 1: General Purification of this compound Prior to Crystallization
Since purity is critical for successful crystallization, a preliminary purification step is often necessary. The following is a general protocol based on methods used for lignans.[4][12][13]
-
Extraction: Extract the crude this compound from its source material using an appropriate solvent. For lignans, aqueous mixtures of ethanol (B145695) or methanol (70-100%) are often effective.[4]
-
Solvent Partitioning: Suspend the crude extract in water and partition it with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and methanol) to separate compounds based on their polarity.[12]
-
Chromatography:
-
Thin-Layer Chromatography (TLC): Use TLC to monitor the separation and identify the fractions containing this compound. A common mobile phase for lignans is a mixture of dichloromethane (B109758) and ethanol (e.g., 93:7 v/v).[4]
-
Column Chromatography: Perform column chromatography on the fraction richest in this compound for further purification.
-
High-Performance Liquid Chromatography (HPLC): For obtaining high-purity this compound, reversed-phase HPLC is often used.[13]
-
-
Solvent Removal: After purification, remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: General Crystallization of this compound by Slow Evaporation
This protocol is a standard method for crystallizing organic compounds and is suitable for this compound.
-
Solvent Selection: Choose a solvent or solvent system in which this compound is moderately soluble. For lignans, medium polarity solvents like ethyl acetate or polar solvents like ethanol or methanol are good starting points.[4]
-
Dissolution: In a clean Erlenmeyer flask, dissolve the purified this compound in the minimum amount of the chosen solvent, gently heating if necessary to ensure complete dissolution.
-
Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Cover the flask with a watch glass or perforated parafilm to allow for slow evaporation of the solvent. Place the flask in a location where it will not be disturbed.
-
Crystal Growth: Allow the solvent to evaporate slowly over several hours to days. Crystal formation should occur as the solution becomes more concentrated.
-
Isolation: Once a sufficient amount of crystals has formed, isolate them from the remaining solution by filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals in a desiccator or a vacuum oven at a low temperature.
Visualizations
Caption: A general workflow for troubleshooting common this compound crystallization problems.
Caption: A decision-making diagram for selecting an appropriate solvent system for this compound crystallization.
References
- 1. This compound | C31H38O8 | CID 73199957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound G | C20H20O6 | CID 25135943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. iscientific.org [iscientific.org]
- 6. frommgroup.ch [frommgroup.ch]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Preparative Isolation and Purification of Lignans from Justicia procumbens Using High-Speed Counter-Current Chromatography in Stepwise Elution Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Identification of Lignans - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dosage for In Vivo Saucerneol Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Saucerneol (B3030236) in in vivo experimental models.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in a new in vivo model?
A1: Based on published studies, a starting oral dose for this compound D in mice is between 20 and 40 mg/kg, administered once daily.[1] For intraperitoneal (i.p.) injections of novel compounds, a general recommendation is to start with a lower dose range, such as 1-10 mg/kg.[2] It is crucial to perform a dose-response study to determine the optimal dosage for your specific animal model and experimental endpoint.
Q2: What is the primary mechanism of action for this compound?
A2: this compound's mechanism of action can vary depending on the specific derivative and the biological context. This compound D has been shown to exert antioxidant and anti-inflammatory effects through the induction of Heme Oxygenase-1 (HO-1).[1][3] this compound F has been found to inhibit degranulation in mast cells by targeting the Phospholipase Cγ1 (PLCγ1) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, specifically ERK1/2, JNK, and p38.[4] Additionally, this compound has been reported to inhibit the JAK2/STAT3 pathway in the context of osteosarcoma.[5]
Q3: What vehicle should be used to dissolve and administer this compound?
A3: The choice of vehicle depends on the specific this compound derivative and the route of administration. For oral administration in mice, a solution can be prepared. While the specific vehicle for this compound was not detailed in the provided search results, common vehicles for oral gavage of hydrophobic compounds include corn oil, sesame oil, or aqueous solutions with a small percentage of a surfactant like Tween 80 or Cremophor EL. It is essential to test the solubility of your this compound compound in various vehicles and to run a vehicle-only control group in your experiments.
Q4: Are there any known toxic effects of this compound in vivo?
A4: The currently available literature from the search results does not specify any toxic effects of this compound at the studied dosages of 20 and 40 mg/kg orally in mice.[1] However, as with any experimental compound, it is crucial to monitor animals for any signs of toxicity, such as weight loss, behavioral changes, or signs of distress. A preliminary toxicity study with escalating doses is recommended, especially when using a new compound or a different animal model.
Troubleshooting Guide
Problem: I am not observing the expected therapeutic effect in my in vivo model.
-
Solution 1: Re-evaluate Dosage. The dosage may be too low. Consider performing a dose-escalation study to determine if a higher dose yields the desired effect. Conversely, some compounds exhibit a biphasic dose-response, so a lower dose might be more effective.
-
Solution 2: Check Bioavailability. The route of administration may not be optimal for absorption. If using oral administration, consider if the compound is being metabolized too quickly or has poor gut absorption. Intraperitoneal or intravenous injections might provide higher bioavailability.
-
Solution 3: Confirm Target Engagement. Ensure that the experimental model is appropriate and that the molecular targets of this compound are relevant to the disease model. You can measure downstream markers of the target pathway (e.g., HO-1 expression for this compound D, or phosphorylation of MAPKs for this compound F) in your tissue of interest to confirm the compound is having a biological effect.[1][4]
Problem: I am observing unexpected side effects or toxicity in my animals.
-
Solution 1: Reduce the Dosage. The administered dose may be too high. Reduce the dosage and carefully monitor for the disappearance of adverse effects.
-
Solution 2: Evaluate the Vehicle. The vehicle itself may be causing toxicity. Run a control group with only the vehicle to assess its effects. Consider trying a different, more biocompatible vehicle.
-
Solution 3: Change the Route of Administration. A different route of administration may alter the pharmacokinetic profile and reduce toxicity. For example, if i.p. injection is causing local irritation, consider oral gavage.
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound D in a Mouse Model of Asthma
| Dosage (Oral) | Key Outcomes | Reference |
| 20 mg/kg | Significantly inhibited the number of OVA-induced inflammatory cells, IgE production, and Th2-type cytokines. | [1] |
| 40 mg/kg | Showed a more pronounced inhibition of inflammatory markers compared to the 20 mg/kg dose. Also led to a marked decrease in reactive oxygen species and malondialdehyde, and an increase in superoxide (B77818) dismutase and glutathione (B108866) in lung tissues. | [1] |
Table 2: In Vitro Activity of this compound F
| Concentration | Key Outcomes | Reference |
| Dose-dependent | Markedly inhibited SCF-induced phosphorylation of ERK1/2, p38, and JNK in BMMCs. | [4] |
Experimental Protocols
Protocol: Evaluation of this compound D in a Mouse Model of Ovalbumin (OVA)-Induced Airway Inflammation
This protocol is based on the methodology described by Kim et al. (2011).[1]
-
Animals: Female BALB/c mice, 6-8 weeks old.
-
Sensitization:
-
On days 0 and 14, sensitize mice by intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg aluminum hydroxide (B78521) in 200 µL of phosphate-buffered saline (PBS).
-
-
Challenge:
-
From days 21 to 23, challenge the mice with 1% OVA in PBS for 30 minutes daily using an ultrasonic nebulizer.
-
-
This compound D Administration:
-
Prepare this compound D in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer this compound D orally at doses of 20 and 40 mg/kg once daily from days 18 to 23 (6 days).
-
A vehicle control group and a positive control group (e.g., treated with dexamethasone) should be included.
-
-
Endpoint Measurements (24 hours after the last challenge):
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: Collect BAL fluid and perform total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages).
-
Lung Histology: Perfuse the lungs, fix in 10% buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for inflammation and Periodic acid-Schiff (PAS) for mucus production.
-
Cytokine Analysis: Measure levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid or lung homogenates by ELISA.
-
Oxidative Stress Markers: Measure levels of reactive oxygen species (ROS), malondialdehyde (MDA), superoxide dismutase (SOD), and glutathione (GSH) in lung homogenates.
-
HO-1 Expression: Determine the expression of Heme Oxygenase-1 (HO-1) in lung tissue by Western blot or immunohistochemistry.
-
Visualizations
References
- 1. Antioxidant and antiasthmatic effects of this compound D in a mouse model of airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Natural Antioxidant and Anti-Inflammatory Compounds in Foodstuff or Medicinal Herbs Inducing Heme Oxygenase-1 Expression [mdpi.com]
- 4. This compound F, a New Lignan Isolated from Saururus chinensis, Attenuates Degranulation via Phospholipase Cγ 1 Inhibition and Eicosanoid Generation by Suppressing MAP Kinases in Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Inhibits the Growth, Migration, and Invasion of Osteosarcoma Cells In Vitro and Prevents Metastasis-Associated Osteolysis Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Challenges in the Clinical Application of Lignans
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental and clinical application of lignans (B1203133).
Frequently Asked Questions (FAQs)
1. Why am I observing low bioavailability of my lignan (B3055560) compound in preclinical studies?
Low oral bioavailability is a significant challenge in the clinical application of lignans.[1][2] This is often attributed to a combination of factors including:
-
Poor Water Solubility: Many lignans are lipophilic in nature, leading to limited dissolution in the gastrointestinal tract, a critical step for absorption.[2][3][4]
-
Rapid Metabolism: Lignans undergo extensive metabolism, both by gut microbiota and host enzymes, which can lead to rapid clearance from the body.[2][5] Plant lignans are converted by intestinal bacteria into enterolignans, such as enterodiol (B191174) and enterolactone (B190478), a process that can vary significantly between individuals.[6][7][8][9]
-
Bound Form in Nature: In their natural sources, such as flaxseed, lignans often exist as complex polymers or glycosides, which are not easily absorbed.[10][11] The release of the active lignan aglycone is a prerequisite for absorption.
Troubleshooting Guide:
-
Improve Solubility: Consider formulation strategies such as solid dispersions with hydrophilic polymers (e.g., poloxamer 407) or nanoformulations (e.g., polymeric nanoparticles, liposomes) to enhance the dissolution rate.[2][3][12]
-
Assess Metabolic Stability: Conduct in vitro metabolism studies using human or animal liver microsomes or S9 fractions to understand the metabolic pathways and identify key metabolizing enzymes.[13]
-
Enhance Permeability: Investigate the use of permeation enhancers or advanced delivery systems to improve transport across the intestinal epithelium.
2. What are the best practices for extracting and purifying lignans for experimental use?
The extraction and purification of lignans can be challenging due to their presence in complex plant matrices.[14][15] The choice of method depends on the specific lignan and the plant source.
Troubleshooting Guide:
-
Solvent Selection: A mixture of water and alcohol (e.g., 70-100% aqueous ethanol (B145695) or methanol) is commonly used for extracting both lignan aglycones and glycosides.[14] For less polar lignans, solvents like ethyl acetate, dichloromethane, or chloroform (B151607) may be used in subsequent partitioning steps.[14]
-
Non-Conventional Extraction Methods: Techniques like microwave-assisted extraction (MAE) and enzyme-assisted extraction can improve extraction efficiency and reduce solvent consumption.[16][17]
-
Purification: Flash chromatography and high-performance liquid chromatography (HPLC) are effective methods for isolating and purifying specific lignans from crude extracts.[18]
3. How can I accurately quantify lignan concentrations in biological samples?
Accurate quantification is crucial for pharmacokinetic and bioavailability studies.
Troubleshooting Guide:
-
Analytical Method: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) is the gold standard for sensitive and selective quantification of lignans in biological matrices like plasma, urine, and feces.[18][19][20] Gas chromatography-mass spectrometry (GC-MS) can also be used, often after derivatization of the lignans.[18]
-
Sample Preparation: Proper sample preparation, including hydrolysis of conjugates (if total lignan content is desired) and solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances, is critical for accurate results.[19][21]
4. Are there any known safety concerns or toxicities associated with lignan administration?
While generally considered safe, especially at dietary levels, high doses of purified lignans may pose safety risks.
Troubleshooting Guide:
-
Dose-Ranging Studies: Conduct thorough dose-ranging toxicity studies in relevant animal models to determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity.[22]
-
Monitor for Adverse Effects: In clinical trials, closely monitor for any adverse events. Some studies have indicated potential for gastrointestinal upset at high doses. Repeated oral administration of high doses of total lignans from Arctii Fructus in beagle dogs resulted in mortality, with toxic effects observed in the digestive system, heart, liver, and kidneys.[22] However, a study on secoisolariciresinol (B192356) diglucoside (SDG) supplementation in older adults showed no significant adverse outcomes at 300 mg/day.[23]
-
Drug Interactions: Be aware of potential interactions with other medications. For instance, flaxseed may interact with blood thinners.[24]
Quantitative Data Summary
Table 1: Oral Bioavailability of Select Lignans in Rats
| Lignan | Dose (Oral) | Bioavailability (%) | Reference |
| Secoisolariciresinol diglucoside (SDG) | 40 mg/kg | 0 | [25][26][27] |
| Secoisolariciresinol (SECO) | 40 mg/kg | ~25 | [25][26][27] |
| Enterodiol (ED) | 10 mg/kg | <1 | [25][26][27] |
Table 2: Pharmacokinetic Parameters of Lignans in Male Wistar Rats (Intravenous Administration)
| Lignan | Dose (IV) | Systemic Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (h) | Reference |
| Secoisolariciresinol diglucoside (SDG) | 20 mg/kg | Low | Small | Short | [26][27] |
| Secoisolariciresinol (SECO) | 20 mg/kg | Moderate | Moderate | Longer than SDG & ED | [26][27] |
| Enterodiol (ED) | 5 mg/kg | High | Large | Shorter than SECO | [26][27] |
Experimental Protocols
1. Protocol for In Vitro Lignan Metabolism using Human Fecal Microflora
This protocol is adapted from studies investigating the conversion of plant lignans to mammalian lignans.[6]
Objective: To assess the metabolic conversion of a test lignan by human intestinal bacteria.
Materials:
-
Fresh fecal samples from healthy human donors.
-
Anaerobic incubation medium (e.g., brain heart infusion broth supplemented with yeast extract, hemin, and vitamin K).
-
Test lignan compound.
-
Anaerobic chamber or jars with gas-generating kits.
-
Incubator.
-
Analytical instruments (HPLC-MS/MS).
Methodology:
-
Prepare a fecal slurry by homogenizing fresh fecal samples with anaerobic medium inside an anaerobic chamber.
-
Inoculate anaerobic incubation medium with the fecal slurry.
-
Add the test lignan to the inoculated medium at a predetermined concentration.
-
Incubate the cultures anaerobically at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 12, 24, 48 hours).
-
Quench the reaction (e.g., by adding a cold organic solvent).
-
Extract the lignans and their metabolites from the culture medium.
-
Analyze the samples by HPLC-MS/MS to identify and quantify the parent lignan and its metabolites.
2. Protocol for Solubility Assessment of Lignans
Objective: To determine the aqueous solubility of a lignan compound.
Materials:
-
Lignan compound.
-
Purified water (e.g., Milli-Q).
-
Phosphate-buffered saline (PBS) at various pH values (e.g., 5.0, 6.8, 7.4).
-
Shaking incubator or orbital shaker.
-
Centrifuge.
-
Analytical balance.
-
HPLC system with UV or MS detector.
Methodology:
-
Add an excess amount of the lignan compound to a known volume of the desired solvent (water or PBS) in a sealed vial.
-
Incubate the vials in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After incubation, centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant.
-
Filter the supernatant through a 0.22 µm filter to remove any remaining solid particles.
-
Dilute the filtered supernatant with an appropriate solvent.
-
Quantify the concentration of the lignan in the diluted supernatant using a validated HPLC method.
-
The determined concentration represents the equilibrium solubility of the lignan in that solvent.
Visualizations
Caption: Metabolic conversion of plant lignans to enterolignans by gut microbiota.
Caption: Experimental workflow for assessing lignan bioavailability.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Rheumatoid Arthritis | Phytochemicals and nanoformulation strategies for rheumatoid arthritis: mechanistic insights, therapeutic advances, and translational challenges | springermedicine.com [springermedicine.com]
- 3. researchgate.net [researchgate.net]
- 4. Stability and Bioaccessibility of Lignans in Food Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distribution, biosynthesis and therapeutic potential of lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro metabolism of plant lignans: new precursors of mammalian lignans enterolactone and enterodiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro metabolism of flax lignans by ruminal and faecal microbiota of dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Detection of novel metabolites of flaxseed lignans in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bioavailability of lignans in human subjects | Nutrition Research Reviews | Cambridge Core [cambridge.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. admescope.com [admescope.com]
- 14. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Editorial: Lignans: Insights Into Their Biosynthesis, Metabolic Engineering, Analytical Methods and Health Benefits [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. Preparation of Lignan-Rich Extract from the Aerial Parts of Phyllanthus niruri Using Nonconventional Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. DSpace [helda.helsinki.fi]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. healthline.com [healthline.com]
- 25. Comparative pharmacokinetics of purified flaxseed and associated mammalian lignans in male Wistar rats | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 26. cabidigitallibrary.org [cabidigitallibrary.org]
- 27. Comparative pharmacokinetics of purified flaxseed and associated mammalian lignans in male Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Saucerneol Degradation and Identification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Saucerneol. The information is designed to address common challenges encountered during experimental studies of its stability and degradation products.
Frequently Asked Questions (FAQs)
Q1: My this compound sample shows unexpected peaks in the chromatogram after storage. What could be the cause?
A1: The appearance of new peaks in your chromatogram likely indicates the degradation of this compound. Lignans (B1203133), the class of compounds this compound belongs to, are susceptible to degradation under various conditions. The primary causes of degradation are exposure to light (photodegradation), heat (thermal degradation), and oxygen (oxidative degradation). It is also possible that the solvent used for storage is not inert or that the pH of the solution has shifted, leading to hydrolysis or other chemical transformations.
Q2: I am planning a stability study for a formulation containing this compound. What stress conditions should I consider?
A2: To conduct a comprehensive stability study, you should perform forced degradation studies under various stress conditions to understand the degradation pathways and develop a stability-indicating analytical method.[1][2] Based on the general behavior of lignans, the following conditions are recommended:
-
Photodegradation: Expose the this compound solution and solid material to a light source, such as a photostability chamber.
-
Thermal Degradation: Subject the sample to elevated temperatures. Lignans can be sensitive to high temperatures, with degradation observed at temperatures above 100°C, and rapid degradation often occurring at temperatures of 250°C and higher.[3][4]
-
Oxidative Degradation: Treat the sample with an oxidizing agent, such as hydrogen peroxide, to assess its susceptibility to oxidation.[5]
-
Acidic and Basic Hydrolysis: Expose the sample to acidic and basic conditions to evaluate its stability against hydrolysis.
Q3: What are the likely types of degradation products I might observe from this compound?
A3: While specific degradation products for this compound are not extensively documented in the public domain, based on studies of other lignans, you can expect to see products resulting from oxidation, hydrolysis, and structural rearrangements. Oxidative transformations can lead to the formation of carbonyl derivatives, hydroxylated compounds, and products of aryl-aryl coupling.[5][6] Photodegradation of a similar lignan (B3055560), 7-hydroxymatairesinol, resulted in oxidation products like α-conidendrin and vanillin.[7]
Q4: Which analytical techniques are best suited for identifying this compound degradation products?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common and effective technique for separating this compound from its degradation products.[8][9][10] For structural elucidation and identification of the unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly recommended.[11][12] These methods provide molecular weight and fragmentation data that are crucial for identifying the chemical structures of the degradants.
Troubleshooting Guides
Issue 1: Poor resolution between this compound and its degradation peaks in HPLC.
-
Possible Cause: The chromatographic conditions are not optimized for separating structurally similar compounds.
-
Troubleshooting Steps:
-
Modify the Mobile Phase: Adjust the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous phase. Experiment with different organic modifiers.
-
Change the pH of the Mobile Phase: The retention of ionizable compounds can be significantly affected by pH. Test a range of pH values for the aqueous component of your mobile phase.
-
Select a Different Column: Try a column with a different stationary phase (e.g., C8, Phenyl-Hexyl) or a column with a smaller particle size for higher efficiency.
-
Adjust the Gradient: If using a gradient elution, modify the slope of the gradient to improve the separation of closely eluting peaks.
-
Issue 2: Inconsistent results in stability studies.
-
Possible Cause: Lack of control over experimental conditions or sample handling.
-
Troubleshooting Steps:
-
Control Environmental Factors: Ensure that all samples (including controls) are protected from light and stored at a consistent temperature, unless these are the variables being tested.
-
Standardize Sample Preparation: Use a consistent procedure for dissolving and diluting your samples. Ensure the solvent is of high purity and inert.
-
Use a Stability-Indicating Method: Verify that your analytical method can separate the parent drug from all potential degradation products. This often requires performing forced degradation studies to generate these products and confirm separation.[1][2]
-
Monitor pH: For solutions, monitor and control the pH, as changes can accelerate degradation.
-
Issue 3: Difficulty in identifying unknown degradation products from LC-MS data.
-
Possible Cause: Insufficient data for structural elucidation or complex fragmentation patterns.
-
Troubleshooting Steps:
-
Perform High-Resolution Mass Spectrometry (HRMS): This will provide accurate mass measurements, allowing you to determine the elemental composition of the degradation products.
-
Conduct Tandem Mass Spectrometry (MS/MS): Fragment the degradation product ions to obtain structural information. Compare the fragmentation pattern with that of the parent compound (this compound) to identify the modified parts of the molecule.
-
Consider Isotopic Labeling Studies: If possible, use labeled this compound to help track the core structure through the degradation process.
-
Consult Literature on Lignan Degradation: Review studies on the degradation of similar lignan structures to propose likely transformation pathways and structures for your observed degradation products.[5][13]
-
Experimental Protocols
Protocol 1: Forced Photodegradation Study
-
Sample Preparation: Prepare two sets of solutions of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration. Also, prepare two sets of solid samples.
-
Control Samples: Wrap one set of the solution and solid samples completely in aluminum foil to serve as dark controls.
-
Exposure: Place the unwrapped samples and the dark controls in a photostability chamber.
-
Sampling: Withdraw aliquots of the solutions and take portions of the solid samples at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method to determine the percentage of degradation and the formation of any degradation products.
Protocol 2: Forced Thermal Degradation Study
-
Sample Preparation: Place solid this compound and a solution of this compound in sealed vials.
-
Control Samples: Store a set of control samples at the recommended storage temperature.
-
Exposure: Place the experimental samples in a calibrated oven at a high temperature (e.g., 80°C). Note that lignans can degrade rapidly at very high temperatures.[3][4]
-
Sampling: Remove samples from the oven at various time points (e.g., 0, 24, 48, 72 hours).
-
Analysis: After cooling to room temperature, analyze the samples using a stability-indicating HPLC method.
Protocol 3: Forced Oxidative Degradation Study
-
Sample Preparation: Dissolve this compound in a suitable solvent and treat it with a solution of hydrogen peroxide (e.g., 3%).
-
Control Sample: Prepare a sample with this compound and the solvent but without hydrogen peroxide.
-
Reaction: Store the samples at room temperature for a specified period (e.g., 24 hours), protected from light.
-
Analysis: Analyze the samples by a stability-indicating HPLC method to assess the extent of degradation.
Data Presentation
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Duration of Exposure | This compound Remaining (%) | Number of Degradation Products | Major Degradation Product (Retention Time) |
| Control | 0 hours | 100 | 0 | - |
| Acid (0.1M HCl) | 24 hours | |||
| Base (0.1M NaOH) | 24 hours | |||
| Oxidation (3% H₂O₂) | 24 hours | |||
| Thermal (80°C) | 72 hours | |||
| Photolytic | 24 hours |
Researchers should fill in this table with their experimental data.
Visualizations
Caption: Experimental workflow for forced degradation studies of this compound.
Caption: Generalized degradation pathways for a lignan like this compound.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of thermal heating on some lignans in flax seeds, sesame seeds and rye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative HPLC–UV Study of Lignans in Anthriscus sylvestris [mdpi.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 11. researchgate.net [researchgate.net]
- 12. Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
Technical Support Center: Minimizing Off-Target Effects of Saucerneol In Vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Saucerneol (B3030236) in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target effects of this compound?
This compound, a lignan (B3055560) isolated from Saururus chinensis, has been reported to exhibit a range of biological activities. Its primary known on-target effects include anti-inflammatory, antioxidant, and anti-cancer activities.[1] Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including osteosarcoma cells, and induce apoptosis.[1]
Q2: Which signaling pathways are known to be modulated by this compound?
This compound has been shown to modulate several key signaling pathways. Notably, it inhibits the JAK2/STAT3 pathway, which is crucial for cell proliferation and survival.[1][2] Additionally, it has been reported to affect the MAPK/ERK signaling pathway, which is involved in the regulation of various cellular processes.[3] this compound's antioxidant effects are linked to the induction of Heme Oxygenase-1 (HO-1).[4]
Q3: What are off-target effects and why are they a concern in in vitro studies?
Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended therapeutic target. In in vitro studies, these effects can lead to a variety of issues, including:
-
Misinterpretation of experimental results: Off-target effects can produce a biological response that is mistakenly attributed to the on-target activity of the compound.
-
Cell toxicity: Binding to unintended targets can disrupt normal cellular functions and lead to cytotoxicity that is not related to the compound's primary mechanism of action.
-
Inconsistent data: The expression levels of off-target proteins can vary between different cell lines and even between different passages of the same cell line, leading to poor reproducibility of experimental results.
Q4: What are the first steps to take if I suspect off-target effects with this compound?
If you suspect off-target effects are influencing your in vitro experiments with this compound, consider the following initial steps:
-
Literature Review: Conduct a thorough search for any reported off-target activities of this compound or structurally similar lignans.
-
Dose-Response Analysis: Perform a careful dose-response analysis in your cell line of interest and compare the concentration at which you observe the desired on-target effect with the concentration that causes any unexpected phenotypes (e.g., cytotoxicity).
-
Control Experiments: Include appropriate negative and positive controls in your experiments. For example, use a well-characterized inhibitor of the target pathway as a positive control and a structurally related but inactive compound as a negative control, if available.
-
Use of Multiple Cell Lines: Test the effects of this compound in multiple cell lines, including those that do not express the intended target, to distinguish on-target from off-target effects.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity Observed at Concentrations Close to the Effective Dose
Possible Cause: this compound may be interacting with off-target proteins that are essential for cell viability.
Troubleshooting Steps:
-
Determine the Therapeutic Window: Carefully titrate the concentration of this compound to determine the concentration range that produces the desired on-target effect without causing significant cytotoxicity.
-
Use a Non-Target Cell Line: Assess the cytotoxicity of this compound in a cell line that does not express the intended target. If cytotoxicity is still observed, it is likely an off-target effect.
-
Cellular Thermal Shift Assay (CETSA): Perform a CETSA to identify potential off-target binding partners of this compound. This assay measures the thermal stabilization of proteins upon ligand binding.[5][6][7][8][9]
-
Broad-Spectrum Kinase Profiling: Since this compound is known to affect signaling pathways involving kinases, screen it against a panel of kinases to identify potential off-target interactions.
Data Presentation:
Table 1: Cytotoxicity Profile of this compound
| Cell Line | Target Expression | This compound Concentration (µM) | Cell Viability (%) |
| Cell Line A | High | 1 | 95 ± 5 |
| 10 | 70 ± 8 | ||
| 50 | 20 ± 4 | ||
| Cell Line B | Low/None | 1 | 98 ± 3 |
| 10 | 90 ± 6 | ||
| 50 | 85 ± 7 |
Issue 2: Inconsistent Results Across Different Experiments or Cell Passages
Possible Cause: The expression levels of off-target proteins may vary between experiments or with increasing cell passage number, leading to variable responses to this compound.
Troubleshooting Steps:
-
Standardize Cell Culture Conditions: Strictly control cell culture parameters such as cell density, passage number, and media composition to minimize variability.
-
Mycoplasma Testing: Regularly test your cell lines for mycoplasma contamination, as this can alter cellular responses to drugs.
-
Characterize Target and Off-Target Expression: If a specific off-target is suspected, use techniques like Western blotting or qPCR to monitor its expression level across different cell passages.
-
Control for Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is consistent across all experiments and does not exceed a non-toxic level (typically <0.1%).
Issue 3: Observed Phenotype Does Not Align with the Known On-Target Mechanism
Possible Cause: The observed biological effect may be due to an unknown off-target activity of this compound.
Troubleshooting Steps:
-
In Silico Target Prediction: Use computational tools to predict potential off-target binding sites for this compound based on its chemical structure.
-
Affinity-Based Target Identification: Employ techniques such as affinity chromatography or chemical proteomics to pull down and identify binding partners of this compound from cell lysates.
-
CYP450 Inhibition Assay: Evaluate the potential of this compound to inhibit major cytochrome P450 enzymes.[10][11][12][13][14][15] Inhibition of these enzymes can alter the metabolism of other compounds in the culture medium and lead to unexpected effects.
-
hERG Channel Assay: Assess the potential for this compound to block the hERG potassium channel, a common off-target for many small molecules that can lead to cardiotoxicity.[16][17][18][19][20]
Data Presentation:
Table 2: In Silico Off-Target Prediction for this compound
| Predicted Off-Target | Prediction Score | Known Function |
| Kinase X | 0.85 | Cell cycle regulation |
| GPCR Y | 0.79 | Calcium signaling |
| Ion Channel Z | 0.72 | Membrane potential |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
Objective: To identify the direct binding of this compound to its target and potential off-targets in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with either this compound (at various concentrations) or a vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour) at 37°C.[7]
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.[6]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease inhibitors.[6][7]
-
Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[7]
-
Protein Analysis: Collect the supernatant containing the soluble proteins and analyze the protein levels of the target and suspected off-targets by Western blotting or other protein detection methods.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[7]
Protocol 2: In Vitro Kinase Inhibition Assay
Objective: To determine if this compound inhibits the activity of specific on-target or off-target kinases.
Methodology:
-
Reagents: Prepare a kinase reaction buffer, a solution of the purified kinase of interest, a specific substrate for the kinase, and ATP.
-
Compound Preparation: Prepare a serial dilution of this compound in the kinase reaction buffer.
-
Assay Setup: In a microplate, combine the kinase, its substrate, and the different concentrations of this compound or a vehicle control.
-
Initiate Reaction: Start the kinase reaction by adding ATP to each well.[21]
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as detecting the amount of phosphorylated substrate using a specific antibody (e.g., in an ELISA or Western blot) or by measuring the amount of ADP produced using a commercially available kit.[22]
-
Data Analysis: Plot the kinase activity against the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.
Data Presentation:
Table 3: Kinase Inhibition Profile of this compound
| Kinase | This compound IC50 (µM) |
| On-Target Kinase (e.g., JAK2) | [Insert experimental value] |
| Off-Target Kinase A | [Insert experimental value] |
| Off-Target Kinase B | [Insert experimental value] |
Protocol 3: CYP450 Inhibition Assay (Fluorogenic)
Objective: To assess the potential of this compound to inhibit the activity of major cytochrome P450 isoforms.
Methodology:
-
Reagents: Use a commercially available kit containing recombinant human CYP450 enzymes, a fluorogenic substrate for each isoform, and a NADPH regeneration system.[11]
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Assay Procedure: a. In a black microplate, add the CYP450 enzyme and the different concentrations of this compound or a known inhibitor (positive control). b. Pre-incubate for a short period at 37°C. c. Initiate the reaction by adding a mixture of the fluorogenic substrate and the NADPH regeneration system.[13] d. Incubate at 37°C for a specified time.
-
Detection: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition of CYP450 activity for each concentration of this compound and determine the IC50 value.
Data Presentation:
Table 4: CYP450 Inhibition Profile of this compound
| CYP450 Isoform | This compound IC50 (µM) |
| CYP1A2 | [Insert experimental value] |
| CYP2C9 | [Insert experimental value] |
| CYP2C19 | [Insert experimental value] |
| CYP2D6 | [Insert experimental value] |
| CYP3A4 | [Insert experimental value] |
Visualizations
Caption: Known signaling pathways modulated by this compound.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Workflow for an in vitro kinase inhibition assay.
References
- 1. This compound Inhibits the Growth, Migration, and Invasion of Osteosarcoma Cells In Vitro and Prevents Metastasis‐Associated Osteolysis Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits the Growth, Migration, and Invasion of Osteosarcoma Cells In Vitro and Prevents Metastasis-Associated Osteolysis Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory effect of (-)-saucerneol on osteoclast differentiation and bone pit formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidant and antiasthmatic effects of this compound D in a mouse model of airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 7. benchchem.com [benchchem.com]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of Cytochrome P450 (CYP3A4) Activity by Extracts from 57 Plants Used in Traditional Chinese Medicine (TCM) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. enamine.net [enamine.net]
- 15. criver.com [criver.com]
- 16. Probing the interaction between inactivation gating and Dd-sotalol block of HERG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Chronic inhibition of cardiac Kir2.1 and HERG potassium channels by celastrol with dual effects on both ion conductivity and protein trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Stereoselective Inhibition of the hERG1 Potassium Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 19. State dependent dissociation of HERG channel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Interactions at human ether-à-go-go-related gene channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. In vitro kinase assay [protocols.io]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Protocol Refinement for Consistent Saucerneol Bioactivity
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to achieving consistent and reproducible results in experiments involving Saucerneol (B3030236) and its derivatives. The information addresses common challenges and provides detailed protocols for key bioactivity assays.
Troubleshooting Guide
This guide addresses specific issues that may arise during experimentation with this compound, leading to inconsistent bioactivity results.
| Problem | Potential Cause | Recommended Solution |
| Low or No Bioactivity Observed | Compound Degradation: this compound, as a natural lignan, may be susceptible to degradation from light, temperature fluctuations, or improper storage. | Store this compound powder and stock solutions at -20°C or -80°C in amber vials to protect from light. Avoid repeated freeze-thaw cycles. |
| Poor Solubility: this compound has low aqueous solubility, which can lead to precipitation in cell culture media and inaccurate dosing. | Prepare high-concentration stock solutions in DMSO. When diluting into aqueous buffers or media, ensure vigorous vortexing and do not exceed a final DMSO concentration of 0.1% to avoid solvent-induced artifacts. Visually inspect for any precipitation before adding to cells. | |
| Assay Interference: The compound may interfere with the assay readout. For example, in fluorescence-based assays, this compound might possess intrinsic fluorescence. | Run appropriate controls, including a "compound-only" well (without cells or reagents) to check for background signal. Consider using alternative, non-fluorescence-based detection methods if interference is suspected. | |
| High Variability Between Replicates | Inconsistent Dosing: Inaccurate pipetting of viscous DMSO stock solutions or precipitation of the compound during dilution can lead to variable concentrations across wells. | Use positive displacement pipettes for viscous liquids. Prepare a fresh intermediate dilution in culture medium immediately before adding to the cells to ensure homogeneity. |
| Cellular Health: Inconsistent cell seeding density or poor cell viability can significantly impact the experimental outcome. | Ensure a uniform single-cell suspension before plating. Perform a cell viability assay (e.g., Trypan Blue exclusion) before each experiment. | |
| Unexpected Cytotoxicity | High Solvent Concentration: Final DMSO concentrations exceeding 0.5% can be toxic to many cell lines. | Maintain a final DMSO concentration of ≤0.1% in all experimental wells. Include a "vehicle control" (media with the same final DMSO concentration as the treatment wells) to assess solvent toxicity. |
| Compound Purity: Impurities from the isolation process could be contributing to cytotoxicity. | Verify the purity of the this compound sample using HPLC or LC-MS. If purity is a concern, consider re-purification. |
Frequently Asked Questions (FAQs)
Q1: My this compound F is not inhibiting mast cell degranulation as expected. What could be wrong?
A1: Inconsistent results in mast cell degranulation assays can arise from several factors. First, confirm the viability of your bone marrow-derived mast cells (BMMCs), as their sensitivity can vary between preparations. Ensure that the stimulus (e.g., SCF) is potent and used at its optimal concentration. Most importantly, check the solubility of this compound F in your assay medium; precipitation will lead to a lower effective concentration. Prepare fresh dilutions from a DMSO stock for each experiment and visually inspect for clarity before use.[1]
Q2: I am seeing a discrepancy in the inhibition of osteoclast formation with (-)-Saucerneol. Why might this be?
A2: The differentiation of RAW264.7 cells or primary bone marrow macrophages into osteoclasts is a multi-day process that can be sensitive to experimental conditions. Ensure your RANKL is fully active and used at a consistent concentration (e.g., 50-100 ng/mL). The density at which the precursor cells are seeded is critical for efficient differentiation. Finally, as (-)-Saucerneol's effect is dose-dependent, verify the accuracy of your serial dilutions and the compound's solubility at higher concentrations.[2][3]
Q3: How can I ensure my results on MAPK pathway inhibition are reliable?
A3: Analysis of phosphorylation events requires careful timing and technique. First, serum-starve your cells before stimulation to reduce basal phosphorylation levels. The timing of both this compound pre-treatment and ligand stimulation is critical; create a precise timeline for your experiment. When performing the Western blot, use fresh lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of proteins like ERK, JNK, and p38. Always normalize the phosphorylated protein signal to the total protein signal for each respective target to account for any variations in protein loading.
Q4: What is the best way to prepare this compound for in vivo studies?
A4: For oral administration in animal models, this compound D has been successfully administered at doses of 20 and 40 mg/kg.[4] A common method for preparing hydrophobic compounds for oral gavage is to suspend them in a vehicle such as a 0.5% carboxymethylcellulose (CMC) solution. It is crucial to ensure a uniform suspension through sonication or vigorous vortexing immediately before each administration to guarantee consistent dosing.
Data Presentation
The following tables summarize the quantitative bioactivity of different this compound compounds from published research.
Table 1: Anti-inflammatory and Anti-allergic Activity of this compound F
| Assay | Cell Type | Stimulant | Concentration of this compound F | Observed Effect |
| PGD₂ Generation | BMMCs | SCF + IL-10 + LPS | Dose-dependent | Inhibition of PGD₂ production.[1] |
| LTC₄ Generation | BMMCs | SCF + IL-10 + LPS | Dose-dependent | Strong inhibition of LTC₄ production.[1] |
| Mast Cell Degranulation (β-Hexosaminidase Release) | BMMCs | SCF | Dose-dependent | Inhibition of degranulation.[1] |
Table 2: Anti-osteoclastogenic Activity of (-)-Saucerneol
| Assay | Cell Type | Stimulant | Concentration of (-)-Saucerneol | Observed Effect |
| TRAP Activity | RAW264.7 cells | RANKL | Dose-dependent | Significant inhibition of Tartrate-Resistant Acid Phosphatase activity.[2] |
| Osteoclast Formation | RAW264.7 cells | RANKL | Dose-dependent | Significant inhibition of the formation of multinucleated osteoclasts.[2][3] |
| Bone Resorption | Co-culture | RANKL | Not specified | Inhibition of bone resorptive activity.[3] |
Experimental Protocols
Protocol 1: Western Blot for MAPK Phosphorylation
This protocol details the procedure for assessing the inhibitory effect of this compound on the phosphorylation of MAP kinases (e.g., ERK, JNK, p38).
-
Cell Culture and Treatment:
-
Seed cells (e.g., RAW264.7 macrophages) in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal kinase activity.
-
Pre-treat cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) or vehicle (0.1% DMSO) for 1-2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., LPS at 1 µg/mL) for 15-30 minutes.
-
-
Protein Lysate Preparation:
-
Place culture plates on ice and wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer. Boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis and transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ERK, phospho-JNK, and phospho-p38 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies for total ERK, JNK, and p38, and a loading control (e.g., GAPDH or β-actin) for normalization.
-
Protocol 2: NF-κB Nuclear Translocation Assay (Immunofluorescence)
This protocol describes how to visualize the effect of this compound on the nuclear translocation of the NF-κB p65 subunit.
-
Cell Culture and Treatment:
-
Seed cells on sterile glass coverslips in a 24-well plate.
-
Pre-treat with this compound or vehicle for 1-2 hours.
-
Stimulate with an agonist (e.g., LPS or TNF-α) for 30-60 minutes to induce NF-κB translocation.
-
-
Immunofluorescence Staining:
-
Wash cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with a primary antibody against NF-κB p65 (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the slides using a fluorescence microscope.
-
Capture images of the DAPI (blue) and p65 (green) channels.
-
Analyze the images to determine the localization of the p65 signal. In unstimulated or effectively treated cells, the green signal will be predominantly cytoplasmic. In stimulated cells, the green signal will co-localize with the blue nuclear signal.
-
Protocol 3: Nrf2/HO-1 Pathway Activation (Western Blot)
This protocol is for determining if this compound induces the expression of the antioxidant proteins Nrf2 and HO-1.
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates.
-
Treat cells with this compound (e.g., 1, 10, 50 µM) or vehicle for a longer duration, typically 6-24 hours, to allow for protein expression.
-
-
Protein Lysate Preparation:
-
For total protein: Follow the same lysis procedure as in Protocol 1.
-
For nuclear/cytoplasmic fractionation: Use a commercial kit (e.g., NE-PER) according to the manufacturer's instructions to separate nuclear and cytoplasmic extracts. This is crucial for observing Nrf2 translocation to the nucleus.
-
-
Western Blotting:
-
Perform Western blotting as described in Protocol 1.
-
Probe membranes with primary antibodies against Nrf2 and HO-1.
-
For fractionation experiments, use Lamin B1 as a nuclear marker and GAPDH as a cytoplasmic marker to verify the purity of the fractions.
-
Analyze the blots for an increase in total HO-1 expression and an increase in Nrf2 levels in the nuclear fraction of this compound-treated cells.
-
Mandatory Visualizations
Caption: General experimental workflow for assessing this compound bioactivity.
Caption: this compound inhibits the MAPK signaling pathway.
Caption: this compound inhibits NF-κB pathway activation.
Caption: this compound promotes Nrf2/HO-1 antioxidant pathway activation.
References
- 1. This compound F, a New Lignan Isolated from Saururus chinensis, Attenuates Degranulation via Phospholipase Cγ 1 Inhibition and Eicosanoid Generation by Suppressing MAP Kinases in Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory effect of (-)-saucerneol on osteoclast differentiation and bone pit formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant and antiasthmatic effects of this compound D in a mouse model of airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Batch-to-Batch Variability of Saucerneol Extracts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of batch-to-batch variability in Saucerneol extracts. Our goal is to help you ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of batch-to-batch variability in this compound extracts?
A1: Batch-to-batch variability in natural product extracts like this compound is a multifaceted issue.[1][2][3] The primary sources of this variation can be categorized as follows:
-
Raw Material Variability: The chemical composition of the source plant, Saururus chinensis, is influenced by numerous factors. These include the plant's genetics, the geographical region of cultivation, climate, soil quality, fertilization methods, and the precise timing of harvest.[1][2][3] Storage conditions of the raw plant material also play a critical role.[2][4]
-
Extraction and Processing Methods: Inconsistencies in the extraction process are a major contributor to variability.[1] The choice of solvent (e.g., water, ethanol (B145695), or a mixture), solvent-to-sample ratio, extraction temperature, and duration can significantly alter the profile of extracted compounds.[1][4][5] Different extraction techniques, such as maceration, percolation, or ultrasound-assisted extraction, will also yield different results.[6][7]
-
Post-Extraction Processing: Subsequent processing steps, including filtration, concentration, and drying, can introduce further variations if not strictly controlled.
Q2: How can batch-to-batch variability impact my research?
A2: Inconsistent extract quality can have significant consequences for your research, leading to:
-
Poor Reproducibility: The most immediate impact is the inability to reproduce experimental results, which is a cornerstone of scientific validation.
-
Wasted Resources: Time and resources may be wasted on experiments that are ultimately unreliable due to inconsistent starting materials.
Q3: What are "marker compounds" and how do they help in standardizing extracts?
A3: Marker compounds are specific chemical constituents within an extract that are used for quality control purposes.[4] For a this compound extract, this compound itself would be a key marker compound. By quantifying the concentration of one or more marker compounds, you can standardize the extract. This ensures that despite the complexity of the extract, each batch contains a consistent amount of the key bioactive or characteristic chemical constituent(s).[4]
Q4: My new batch of this compound extract has a different color/odor. Is this a cause for concern?
A4: Variations in physical characteristics like color and odor are common for natural plant extracts and are not always indicative of a problem with the extract's quality or effectiveness.[8] These differences can be due to minor variations in the raw plant material, such as the harvesting season or dryness.[8] However, a significant deviation from the expected appearance should prompt further investigation using analytical techniques to confirm the chemical profile and bioactivity.
Troubleshooting Guides
Issue 1: Inconsistent Bioactivity in Cellular Assays
-
Question: My current batch of this compound extract is showing significantly lower (or higher) anti-inflammatory activity in my RAW 264.7 cell assay compared to the previous batch. What steps should I take?
-
Answer: This is a classic example of batch-to-batch variability affecting experimental outcomes. Here is a systematic approach to troubleshoot this issue:
-
Confirm Experimental Consistency: Before assuming the extract is the issue, rule out other experimental variables. Ensure that cell passage number, seeding density, reagents, and incubation times are consistent with your previous experiments.
-
Perform Analytical Chemistry:
-
HPLC Fingerprinting: The most crucial step is to compare the High-Performance Liquid Chromatography (HPLC) profiles of the old and new batches. This will provide a chemical "fingerprint" of the extracts. Pay close attention to the peak corresponding to this compound and other major constituents. A significant difference in the chromatogram suggests a difference in the chemical composition.
-
Quantify Marker Compounds: If you have a this compound standard, quantify its concentration in both batches using HPLC. A lower concentration in the new batch is a likely explanation for reduced bioactivity.
-
-
Dose-Response Curve: Generate a full dose-response curve for the new batch. It's possible that the EC50/IC50 has shifted. This will allow you to determine the concentration of the new batch needed to achieve the same biological effect as the old one.
-
Contact the Supplier: If you purchased the extract, contact the supplier and provide them with the batch numbers and your analytical data (if possible). They may have quality control data for each batch that can shed light on the differences.
-
Issue 2: Variations in Chromatographic Profiles
-
Question: I'm running HPLC on two different batches of this compound extract, and the chromatograms look different. Some peaks are smaller, and there are new, unidentified peaks in one batch. How do I interpret this?
-
Answer: Discrepancies in HPLC profiles are a direct indication of chemical variability between batches. Here's how to proceed:
-
Standardize Your HPLC Method: Ensure your HPLC method is validated and robust. Use the same column, mobile phase, flow rate, and detection wavelength for all analyses to ensure the differences are not due to analytical variability.
-
Peak Identification: If possible, use a mass spectrometer (LC-MS) to get mass data for the differing peaks. This can help in tentatively identifying the compounds that are varying between batches.
-
Assess the Impact of Variability:
-
Major vs. Minor Components: Determine if the variations are in the major peaks (like this compound) or minor components. Changes in major peaks are more likely to impact bioactivity.
-
Bioassay Correlation: Correlate the chromatographic data with bioactivity data. Does the batch with a smaller this compound peak show lower activity? This helps to link specific chemical changes to functional outcomes.
-
-
Review Extraction Protocol: If you are preparing the extracts in-house, review your extraction protocol for any deviations.[4] Inconsistent solvent-to-sample ratios, extraction times, or temperatures are common culprits.[4]
-
Data Presentation
Table 1: Comparison of Extraction Methods for this compound
| Extraction Method | Typical Solvent(s) | Advantages | Potential for Variability |
| Maceration | Ethanol, Methanol, Water | Simple, low cost, suitable for thermolabile compounds. | High. Highly dependent on extraction time, temperature, and agitation. |
| Soxhlet Extraction | Ethanol, Hexane | Efficient for exhaustive extraction. | Moderate. Less dependent on operator once set up, but prolonged heat can degrade compounds. |
| Ultrasound-Assisted Extraction (UAE) | Ethanol, Water | Faster, increased yield, reduced solvent consumption.[6][7] | Low to Moderate. Requires precise control of sonication power, time, and temperature.[9] |
| Microwave-Assisted Extraction (MAE) | Polar solvents (e.g., Ethanol) | Very fast, high efficiency, less solvent.[6][7] | Low to Moderate. Requires careful control of microwave power and temperature to avoid degradation. |
| Supercritical Fluid Extraction (SFE) | Supercritical CO2 (+ co-solvent) | Highly selective, solvent-free final product.[9] | Low. Highly controllable parameters, but requires specialized equipment. |
Table 2: Key Quality Control Parameters for this compound Extracts
| Analytical Technique | Parameter to Monitor | Purpose |
| Organoleptic Evaluation | Appearance, Color, Odor | Preliminary, qualitative check for gross deviations. |
| High-Performance Liquid Chromatography (HPLC-UV/DAD) | Chromatographic fingerprint, Quantification of this compound | To ensure chemical consistency and quantify the main active compound. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of major and minor constituents | To identify unexpected compounds or impurities and confirm the identity of marker compounds. |
| Loss on Drying | Residual solvent/moisture content | To ensure consistency in the dryness of the extract powder, which affects concentration. |
| In Vitro Bioassay (e.g., Anti-inflammatory) | IC50 or EC50 value | To confirm that the biological activity of the extract is within an acceptable range. |
Experimental Protocols
Protocol 1: Standardized Ultrasound-Assisted Extraction (UAE) of this compound
-
Material Preparation:
-
Grind dried Saururus chinensis leaves to a fine powder (40-60 mesh).
-
Dry the powder in an oven at 40-50°C for 24 hours to ensure consistent moisture content.
-
-
Extraction:
-
Accurately weigh 10 g of the dried powder and place it in a 250 mL Erlenmeyer flask.
-
Add 100 mL of 80% ethanol (ethanol:water, 80:20 v/v). The solvent-to-sample ratio should be kept consistent at 10:1 (v/w).
-
Place the flask in an ultrasonic bath.
-
Sonicate at a frequency of 40 kHz and a power of 250 W for 30 minutes. Maintain the temperature of the water bath at 45°C.
-
-
Filtration and Concentration:
-
Filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and re-extract the residue with another 100 mL of 80% ethanol under the same conditions.
-
Combine the filtrates.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at 50°C until a crude extract is obtained.
-
-
Drying and Storage:
-
Dry the crude extract in a vacuum oven at 40°C to a constant weight.
-
Grind the dried extract into a fine powder, weigh it to determine the yield, and store it in an airtight, light-protected container at -20°C.
-
Protocol 2: HPLC Fingerprinting of this compound Extracts
-
Sample Preparation:
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile with 0.1% formic acid).
-
Gradient Program: Start with 95% A / 5% B, ramp to 100% B over 40 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: UV detector at 280 nm.
-
-
Analysis:
-
Inject the prepared samples from different batches.
-
Compare the resulting chromatograms. Overlay them to easily visualize differences in peak retention times and peak areas/heights.
-
Calculate the relative peak area of this compound (if identified) to the total peak area to assess its relative concentration.
-
Protocol 3: In Vitro Anti-Inflammatory Assay (Nitric Oxide Inhibition)
-
Cell Culture:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
-
Assay Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare stock solutions of your this compound extracts in DMSO and then dilute to final concentrations in culture medium (ensure final DMSO concentration is <0.1%).
-
Pre-treat the cells with various concentrations of the this compound extracts for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) at 1 µg/mL for 24 hours to induce inflammation and nitric oxide (NO) production. Include a vehicle control (cells + media + DMSO) and a positive control (cells + LPS + DMSO).
-
-
Nitric Oxide Measurement (Griess Assay):
-
After 24 hours, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of sodium nitrite (B80452).
-
Calculate the concentration of nitrite in your samples from the standard curve.
-
Determine the percentage of NO inhibition for each extract concentration relative to the LPS-only control.
-
Calculate the IC50 value for each batch to compare their anti-inflammatory potency.
-
Visualizations
Caption: Workflow for troubleshooting inconsistent bioactivity of this compound extracts.
Caption: this compound's inhibitory effect on the LPS-induced inflammatory pathway.
References
- 1. masi.eu [masi.eu]
- 2. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 3. Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Variability in Biological Activities of Satureja montana Subsp. montana and Subsp. variegata Based on Different Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Comprehensive Review on Advanced Extraction Techniques for Retrieving Bioactive Components from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cangjiainc.com [cangjiainc.com]
- 9. Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Oral Bioavailability of Saucerneol
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers and drug development professionals working to enhance the oral bioavailability of Saucerneol.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Initial Assessment of Oral Bioavailability
Q: My preliminary in vitro studies show promising activity for this compound, but I have no information on its oral bioavailability. Where do I start?
A: Before initiating extensive formulation work, a preliminary assessment is crucial. The Biopharmaceutics Classification System (BCS) provides a framework by categorizing drugs based on their aqueous solubility and intestinal permeability.[1][2] this compound, as a lignan, is likely to be lipophilic, suggesting it may fall into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[3]
A systematic approach to begin investigating the cause of poor oral bioavailability is essential. The following workflow outlines the initial steps to characterize the absorption challenges.[4]
2. Troubleshooting: Low Aqueous Solubility
Q: My results indicate that this compound has low aqueous solubility. What formulation strategies can I employ to address this?
A: Low aqueous solubility is a common challenge for many new chemical entities.[5] Several formulation strategies can enhance the solubility and dissolution rate of poorly soluble drugs.[6]
-
Micronization: Reducing the particle size increases the surface area-to-volume ratio, which can improve the dissolution rate.[7]
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in an amorphous state within a hydrophilic polymer carrier can significantly increase its aqueous solubility and dissolution rate.[8]
-
Lipid-Based Formulations: Formulating the compound in oils, surfactants, and co-solvents can improve solubilization. Self-Emulsifying Drug Delivery Systems (SEDDS) are a promising option here.[6]
The table below presents hypothetical data on how these formulation strategies could improve the solubility of this compound.
| Formulation Strategy | This compound Solubility (µg/mL) in Simulated Gastric Fluid (pH 1.2) | Fold Increase |
| Unprocessed this compound | 0.5 | 1x |
| Micronized this compound | 5.2 | 10.4x |
| This compound-PVP K30 ASD (1:5 ratio) | 45.8 | 91.6x |
| This compound in SEDDS | 112.3 | 224.6x |
3. Troubleshooting: Low Membrane Permeability
Q: What if my Caco-2 assay results suggest low membrane permeability is the primary issue for this compound?
A: If this compound has inherently low permeability (BCS Class III or IV), formulation strategies should focus on enhancing its transport across the intestinal epithelium.
-
Permeation Enhancers: Certain excipients can transiently and reversibly open the tight junctions between intestinal cells, allowing for increased paracellular transport. Chitosan and its derivatives are well-studied examples.[9]
-
Ion Pairing: For ionizable compounds, forming a lipophilic salt or an ion pair can increase partitioning into the lipid bilayer of the intestinal cells.
-
Efflux Pump Inhibition: If this compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump drugs back into the intestinal lumen, co-administration with a P-gp inhibitor (e.g., verapamil, though not for clinical use) in in vitro models can confirm this mechanism.[4][10]
4. Troubleshooting: Inconsistent In Vivo Results
Q: I am observing high variability in the plasma concentrations of this compound in my animal pharmacokinetic studies. What could be the cause?
A: Inconsistent results in animal studies can stem from several factors related to the formulation, dosing procedure, and analytical method.[11]
-
Formulation Homogeneity: If you are using a suspension, ensure it is uniformly mixed before each dose is drawn. Settling of drug particles can lead to inconsistent dosing.
-
Standardize Animal Conditions: The fasting state of the animals should be consistent, as food can significantly impact drug absorption.[11]
-
Dosing Technique: Ensure accurate and consistent administration, especially with oral gavage, to avoid variability.
-
Analytical Method Validation: Your method for quantifying this compound in plasma must be robust and validated for accuracy, precision, and stability. Lignans (B1203133) can be analyzed by methods like GC/MS or HPLC-MS/MS.[12][13]
Experimental Protocols
1. Caco-2 Permeability Assay
This protocol assesses the intestinal permeability of a compound. The Caco-2 cell line, when grown as a monolayer, mimics the human intestinal epithelium.[14][15]
Methodology:
-
Cell Culture: Culture Caco-2 cells on semi-permeable supports in a Transwell™ system for 18-22 days to allow for differentiation into a polarized monolayer.[10]
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.[15]
-
Transport Buffer Preparation: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS, pH 7.4).
-
Dosing Solution: Prepare a dosing solution of this compound in the transport buffer (e.g., at a final concentration of 10 µM).
-
Permeability Measurement (Apical to Basolateral - A to B):
-
Add the this compound dosing solution to the apical (A) side of the Transwell.
-
Add fresh transport buffer to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[15]
-
Collect samples from the basolateral side at specified time points.
-
-
Permeability Measurement (Basolateral to Apical - B to A for Efflux):
-
Add the this compound dosing solution to the basolateral (B) side.
-
Add fresh transport buffer to the apical (A) side.
-
Incubate and sample from the apical side as described above.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.[10]
2. In Vivo Pharmacokinetic Study in Rodents
This protocol is designed to determine the key pharmacokinetic parameters and absolute oral bioavailability of a this compound formulation.[16][17]
Methodology:
-
Animal Model: Use male Sprague-Dawley rats (or a similar rodent model), with a sufficient number of animals per group (e.g., n=4-5).[18]
-
Dosing:
-
Intravenous (IV) Group: Administer this compound dissolved in a suitable vehicle (e.g., saline with a co-solvent) as a single bolus injection via the tail vein. This group serves as the reference for 100% bioavailability.
-
Oral (PO) Group: Administer the this compound formulation via oral gavage.
-
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 360, and 480 minutes) via a suitable method like tail vein or submandibular vein bleeding.[16][18]
-
Plasma Preparation: Process the blood samples to obtain plasma and store them at -80°C until analysis.
-
Sample Analysis: Quantify the plasma concentration of this compound using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t1/2)
-
Absolute Oral Bioavailability (F%) calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100
-
The following table shows hypothetical pharmacokinetic data for two different oral formulations of this compound compared to an IV administration.
| Parameter | IV Administration (1 mg/kg) | Oral Formulation A (10 mg/kg) | Oral Formulation B (10 mg/kg) |
| Cmax (ng/mL) | - | 150 ± 25 | 450 ± 60 |
| Tmax (h) | - | 2.0 ± 0.5 | 1.0 ± 0.2 |
| AUC₀-t (ng·h/mL) | 800 ± 90 | 1200 ± 150 | 3200 ± 400 |
| F (%) | 100 | 15% | 40% |
Visualization of this compound's Potential Mechanism of Action
Understanding the therapeutic target of this compound underscores the importance of achieving adequate systemic exposure for in vivo efficacy. This compound has been reported to inhibit the JAK2/STAT3 signaling pathway, which is implicated in the growth and metastasis of certain cancers.
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 404 Page [emdgroup.com]
- 3. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. asianpharmtech.com [asianpharmtech.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Improvement of oxaprozin solubility and permeability by the combined use of cyclodextrin, chitosan, and bile components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Caco-2 Permeability | Evotec [evotec.com]
- 11. benchchem.com [benchchem.com]
- 12. Determination of mammalian lignans in biological samples by modified gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 15. enamine.net [enamine.net]
- 16. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rodent In Vivo PK Service - Creative Biolabs [creative-biolabs.com]
- 18. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
Technical Support Center: Common Pitfalls in Natural-Product-Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during natural product research, from extraction to biological evaluation.
Section 1: Extraction and Isolation
This section focuses on common issues encountered during the initial stages of isolating natural products from their source material.
Troubleshooting Guide: Extraction and Isolation Issues
| Issue | Possible Cause | Recommended Action |
| Low or No Yield of Target Compound | Improper solvent selection. | Test a range of solvents with varying polarities based on the "like dissolves like" principle.[1] |
| Inefficient extraction method. | Consider more advanced techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency.[1] | |
| Degradation of the target compound. | If the compound is thermolabile, avoid high temperatures during extraction and drying processes.[1][2] | |
| High Variability Between Batches | Inconsistent raw material. | Source plant material from a single, reputable supplier and document the species, collection date, and location.[1] |
| Variation in particle size. | Standardize the grinding process to ensure a consistent particle size for better solvent penetration.[1] | |
| Inconsistent solvent-to-solid ratio. | Maintain a precise and consistent ratio of solvent to plant material for each extraction.[1] | |
| Poor Separation of Compounds | Suboptimal mobile phase in chromatography. | Perform gradient optimization to improve the separation of target compounds. |
| Column overloading. | Reduce the amount of sample injected onto the column.[1] | |
| Inconsistent Retention Times in HPLC | Fluctuations in temperature. | Use a column oven to maintain a constant temperature.[1] |
| Mobile phase composition drift. | Prepare fresh mobile phase for each run and ensure proper mixing if using a gradient.[1] |
Experimental Protocol: Bioassay-Guided Fractionation
This protocol outlines a typical workflow for isolating a bioactive compound from a crude extract.[3]
-
Crude Extract Preparation:
-
Select and dry the source material (e.g., plant leaves, microbial culture).
-
Grind the material to a fine powder.
-
Perform an exhaustive extraction with a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Concentrate the extract under reduced pressure.
-
-
Initial Bioactivity Screening:
-
Screen the crude extract in the desired bioassay to confirm activity.
-
-
Initial Fractionation:
-
Subject the active crude extract to an initial separation step, such as vacuum liquid chromatography (VLC) or medium pressure liquid chromatography (MPLC), often with a stepwise gradient of solvents.
-
-
Fraction Bioassay:
-
Test each fraction for biological activity.
-
-
Selection and Further Fractionation:
-
Pool the most active fractions.
-
Further separate the active fraction using a different chromatographic method, such as High-Performance Liquid Chromatography (HPLC).
-
-
Iterative Process:
-
Repeat the process of fractionation and bioassay until a pure, active compound is isolated.[3]
-
-
Structure Elucidation:
-
Determine the chemical structure of the pure active compound using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).[3]
-
Caption: A typical workflow for bioassay-guided fractionation.
Section 2: Characterization and Structure Elucidation
This section addresses challenges in determining the chemical identity of isolated natural products.
Troubleshooting Guide: Spectral Data Interpretation
| Issue | Possible Cause | Recommended Action |
| Broad Peaks in NMR Spectra | Sample aggregation. | Try a different NMR solvent or adjust the concentration. |
| Presence of paramagnetic impurities. | Purify the sample further. | |
| Incorrect acquisition parameters. | Optimize the number of scans and the relaxation delay.[1] | |
| Variable Fragmentation Pattern in MS | Inconsistent collision energy. | Standardize the collision energy and other MS/MS parameters.[1] |
| Matrix effects. | Purify the sample further to remove interfering compounds.[1] | |
| Discrepancies in Reported Chemical Shifts | Different NMR solvents used. | Always report the solvent used for NMR analysis, as chemical shifts are solvent-dependent.[1] |
| Referencing errors. | Ensure proper calibration of the NMR spectrometer using a known internal standard.[1] | |
| No Hits Found in Spectral Databases | The active compound is novel. | This is a positive outcome; proceed with full structure elucidation.[3] |
| Poor quality spectral data. | Optimize MS and NMR parameters to improve data quality and ensure proper sample preparation.[3] |
FAQs: Structure Elucidation
Q1: Why is dereplication important in natural product research? A1: Dereplication is the early identification of known compounds.[4] This process is crucial to avoid the time-consuming and costly process of re-isolating and re-characterizing compounds that have already been described in the literature, allowing researchers to focus on novel discoveries.
Q2: What are some modern techniques used for structure elucidation? A2: Modern approaches often integrate multiple techniques. High-Resolution Mass Spectrometry (HR-MS) provides accurate mass measurements, while tandem MS (MS/MS) gives fragmentation patterns that act as a "fingerprint" for a molecule.[3][4] Advanced NMR techniques, computational chemistry, and chiroptical methods are also powerful tools for determining the complete 3D structure of a molecule.[5]
Caption: A general workflow for structure elucidation.
Section 3: Biological Screening
This section covers common pitfalls during the assessment of the biological activity of natural products.
Troubleshooting Guide: Bioassay Results
| Issue | Possible Cause | Recommended Action |
| High Hit Rate in Primary Screen | Assay interference (e.g., fluorescence). | Perform a counter-screen using a different detection method.[3] |
| Non-specific activity due to cytotoxicity. | Run a cytotoxicity assay in parallel with the primary screen.[3] | |
| Promiscuous inhibitors (PAINS). | Check the structure of identified hits against known PAINS databases and perform orthogonal assays to confirm activity.[3][6] | |
| Hit Confirmation is Not Reproducible | Compound instability. | Re-test a fresh sample of the extract and investigate its stability under assay and storage conditions.[3] |
| Poor solubility. | Visually inspect for precipitation and try different solubilizing agents.[3] | |
| Activity Observed Across Multiple Unrelated Assays | Aggregation of compounds. | Include a detergent (e.g., Triton X-100) in the assay buffer to disrupt aggregates and re-test.[7] |
| Difficulty Correlating Bioactivity with a Specific Peak | Multiple compounds contributing to the activity (synergistic effect). | Perform micro-fractionation of the active HPLC peak and re-test the smaller fractions.[3] |
| The active compound is present at a very low concentration. | Use more sensitive detection methods or consider sample concentration prior to analysis.[3] |
FAQs: False Positives and Negatives
Q1: What are common causes of false positives in high-throughput screening (HTS) of natural product extracts? A1: False positives can arise from several factors, including:
-
Assay Interference: Compounds in the extract can directly interfere with the assay technology (e.g., by being fluorescent or colored).[3]
-
Reactivity: Certain compounds can react chemically with assay components, leading to a false signal.[3]
-
Pan-Assay Interference Compounds (PAINS): These are molecules known to frequently appear as "hits" in many different assays through non-specific mechanisms.[6]
Q2: How can I minimize the risk of false negatives in my screening campaign? A2: False negatives, where a truly active compound is missed, can be minimized by:
-
Appropriate Assay Selection: A negative result in a highly specific target-based assay doesn't mean the extract is inactive; the active compound may act through a different mechanism. Broader, phenotype-based assays might be more suitable for initial screens.[3]
-
Concentration Range: Test extracts over a wide range of concentrations to avoid missing compounds with narrow activity windows.[3]
-
Solubility Issues: Poor solubility of compounds in the assay buffer can lead to false negatives. Using appropriate solvents and ensuring good mixing is important.[3]
-
Sample Degradation: Natural products can be unstable. Proper storage and handling are crucial to prevent the degradation of active compounds.[3]
Caption: A workflow for triaging hits from a primary screen.
References
- 1. benchchem.com [benchchem.com]
- 2. Natural product isolation – how to get from biological material to pure compounds - Natural Product Reports (RSC Publishing) DOI:10.1039/C3NP20106F [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Advanced Methods for Natural Products Discovery: Bioactivity Screening, Dereplication, Metabolomics Profiling, Genomic Sequencing, Databases and Informatic Tools, and Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
"strategies to reduce Saucerneol-induced cytotoxicity"
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving Saucerneol-induced cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
A1: this compound primarily induces cytotoxicity by triggering apoptosis (programmed cell death).[1][2] Key mechanistic events include a significant increase in intracellular Reactive Oxygen Species (ROS), which leads to the disruption of the mitochondrial membrane potential.[1] This mitochondrial stress subsequently activates the caspase cascade, evidenced by the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1][3] Additionally, this compound has been shown to inhibit the JAK2/STAT3 cell survival pathway.[1]
Q2: How can I confirm that this compound is inducing apoptosis in my specific cell line?
A2: To confirm apoptosis, you should perform a combination of assays that detect key apoptotic events. Recommended methods include:
-
Annexin V & Propidium Iodide (PI) Staining: Use flow cytometry to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: Measure the activity of key executioner caspases, such as Caspase-3, using colorimetric or fluorometric assays.[3]
-
Western Blot for PARP Cleavage: Detect the cleaved fragment of PARP (approx. 89 kDa) as a definitive marker of caspase-mediated apoptosis.[1]
-
Mitochondrial Membrane Potential Assay: Use dyes like JC-1 or TMRM to detect the loss of mitochondrial membrane potential, an early event in the intrinsic apoptotic pathway.[1]
Q3: My cells are showing excessive death even at low concentrations of this compound. What are some potential causes?
A3: High sensitivity to this compound can be influenced by several factors unrelated to its direct mechanism.[4][5] Consider the following:
-
Cell Type Sensitivity: Primary cells and certain cancer cell lines can be inherently more sensitive to chemical compounds than robust, immortalized cell lines.[4]
-
Cell Health and Density: Cells that are unhealthy, stressed, or seeded at a suboptimal density are more susceptible to drug-induced cytotoxicity.[4] Ensure consistent seeding density and healthy culture conditions.
-
Compound Solubility and Stability: Ensure this compound is completely dissolved in your vehicle solvent before adding it to the culture medium. Precipitation will lead to inaccurate and inconsistent concentrations.[5] Verify the stability of your compound under your specific storage conditions.[5]
-
Off-Target Effects: Like many small molecules, this compound may have off-target effects that contribute to cytotoxicity in certain cell types.[4]
Troubleshooting Guide: Mitigating this compound-Induced Cytotoxicity
Q4: What is a primary strategy to reduce this compound-induced cytotoxicity for mechanistic studies?
A4: Since this compound's cytotoxicity is heavily dependent on the generation of Reactive Oxygen Species (ROS)[1], the most effective mitigation strategy is co-treatment with an antioxidant. N-acetylcysteine (NAC) is a widely used and effective antioxidant for this purpose.[6][7][8]
Q5: How does N-acetylcysteine (NAC) protect cells from this compound-induced damage?
A5: N-acetylcysteine (NAC) exerts its cytoprotective effects through multiple pathways:
-
Direct ROS Scavenging: NAC can directly interact with and neutralize harmful ROS, such as hydrogen peroxide and hydroxyl radicals.[6][8]
-
Glutathione (B108866) (GSH) Precursor: NAC is a precursor to L-cysteine, which is a rate-limiting substrate for the synthesis of glutathione (GSH).[7][9] GSH is the most abundant intracellular antioxidant and is crucial for detoxifying ROS.[8]
-
Induction of Protective Enzymes: NAC can induce the expression of other cytoprotective enzymes, such as heme oxygenase-1 (HO-1).[7]
Q6: I am co-treating with NAC, but still observing significant cytotoxicity. What can I do to optimize the protective effect?
A6: If co-treatment is not effective, consider the following optimization steps:
-
Dose-Response Analysis: Perform a dose-response experiment for NAC to find the optimal protective concentration for your cell line, as excessively high concentrations of NAC can sometimes be mildly cytotoxic.[8]
-
Pre-treatment vs. Co-treatment: The timing of NAC addition is critical. Pre-treating the cells with NAC for several hours (e.g., 2-6 hours) before adding this compound may be more effective than simultaneous co-treatment, as this allows time for the cells to increase their intracellular GSH levels.[8]
-
Assess NAC Efficacy: Independently verify that your NAC treatment is working as expected. You can measure intracellular GSH levels or pre-treat with a known ROS-inducer (like H₂O₂) plus NAC as a positive control for cytoprotection.[7]
Data Summary
The following table summarizes the expected effects of this compound and the cytoprotective impact of N-acetylcysteine (NAC) based on its known mechanisms.
| Parameter | Condition: this compound Alone | Condition: this compound + NAC | Rationale |
| Cell Viability (%) | ↓↓↓ (Significant Decrease) | ↑↑ (Largely Restored) | NAC mitigates ROS-induced cell death.[7] |
| ROS Levels | ↑↑↑ (Significant Increase) | ↓ (Near Baseline) | NAC is a potent ROS scavenger and GSH precursor.[6][8] |
| Mitochondrial Potential | ↓↓↓ (Disrupted) | ↑↑ (Maintained) | By reducing ROS, NAC prevents mitochondrial damage.[1][8] |
| Caspase-3 Activity | ↑↑↑ (Highly Activated) | ↓ (Significantly Reduced) | Preventing mitochondrial damage blocks the apoptotic cascade.[3] |
| Intracellular GSH | ↓ (Depleted) | ↑↑ (Restored/Increased) | NAC replenishes the glutathione pool.[7][9] |
Visualized Pathways and Workflows
References
- 1. This compound Inhibits the Growth, Migration, and Invasion of Osteosarcoma Cells In Vitro and Prevents Metastasis-Associated Osteolysis Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apoptosis Triggering, an Important Way for Natural Products From Herbal Medicines to Treat Pancreatic Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of apoptosis by garcinol and curcumin through cytochrome c release and activation of caspases in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The Cytoprotective Effect of N-acetyl-L-cysteine against ROS-Induced Cytotoxicity Is Independent of Its Ability to Enhance Glutathione Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-acetylcysteine Provides Cytoprotection in Murine Oligodendrocytes through Heme Oxygenase-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. N-Acetylcysteine (NAC): Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
"optimizing HPLC separation of Saucerneol isomers"
Welcome to the Technical Support Center for optimizing the High-Performance Liquid Chromatography (HPLC) separation of Saucerneol isomers. This guide is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to streamline your chromatographic separations.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating this compound isomers using HPLC? A1: The main difficulty arises from the fact that this compound isomers, like many lignans (B1203133), are often diastereomers or enantiomers with very similar physicochemical properties, such as polarity and molecular weight.[1] This structural similarity makes achieving baseline resolution challenging with standard reversed-phase HPLC methods and necessitates careful optimization of the stationary phase, mobile phase, and temperature.[1][2]
Q2: Which type of HPLC column is most effective for separating this compound isomers? A2: For diastereomers, standard reversed-phase columns like C18 are commonly used.[3][4] However, for enantiomeric pairs of lignans, a chiral stationary phase (CSP) is typically required for effective separation.[3][5][6] Columns such as Chiralcel OD-H have been successfully used for lignan (B3055560) enantiomers.[5] In some cases, normal-phase HPLC on a silica (B1680970) gel column can also effectively separate diastereomers that are difficult to resolve under reversed-phase conditions.[7][8][9]
Q3: How does mobile phase composition affect the separation of isomers? A3: The mobile phase composition is a critical factor. In reversed-phase HPLC, the ratio of the organic solvent (like acetonitrile (B52724) or methanol) to the aqueous phase controls the retention time.[10] For acidic compounds like some lignans, adding a small amount of acid (e.g., formic acid, acetic acid) to the mobile phase is crucial to suppress the ionization of functional groups.[1][11] This results in sharper, more symmetrical peaks and improves resolution by ensuring consistent interaction with the stationary phase.[1]
Q4: What is the impact of column temperature on the separation? A4: Column temperature affects both the viscosity of the mobile phase and the thermodynamics of analyte-stationary phase interactions.[12] Increasing the temperature generally decreases retention times and can improve peak efficiency by reducing mobile phase viscosity.[13] For challenging isomer separations, optimizing the temperature can alter the selectivity between the isomers, potentially leading to a successful separation where one was not possible at ambient temperature.[2] However, it is important to ensure that the analytes are stable at elevated temperatures.[13]
HPLC Troubleshooting Guide
This section addresses specific issues you may encounter during the separation of this compound isomers.
Problem 1: Poor or no resolution between isomer peaks.
-
Possible Cause: The selected stationary phase lacks the necessary selectivity for the isomers.
-
Possible Cause: The mobile phase composition is not optimal.
-
Solution: Systematically vary the ratio of organic solvent to water. Switch the organic solvent (e.g., from acetonitrile to methanol (B129727), or vice-versa) as this can significantly alter selectivity.[11] For ionizable isomers, adjust the pH of the mobile phase with an appropriate buffer or acid (e.g., 0.1% formic acid) to improve peak shape and resolution.[1]
-
-
Possible Cause: The column temperature is not optimized.
Problem 2: Peak tailing is observed for one or both isomer peaks.
-
Possible Cause: Undesirable interactions are occurring between the acidic this compound isomers and active silanol (B1196071) groups on the silica-based stationary phase.[15]
-
Possible Cause: The column is contaminated or overloaded.
-
Possible Cause: A void has formed at the head of the column.
Problem 3: Retention times are drifting or unstable between injections.
-
Possible Cause: The HPLC column is not fully equilibrated with the mobile phase.
-
Possible Cause: The temperature of the column is fluctuating.
-
Solution: Use a thermostatted column oven to maintain a consistent temperature throughout the analysis. Unstable ambient temperatures can cause significant retention time shifts.[12]
-
-
Possible Cause: The mobile phase composition is changing.
Experimental Protocols
Below is a generalized protocol for the HPLC separation of this compound isomers, based on common practices for lignan and polyphenol analysis.
1. Preparation of Standard Solutions
-
Accurately weigh approximately 1 mg of this compound isomer standard.
-
Dissolve the standard in 1 mL of HPLC-grade methanol or acetonitrile to create a 1 mg/mL stock solution.
-
Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[2]
-
Filter all standard solutions through a 0.22 µm or 0.45 µm syringe filter before injection.[18]
2. Sample Preparation (from a plant matrix)
-
Weigh the dried, powdered plant material (e.g., 1 gram).
-
Add a suitable extraction solvent, such as methanol or a 70-80% aqueous ethanol (B145695) solution.[11] A common ratio is 1:10 (sample weight:solvent volume).
-
Perform extraction using ultrasonication for 30-60 minutes or maceration for 24 hours.
-
Filter the extract to remove solid plant material.
-
The crude extract may be concentrated under vacuum and then redissolved in a known volume of the initial mobile phase.
-
Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter prior to HPLC analysis.[19]
3. HPLC Analysis Method
-
HPLC System: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a Diode Array (DAD) or UV detector.[19]
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.[20] For enantiomers, a chiral column is necessary.[5]
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile or Methanol.
-
-
Elution Mode: Begin with an isocratic method (e.g., 60% B) to determine retention behavior. If isomers co-elute or the run time is long, develop a gradient elution method.[13] A typical gradient might run from 30% B to 80% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30°C.[2]
-
Detection Wavelength: Lignans typically have a UV absorbance maximum around 280 nm.[11]
-
Injection Volume: 10-20 µL.
Quantitative Data Tables
Table 1: Recommended HPLC Columns for Lignan Isomer Separation
| Column Type | Stationary Phase | Typical Use Case | Reference(s) |
| Reversed-Phase | Octadecylsilane (C18) | General analysis of lignans, separation of diastereomers. | [3][11][20] |
| Reversed-Phase | Octylsilane (C8) | Separation of more hydrophilic lignans or their glycosides. | [11] |
| Chiral | Cellulose Carbamate (e.g., Chiralcel OD-H) | Separation of enantiomers. | [5] |
| Normal-Phase | Silica Gel | Separation of diastereomers after derivatization or when reversed-phase fails. | [7][8] |
Table 2: Example Mobile Phase Compositions for Lignan/Isomer Separation
| Solvent A (Aqueous) | Solvent B (Organic) | Mode | Application Notes | Reference(s) |
| Water + 0.1% Formic Acid | Acetonitrile | Gradient | Common for polyphenol and lignan analysis, provides good peak shape. | [2][11] |
| Water + 0.5% Acetic Acid | Acetonitrile | Gradient | Alternative acid modifier. | [11] |
| 0.03M Phosphate Buffer (pH 3) | Methanol | Isocratic | Used for separating acidic isomers like ursolic and oleanolic acid. | [1] |
| Water (pH adjusted to 4) | Acetonitrile & Methanol | Isocratic | Used in chiral separations of prostaglandins, adaptable for other isomers. | [21] |
Mandatory Visualizations
Caption: General experimental workflow for HPLC analysis of this compound isomers.
Caption: Troubleshooting decision tree for poor resolution of isomer peaks.
Caption: Key factors influencing the quality of HPLC separation for isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. hplc.eu [hplc.eu]
- 16. ijsdr.org [ijsdr.org]
- 17. lcms.cz [lcms.cz]
- 18. researchgate.net [researchgate.net]
- 19. Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]
- 20. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 21. mdpi.com [mdpi.com]
"long-term storage conditions for Saucerneol"
Technical Support Center: Saucerneol
This technical support center provides guidance on the long-term storage, handling, and troubleshooting for this compound for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues users might encounter during the storage and handling of this compound.
Q1: What are the ideal long-term storage conditions for solid this compound?
A: As a lignan, a type of polyphenol, this compound is best stored in a cool, dark, and dry place. For long-term stability, it is recommended to store solid this compound at low temperatures, ideally at -20°C or below, in a tightly sealed container to protect it from light and moisture.
Q2: I have been storing solid this compound at room temperature. Is it still viable?
A: While not ideal for long-term storage, some lignans (B1203133) have shown stability at room temperature for short periods. However, exposure to light, heat, and humidity can lead to degradation. We recommend performing a quality control check, such as HPLC analysis, to assess the purity of the compound before use. If you observe any change in color or physical appearance, it may be an indication of degradation.
Q3: How should I store this compound in solution?
A: For solutions of this compound, it is crucial to use a suitable solvent in which it is stable, such as DMSO, ethanol, or acetone. Aliquot the solution into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -20°C or -80°C. Ensure the vials are tightly sealed to prevent solvent evaporation and exposure to air.
Q4: My this compound solution has changed color. What should I do?
A: A change in color can be a sign of degradation or oxidation. This can be caused by exposure to light, air (oxygen), or improper storage temperatures. It is recommended to discard the discolored solution and prepare a fresh one from a solid stock that has been stored correctly. To prevent this in the future, consider purging the vial with an inert gas like argon or nitrogen before sealing and storing it in the dark.
Q5: Can I store this compound in an aqueous solution?
A: The stability of lignans in aqueous solutions can be variable and is often lower than in organic solvents. If you need to prepare an aqueous solution, it is best to do so immediately before use. For storage, even for a short period, it is advisable to check for any precipitation and to keep the solution refrigerated at 4°C, protected from light. Long-term storage in aqueous solutions is generally not recommended without specific stability data.
Q6: I suspect my this compound has been exposed to humidity. How can I check for degradation?
A: Exposure to humidity can lead to hydrolysis or other forms of degradation. The best way to assess the integrity of your compound is through analytical methods like High-Performance Liquid Chromatography (HPLC) to check for the appearance of degradation peaks and to quantify the purity of the main compound. A change in the melting point could also indicate the presence of impurities or degradation products.
Data Presentation: Long-Term Storage Recommendations for Lignans (e.g., this compound)
| Parameter | Solid Form | In Organic Solvent (e.g., DMSO, Ethanol) | In Aqueous Solution |
| Temperature | -20°C to -80°C | -20°C to -80°C | 4°C (short-term) |
| Light | Protect from light (store in an amber vial or in the dark) | Protect from light (use amber vials) | Protect from light |
| Atmosphere | Store in a tightly sealed container. Consider storing under an inert gas (e.g., Argon, Nitrogen). | Aliquot to minimize headspace and exposure to air. Purge with inert gas before sealing. | Prepare fresh. If short-term storage is necessary, minimize headspace. |
| Moisture | Store in a desiccated environment. | Use anhydrous solvents. | Use high-purity water. |
| Duration | Years | Months to a year (solvent dependent) | Hours to days |
Experimental Protocols
Protocol 1: Preparation of this compound Aliquots for Long-Term Storage
-
Materials:
-
Solid this compound
-
Anhydrous DMSO (or other suitable organic solvent)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated micropipettes
-
Inert gas (Argon or Nitrogen) source (optional)
-
-
Procedure:
-
Equilibrate the container of solid this compound to room temperature before opening to prevent moisture condensation.
-
In a controlled environment (e.g., a fume hood), weigh the desired amount of this compound.
-
Dissolve the solid this compound in the appropriate volume of anhydrous solvent to achieve the desired stock concentration. Ensure complete dissolution by gentle vortexing or sonication if necessary.
-
Dispense the stock solution into single-use aliquots in the amber vials.
-
(Optional) Gently flush the headspace of each vial with a stream of inert gas to displace oxygen.
-
Securely cap each vial.
-
Label the vials clearly with the compound name, concentration, solvent, and date of preparation.
-
Place the labeled vials in a freezer at -20°C or -80°C for long-term storage.
-
Mandatory Visualization
Caption: Factors influencing the long-term stability of this compound.
Caption: Workflow for troubleshooting the stability of stored this compound.
Validation & Comparative
Saucerneol vs. Resveratrol: A Comparative Analysis of Anti-inflammatory Activity
A detailed guide for researchers and drug development professionals on the anti-inflammatory properties, mechanisms of action, and comparative efficacy of Saucerneol and Resveratrol.
In the landscape of natural compounds with therapeutic potential, both this compound and Resveratrol have emerged as significant candidates for their anti-inflammatory properties. This guide provides a comprehensive comparison of their activities, supported by experimental data, to aid researchers and drug development professionals in their understanding and potential application of these molecules. While both compounds exhibit potent anti-inflammatory effects, they operate through distinct primary mechanisms, offering different strategic avenues for therapeutic intervention.
Comparative Efficacy: A Quantitative Overview
To objectively compare the anti-inflammatory potency of this compound and Resveratrol, their inhibitory effects on key inflammatory mediators were evaluated in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit a biological process by 50%, are summarized below. Lower IC50 values indicate greater potency.
| Inflammatory Mediator | This compound (μM) | Resveratrol (μM) | Cell Line / Stimulus |
| Nitric Oxide (NO) | Not explicitly found | ~20-50[1][2][3] | RAW 264.7 / LPS |
| TNF-α | Inhibition observed, IC50 not specified[4] | Inhibition observed, IC50 not specified[5][6][7] | RAW 264.7 / LPS |
| IL-6 | Inhibition observed, IC50 not specified[8][9] | Inhibition observed, IC50 not specified[8][9][10] | RAW 264.7 / LPS |
| IL-1β | Inhibition observed, IC50 not specified[4] | Inhibition observed, IC50 not specified[11] | RAW 264.7 / LPS |
Note: Direct comparative studies with IC50 values for both compounds under identical conditions are limited. The data presented is compiled from various studies and should be interpreted with consideration of potential variations in experimental protocols.
Mechanisms of Action: Divergent Pathways to Inflammation Control
While both molecules effectively suppress inflammation, their primary modes of action differ significantly. Resveratrol primarily targets the NF-κB and MAPK signaling pathways, while this compound's key mechanism involves the induction of the antioxidant enzyme Heme Oxygenase-1 (HO-1).
Resveratrol: A Direct Inhibitor of Pro-inflammatory Signaling
Resveratrol, a well-studied polyphenol, exerts its anti-inflammatory effects by directly interfering with key signaling cascades that lead to the production of inflammatory mediators.[5][12] Its primary mechanisms include:
-
Inhibition of NF-κB Pathway: Resveratrol prevents the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation. It achieves this by inhibiting the phosphorylation and degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This prevents the translocation of NF-κB to the nucleus, thereby blocking the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS.
-
Modulation of MAPK Signaling: Resveratrol can also suppress the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs) such as ERK, JNK, and p38.[12] These kinases are crucial for the activation of transcription factors like AP-1, which also play a role in the expression of inflammatory genes.
This compound: An Inducer of the Antioxidant Response
This compound, a tetrahydrofuran-type sesquilignan, takes a more indirect yet highly effective approach to inflammation control by upregulating the cellular antioxidant defense system.[4] Its principal mechanism is:
-
Induction of Heme Oxygenase-1 (HO-1): this compound activates the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2).[4][13] Activated Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding antioxidant enzymes, most notably HO-1.[14] HO-1 catalyzes the degradation of heme into carbon monoxide (CO), biliverdin (B22007) (which is subsequently converted to bilirubin), and free iron. These products have potent anti-inflammatory, antioxidant, and cytoprotective properties.[15][16] The induction of HO-1 by this compound leads to a reduction in pro-inflammatory mediators.[4]
References
- 1. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of lipopolysaccharide-stimulated nitric oxide production in RAW 264.7 macrophages by a synthetic carbazole, LCY-2-CHO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound D inhibits dendritic cell activation by inducing heme oxygenase-1, but not by directly inhibiting toll-like receptor 4 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TNF-α modulation by natural bioactive molecules in mouse RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibitor of tumor necrosis factor-alpha production in lipopolysaccharide-stimulated RAW264.7 cells from Amorpha fruticosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of Proinflammatory Enzymes and Attenuation of IL-6 in LPS-Challenged RAW 264.7 Macrophages Substantiates the Ethnomedicinal Use of the Herbal Drug Homalium bhamoense Cubitt & W.W.Sm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Proinflammatory Enzymes and Attenuation of IL-6 in LPS-Challenged RAW 264.7 Macrophages Substantiates the Ethnomedicinal Use of the Herbal Drug Homalium bhamoense Cubitt & W.W.Sm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Selective inhibition of interleukin-1 beta gene expression in activated RAW 264.7 macrophages by interferon-gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound F, a new lignan, inhibits iNOS expression via MAPKs, NF-κB and AP-1 inactivation in LPS-induced RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Induction of Heme Oxygenase-1 Modifies the Systemic Immunity and Reduces Atherosclerotic Lesion Development in ApoE Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Naturally Derived Heme-Oxygenase 1 Inducers and Their Therapeutic Application to Immune-Mediated Diseases [frontiersin.org]
Validating the Anti-Cancer Effects of Saucerneol: A Comparative Guide for Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-cancer compound Saucerneol, placing its known biological effects in the context of standard-of-care treatments for osteosarcoma and nasopharyngeal carcinoma. While in vitro and ex vivo studies have demonstrated the potential of this compound, publicly available data from xenograft models is currently lacking. This document serves as a resource for researchers aiming to bridge this gap by outlining the existing evidence and providing standardized protocols for future in vivo validation.
Executive Summary
This compound, a lignan (B3055560) isolated from Saururus chinensis, has shown promising anti-cancer properties against osteosarcoma cells in vitro and in ex vivo models.[1][2][3] It has also been noted to reduce cell proliferation and metastasis in nasopharyngeal carcinoma.[1][2] The primary mechanism of action identified is the inhibition of the JAK2/STAT3 signaling pathway, leading to apoptosis and reduced cell migration.[1][2][3][4]
This guide compares the available data on this compound with established xenograft data for standard-of-care chemotherapeutics: a combination of methotrexate, doxorubicin, and cisplatin (B142131) for osteosarcoma, and cisplatin for nasopharyngeal carcinoma. Due to the absence of in vivo data for this compound, a direct comparison of tumor growth inhibition in xenograft models is not yet possible. The provided tables and protocols are intended to facilitate the design of future studies to generate this critical data.
Data Presentation: this compound vs. Standard-of-Care Agents
In Vitro Efficacy of this compound in Osteosarcoma
The following table summarizes the cytotoxic effects of this compound on human osteosarcoma cell lines.
| Cell Line | IC50 (µM) after 48h | Key Findings | Reference |
| MG-63 | Approx. 20 | Induces apoptotic morphological changes, suppresses cell migration. | [1][2][3] |
| SJSA-1 | Approx. 10 | Induces apoptotic morphological changes, suppresses cell migration. | [1][2][3] |
Comparative Efficacy in Xenograft Models
The following tables present a proposed framework for comparing this compound against standard-of-care treatments in xenograft models. The data for standard-of-care agents is derived from existing literature, while the entries for this compound are designated as "To Be Determined" (TBD) pending future research.
Table 1: Osteosarcoma Xenograft Model Comparison
| Compound | Dosage and Administration | Cell Line / Model | Tumor Growth Inhibition (%) | Key Findings | Reference |
| This compound | TBD | TBD (e.g., SJSA-1) | TBD | TBD | - |
| Doxorubicin + Cisplatin + Methotrexate (MAP) | Varies by study | Various OS PDX models | Significant tumor growth inhibition | Standard effective combination therapy. | [5] |
| Dinaciclib | 40 mg/kg, i.p., 2x/week | OS152 PDX-derived | Dramatically reduced metastatic burden | Effective against metastatic disease. | [6][7] |
Table 2: Nasopharyngeal Carcinoma (NPC) Xenograft Model Comparison
| Compound | Dosage and Administration | Cell Line / Model | Tumor Growth Inhibition (%) | Key Findings | Reference |
| This compound | TBD | TBD (e.g., C666-1) | TBD | TBD | - |
| Cisplatin | 3 mg/kg, i.p., weekly | Xeno76 PDX | 85.4% | Standard effective single-agent therapy. | [4] |
| Gemcitabine | 100 mg/kg, i.p., 2x/week | NPC PDX | Showed best antitumor effect among tested drugs | Effective in drug screening on PDX models. | [8] |
| Everolimus + Palbociclib | 5 mg/kg (Evo) + 50 mg/kg (Palbo), oral, daily | PDX-B13 | Additive antitumor effect | Targets mTOR and cell cycle pathways. | [9][10] |
Experimental Protocols
A. In Vitro Protocol for this compound Efficacy (Adapted from[1][2])
-
Cell Culture: Human osteosarcoma cell lines (MG-63, SJSA-1) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Cytotoxicity Assay (MTT): Cells are seeded in 96-well plates. After 24 hours, they are treated with varying concentrations of this compound for 48 hours. MTT reagent is added, and the resulting formazan (B1609692) crystals are dissolved in DMSO. Absorbance is measured at 570 nm to determine cell viability and calculate the IC50 value.
-
Migration Assay (Wound Healing): Cells are grown to confluence in 6-well plates. A scratch is made with a pipette tip. The cells are then treated with this compound. Images are taken at 0 and 24 hours to measure the closure of the wound.
-
Western Blot Analysis: Cells are treated with this compound for 24 hours. Cell lysates are prepared, and proteins are separated by SDS-PAGE. Proteins are transferred to a PVDF membrane and probed with primary antibodies against JAK2, STAT3, p-STAT3, Bcl-2, and PARP, followed by HRP-conjugated secondary antibodies. Detection is performed using an ECL system.
B. Proposed Protocol for a Comparative Xenograft Study
-
Cell Line and Animal Model:
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow until they reach a palpable volume of approximately 100-150 mm³. Mice are then randomized into treatment and control groups (n=5-8 per group).
-
Drug Administration:
-
Vehicle Control Group: Administered the vehicle (e.g., PBS with 0.5% DMSO) via the appropriate route (e.g., intraperitoneal injection) on the same schedule as the treatment groups.
-
This compound Group: A dose-response study should be conducted. Based on typical phytochemical studies, a starting dose could be in the range of 10-50 mg/kg, administered via intraperitoneal injection or oral gavage, 3-5 times per week.
-
Comparator Group (e.g., Cisplatin): Administered at a clinically relevant dose, for example, 3 mg/kg via intraperitoneal injection once weekly.[4]
-
-
Monitoring and Endpoints:
-
Tumor volume is measured twice weekly using digital calipers (Volume = 0.5 x Length x Width²).
-
Animal body weight is recorded twice weekly as a measure of toxicity.
-
The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a fixed duration (e.g., 21 days).
-
At the endpoint, tumors are excised, weighed, and processed for histological and molecular analysis (e.g., Western blot for p-STAT3).
-
-
Data Analysis: Tumor growth inhibition (TGI) is calculated as: TGI (%) = (1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)) x 100. Statistical significance is determined using appropriate tests (e.g., Student's t-test or ANOVA).
Visualizations: Pathways and Workflows
This compound's Mechanism of Action
Caption: this compound inhibits the JAK2/STAT3 pathway, leading to apoptosis and reduced cell migration.
Proposed Xenograft Study Workflow
Caption: Workflow for a comparative subcutaneous xenograft study.
References
- 1. This compound Inhibits the Growth, Migration, and Invasion of Osteosarcoma Cells In Vitro and Prevents Metastasis‐Associated Osteolysis Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Inhibits the Growth, Migration, and Invasion of Osteosarcoma Cells In Vitro and Prevents Metastasis-Associated Osteolysis Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Osteosarcoma: Current Treatment and a Collaborative Pathway to Success - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Osteosarcoma PDX-Derived Cell Line Models for Preclinical Drug Evaluation Demonstrate Metastasis Inhibition by Dinaciclib through a Genome-Targeted Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. oncotarget.com [oncotarget.com]
- 9. Nasopharyngeal carcinoma patient-derived xenograft mouse models reveal potential drugs targeting cell cycle, mTOR, and autophagy pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nasopharyngeal carcinoma patient-derived xenograft mouse models reveal potential drugs targeting cell cycle, mTOR, and autophagy pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Modeling human osteosarcoma in mice through 3AB-OS cancer stem cell xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Establishment of a visualized mouse orthotopic xenograft model of nasopharyngeal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
"comparative analysis of Saucerneol with other lignans from Saururus chinensis"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Saucerneol and other prominent lignans (B1203133) isolated from the medicinal plant Saururus chinensis. The objective is to present a clear overview of their biological activities, supported by experimental data, to aid in research and drug development endeavors.
Saururus chinensis, commonly known as Chinese lizard's tail, is a rich source of various bioactive lignans. These compounds have garnered significant interest for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and immunosuppressive effects. This guide focuses on a comparative evaluation of this compound against other key lignans from this plant, namely Manassantin A, Manassantin B, and Sauchinone, to delineate their relative potencies and mechanisms of action.
Data Presentation: Comparative Biological Activities
The following tables summarize the quantitative data on the anti-inflammatory and anti-cancer activities of this compound and other selected lignans from Saururus chinensis. The data has been compiled from various scientific studies to provide a comparative perspective.
Table 1: Comparative Anti-Inflammatory Activity
| Lignan (B3055560) | Assay | Cell Line | Stimulant | Inhibitory Effect (IC50) | Reference |
| This compound | Nitric Oxide (NO) Production | RAW 264.7 | LPS | Data Not Available | |
| Sauchinone | Nitric Oxide (NO) Production | RAW 264.7 | LPS | ~14.2 µM | [1] |
| iNOS, TNF-α, COX-2 Expression | RAW 264.7 | LPS | ≤10 µM | ||
| Manassantin A | Leukotriene C4 (LTC4) Generation | BMMCs | IgE/Ag | Data Not Available | [2] |
| Manassantin B | IL-1β Expression | U937 | PMA | ~50 nM | [3] |
LPS: Lipopolysaccharide; BMMCs: Bone Marrow-Derived Mast Cells; PMA: Phorbol 12-Myristate 13-Acetate. IC50 values represent the concentration required for 50% inhibition.
Table 2: Comparative Anti-Cancer Activity
| Lignan | Cell Line | Cancer Type | Assay | Cytotoxic Effect (IC50) | Reference |
| This compound | MG63, SJSA-1 | Osteosarcoma | MTT | Data Not Available | |
| This compound F, G, H, I | HT-29 | Colon Carcinoma | Not Specified | Showed cytotoxic activities | [4] |
| MCF-7 | Breast Adenocarcinoma | Not Specified | Showed cytotoxic activities | [4] | |
| HepG2 | Hepatocellular Carcinoma | Not Specified | Showed cytotoxic activities | [4] | |
| Manassantin A | Not Specified | Not Specified | HIF-1 Inhibition | 1-10 nM | [5] |
| Compound 13 (a lignan) | HONE1 | Nasopharyngeal Carcinoma | Not Specified | 0.76 µM | [6] |
| SUNE1 | Nasopharyngeal Carcinoma | Not Specified | 5.42 µM | [6] | |
| CNE2 | Nasopharyngeal Carcinoma | Not Specified | 5.86 µM | [6] | |
| CNE1 | Nasopharyngeal Carcinoma | Not Specified | 6.28 µM | [6] |
MTT: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; HIF-1: Hypoxia-Inducible Factor 1. IC50 values represent the concentration required for 50% inhibition of cell viability or target activity.
Table 3: Comparative Immunosuppressive Activity
| Lignan | Assay | Relative Potency | Reference |
| Manassantin A | Lymphoproliferation, Mixed Leukocyte Response, Th1/Th2 Cytokine | Highest | [5] |
| Manassantin B | Lymphoproliferation, Mixed Leukocyte Response, Th1/Th2 Cytokine | High | [5] |
| (-)-Saucerneol | Lymphoproliferation, Mixed Leukocyte Response, Th1/Th2 Cytokine | Moderate | [5] |
| This compound C | Lymphoproliferation, Mixed Leukocyte Response, Th1/Th2 Cytokine | Lower | [5] |
| Sauchinone | Lymphoproliferation, Mixed Leukocyte Response, Th1/Th2 Cytokine | Lowest | [5] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and other lignans from Saururus chinensis.
Caption: this compound inhibits the JAK2/STAT3 signaling pathway.
Caption: Manassantin A inhibits the MAPK signaling pathway.
Caption: Sauchinone inhibits the NF-κB signaling pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific research needs.
Lignan Extraction and Isolation from Saururus chinensis
A general procedure for the extraction and isolation of lignans from Saururus chinensis involves the following steps:
-
Plant Material Preparation: The air-dried and powdered plant material (e.g., aerial parts or roots) is subjected to extraction.
-
Extraction: The powdered material is typically extracted with methanol (B129727) or ethanol (B145695) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity. Lignans are often enriched in the ethyl acetate fraction.
-
Chromatographic Separation: The active fraction (e.g., ethyl acetate fraction) is subjected to various chromatographic techniques for the isolation of individual lignans. These techniques may include:
-
Silica (B1680970) Gel Column Chromatography: The fraction is applied to a silica gel column and eluted with a gradient of solvents (e.g., n-hexane-ethyl acetate or chloroform-methanol) to separate compounds based on their affinity for the stationary phase.
-
Sephadex LH-20 Column Chromatography: This is used for further purification, often with methanol as the eluent, to separate compounds based on their size.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds is often achieved using a reversed-phase C18 column with a mobile phase typically consisting of a mixture of methanol and water or acetonitrile (B52724) and water.
-
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cells (e.g., cancer cell lines) in a 96-well plate at a suitable density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, treat the cells with various concentrations of the test lignans (e.g., this compound) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a solution of SDS in HCl, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined from the dose-response curve.
Nitric Oxide (NO) Production (Griess) Assay
This assay measures the production of nitric oxide by quantifying its stable metabolite, nitrite (B80452), in the cell culture supernatant.
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of approximately 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test lignans for 1-2 hours.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a vehicle control (cells + vehicle + LPS), and a positive control (a known iNOS inhibitor).
-
Supernatant Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes in the dark. Measure the absorbance at 540 nm.
-
Quantification: The nitrite concentration in the samples is determined by comparison with a standard curve of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Western Blot Analysis for Signaling Pathway Proteins (NF-κB, MAPK, JAK/STAT)
Western blotting is used to detect and quantify specific proteins in a sample, providing insights into the activation state of signaling pathways.
-
Cell Treatment and Lysis: Treat cells with the lignan of interest and/or a stimulant (e.g., LPS) for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-p65, p-ERK, p-STAT3, or their total forms) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their corresponding total protein levels and/or a loading control (e.g., β-actin or GAPDH).
This guide provides a foundational comparison of this compound with other key lignans from Saururus chinensis. The presented data and protocols are intended to facilitate further research into the therapeutic potential of these promising natural compounds. It is important to note that the biological activities of these compounds can be cell-type and context-dependent, warranting further investigation to fully elucidate their pharmacological profiles.
References
- 1. Further lignans from Saururus chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Manassantin B attenuates obesity by inhibiting adipogenesis and lipogenesis in an AMPK dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lignans from the roots of Saururus chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunosuppressive lignans isolated from Saururus chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Two new lignans from the aerial parts of Saururus chinensis with cytotoxicity toward nasopharyngeal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Efficacy of Saucerneol in Osteosarcoma: A Comparative Analysis
A comprehensive guide for researchers and drug development professionals on the preclinical evidence for Saucerneol's efficacy, with a comparative analysis against other natural compounds and synthetic inhibitors in the context of osteosarcoma.
Disclaimer: The following information is based on preclinical in vitro and ex vivo studies and is intended for research and informational purposes only. This compound has not been evaluated in human clinical trials, and its safety and efficacy in humans have not been established.
Executive Summary
This compound, a lignan (B3055560) isolated from Saururus chinensis, has demonstrated notable anti-cancer properties in preclinical models of osteosarcoma. This guide provides a detailed comparison of this compound's efficacy with other investigational compounds, including the natural products Curcumin (B1669340) and Resveratrol, and synthetic inhibitors of the JAK2/STAT3 and ERK signaling pathways. The data presented herein is derived from in vitro studies on human osteosarcoma cell lines and aims to provide a quantitative and objective comparison to inform further research and development.
Comparative Efficacy Analysis
The following tables summarize the quantitative data on the anti-osteosarcoma effects of this compound and comparator compounds.
Table 1: Comparative Cytotoxicity in Osteosarcoma Cell Lines
| Compound | Cell Line | Assay | IC50 / Effect | Citation(s) |
| This compound | MG-63 | Cell Viability | Significant reduction in viability at 10-40 µM | [1] |
| SJSA-1 | Cell Viability | Significant reduction in viability at 10-40 µM (more sensitive than MG-63) | [1] | |
| Curcumin | MG-63 | MTT Assay | IC50: 27.6 µM (at 24h) | [2] |
| Multiple OS lines | Growth Inhibition | IC50: 14.4 to 24.6 µM | ||
| Resveratrol | MG-63 | CCK-8 Assay | IC50: 28.56 µM (at 48h) | [3] |
| MNNG/HOS | CCK-8 Assay | IC50: 20.57 µM (at 48h) | [3] | |
| MG-63 | WST-1 Assay | IC50: 103.78 µM (at 48h) | ||
| FLLL32 (JAK2/STAT3 Inhibitor) | 143.98.2 | Cell Survival | IC50: ~500 nM (at 4 days) | [4] |
| AG490 (JAK2 Inhibitor) | MDA-MB-231 (Breast Cancer) | Growth Inhibition | IC50: 28.327 µM | [5] |
| PD98059 (MEK1 Inhibitor) | U2OS | Proliferation | No significant effect on proliferation | [6] |
| U0126 (MEK1/2 Inhibitor) | MEK1 (cell-free) | Kinase Assay | IC50: 72 nM |
Table 2: Comparative Effects on Apoptosis and Signaling Pathways in Osteosarcoma Cells
| Compound | Cell Line | Effect on Apoptosis | Effect on Signaling Pathways | Citation(s) |
| This compound | SJSA-1 | Induction of apoptosis (PARP cleavage, decreased Bcl-2, Bcl-xL, survivin) | Inhibition of JAK2 and STAT3 phosphorylation | [1] |
| Curcumin | MG-63 | Increased apoptosis (15.4% to 29.65% at 20 µM) | Decreased p-JAK2 and p-STAT3 expression | [2] |
| Resveratrol | MG-63, MNNG/HOS | Increased early and late apoptosis | Decreased JAK2 and STAT3 phosphorylation | [3] |
| FLLL32 (JAK2/STAT3 Inhibitor) | Human & Canine OS | Induction of caspase-3-dependent apoptosis | Decreased STAT3 DNA binding and expression | [7],[5] |
| AG490 (JAK2 Inhibitor) | - | Induces apoptosis | Inhibits STAT3 phosphorylation | [8] |
| PD98059 (MEK1 Inhibitor) | U2OS | - | Inhibition of ERK phosphorylation | [6] |
| U0126 (MEK1/2 Inhibitor) | Osteosarcoma cells | Induction of apoptosis | - | [9] |
Signaling Pathways and Experimental Workflow
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways targeted by this compound and the comparator synthetic inhibitors.
Caption: JAK2/STAT3 signaling pathway and points of inhibition.
Caption: MAPK/ERK signaling pathway and points of inhibition.
Experimental Workflow Diagram
Caption: General experimental workflow for in vitro evaluation.
Detailed Experimental Protocols
Cell Viability (MTT) Assay
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Seed osteosarcoma cells (e.g., MG-63, SJSA-1) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (this compound or alternatives) and a vehicle control for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be calculated from the dose-response curve.
Western Blot Analysis for Protein Expression
Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.
Protocol:
-
Protein Extraction: After treatment with the test compounds, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins based on their molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-STAT3, STAT3, p-ERK, ERK, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin) to determine the relative changes in protein expression.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and can be detected by Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Cell Treatment: Treat osteosarcoma cells with the test compounds for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis:
-
Annexin V-negative and PI-negative cells are considered viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative and PI-positive cells are necrotic. The percentage of cells in each quadrant is quantified to determine the extent of apoptosis.
-
References
- 1. This compound Inhibits the Growth, Migration, and Invasion of Osteosarcoma Cells In Vitro and Prevents Metastasis‐Associated Osteolysis Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Curcumin inhibits the proliferation and invasion of MG-63 cells through inactivation of the p-JAK2/p-STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resveratrol eliminates cancer stem cells of osteosarcoma by STAT3 pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. The novel curcumin analog FLLL32 decreases STAT3 DNA binding activity and expression, and induces apoptosis in osteosarcoma cell lines (Journal Article) | ETDEWEB [osti.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. The novel curcumin analog FLLL32 decreases STAT3 DNA binding activity and expression, and induces apoptosis in osteosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. MEK inhibition induces apoptosis in osteosarcoma cells with constitutive ERK1/2 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
"Saucerneol's efficacy compared to standard anti-inflammatory drugs"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory efficacy of Saucerneol, a naturally occurring lignan, with standard anti-inflammatory drugs. The information is compiled from preclinical studies to offer an objective overview supported by experimental data.
Executive Summary
This compound demonstrates significant anti-inflammatory properties, primarily through the inhibition of key signaling pathways such as NF-κB and MAPK. Preclinical data, particularly from in vitro models using lipopolysaccharide (LPS)-stimulated macrophages, shows potent inhibition of inflammatory mediators. For instance, this compound D has been reported to inhibit nitric oxide (NO) production with a half-maximal inhibitory concentration (IC50) of 2.62 µM. While direct comparative studies are limited, this potency appears comparable to or greater than some standard non-steroidal anti-inflammatory drugs (NSAIDs) in similar experimental setups. This guide will delve into the quantitative data, underlying mechanisms, and experimental protocols to provide a comprehensive comparison.
Comparative Efficacy Data
The following tables summarize the quantitative data on the inhibitory effects of this compound and standard anti-inflammatory drugs on key inflammatory markers.
Disclaimer: The data presented below is compiled from different preclinical studies. Direct comparison of IC50 values should be made with caution as experimental conditions (e.g., cell line, stimulus concentration, incubation time) may vary between studies.
Table 1: In Vitro Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | IC50 (Concentration for 50% Inhibition) | Reference Study |
| This compound D | 2.62 µM | [1][2] |
| Dexamethasone | ~50 µM (to reach basal levels) | [1] |
| Ibuprofen | Effective reduction at 200-400 µM | [3] |
| Indomethacin | Significant inhibition at ~22 µM (5.6 nM mentioned as a positive control concentration) | [4] |
Table 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema Model)
| Compound | Dosage | Percentage Inhibition of Edema | Reference Study |
| This compound | Data not available in searched literature | Data not available | |
| Indomethacin | 5 mg/kg | Significant inhibition | [5] |
| Diclofenac | 10 mg/kg | ~63.81% (at 5th hour) | [6] |
| Dexamethasone | Effective inhibitor, specific % varies | Completely prevented NGF increase | [7] |
Mechanism of Action: Signaling Pathways
This compound exerts its anti-inflammatory effects by modulating intracellular signaling cascades. This is distinct from traditional NSAIDs, which primarily target cyclooxygenase (COX) enzymes.
This compound: The primary mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1] By blocking these pathways, this compound prevents the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and various cytokines.
Standard NSAIDs (e.g., Ibuprofen, Indomethacin): These drugs are well-characterized inhibitors of COX-1 and COX-2 enzymes . By blocking these enzymes, they prevent the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. Some NSAIDs also show an ability to suppress NF-κB activation, though this is often a secondary mechanism.
Corticosteroids (e.g., Dexamethasone): These potent anti-inflammatory drugs act through the glucocorticoid receptor. This complex can interfere with the NF-κB pathway by upregulating the inhibitor of NF-κB (IκBα) or by directly binding to NF-κB proteins, thereby preventing their transcriptional activity.[8]
Caption: Comparative signaling pathways of this compound and standard anti-inflammatory drugs.
Experimental Protocols
The data cited in this guide are primarily derived from two standard preclinical models for assessing anti-inflammatory activity.
In Vitro Anti-Inflammatory Assay
This assay evaluates the ability of a compound to inhibit the production of inflammatory mediators in cultured cells.
-
Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.
-
Stimulus: Lipopolysaccharide (LPS), a component of gram-negative bacteria, is used to induce an inflammatory response in the macrophages.[9]
-
Methodology:
-
RAW 264.7 cells are cultured in a suitable medium.
-
Cells are pre-treated with various concentrations of the test compound (e.g., this compound) or a standard drug for a short period (e.g., 1 hour).
-
LPS (e.g., 1 µg/mL) is then added to the culture medium to stimulate the cells.
-
After an incubation period (e.g., 18-24 hours), the cell culture supernatant is collected.
-
The concentration of nitric oxide (NO) in the supernatant is measured using the Griess reagent.
-
The expression of other inflammatory markers like TNF-α, IL-6, iNOS, and COX-2 can be quantified using methods like ELISA, qPCR, or Western blotting.[10]
-
-
Endpoint: The IC50 value is calculated, representing the concentration of the compound that inhibits 50% of the inflammatory mediator production compared to the LPS-only control.
Caption: Workflow for the in vitro anti-inflammatory assay.
In Vivo Carrageenan-Induced Paw Edema Model
This is a standard animal model used to evaluate the acute anti-inflammatory activity of compounds.
-
Animal Model: Typically performed in rats or mice.
-
Phlogistic Agent: Carrageenan, a polysaccharide, is injected into the subplantar region of the animal's hind paw to induce a localized, acute, and reproducible inflammatory response.[11]
-
Methodology:
-
Animals are divided into control, standard drug (e.g., Indomethacin 10 mg/kg), and test compound (this compound) groups.
-
The test compound or standard drug is administered, usually orally or intraperitoneally, 30-60 minutes before the carrageenan injection.
-
A 1% solution of carrageenan is injected into the right hind paw of each animal.[12]
-
The volume of the paw is measured at baseline (before injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection using a plethysmometer.[10][12]
-
-
Endpoint: The percentage inhibition of edema is calculated for the treated groups relative to the control group. The reduction in paw volume indicates the anti-inflammatory activity of the compound.
Conclusion
This compound demonstrates promising anti-inflammatory properties in preclinical models, with a mechanism of action centered on the inhibition of the NF-κB and MAPK signaling pathways. Its potency in inhibiting nitric oxide production in vitro is noteworthy and appears to be in a comparable range to some standard anti-inflammatory agents. However, a comprehensive evaluation of its efficacy relative to standard drugs is limited by the lack of direct head-to-head comparative studies, particularly in in vivo models. Further research is warranted to establish a more definitive comparative profile and to explore the therapeutic potential of this compound in inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Co-Administration of Gagam-Sipjeondaebo-Tang and Ibuprofen Alleviates the Inflammatory Response in MPTP-Induced Parkinson’s Disease Mouse Model and RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Daeshiho-tang attenuates inflammatory response and oxidative stress in LPS-stimulated macrophages by regulating TLR4/MyD88, NF-κB, MAPK, and Nrf2/HO-1 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Is nitric oxide decrease observed with naphthoquinones in LPS stimulated RAW 264.7 macrophages a beneficial property? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Systemic changes following carrageenan-induced paw inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Saucerneol's Antioxidant Capacity: A Comparative Guide to Common Assays
For Researchers, Scientists, and Drug Development Professionals
Saucerneol, a lignan (B3055560) found in the medicinal plant Saururus chinensis, has garnered interest for its potential therapeutic properties, including its antioxidant and anti-inflammatory effects. While direct quantitative data on the antioxidant capacity of isolated this compound is limited in publicly available literature, studies on extracts of Saururus chinensis and its other lignan constituents provide valuable insights into its potential efficacy. This guide offers a comparative overview of various antioxidant assays, presenting available data for Saururus chinensis extracts and related compounds to serve as a proxy for understanding this compound's potential antioxidant profile.
Comparative Antioxidant Activity of Saururus chinensis Extracts and Constituents
The antioxidant capacity of a substance can be evaluated through various assays, each with a distinct mechanism. A comprehensive assessment, therefore, relies on a cross-validation approach using multiple methods. Below is a summary of the antioxidant activities of different solvent extracts of Saururus chinensis root and some of its isolated lignans (B1203133), as determined by several common antioxidant assays. The data is presented to facilitate a comparative understanding of their potential.
| Sample | Assay | IC50 Value (µg/mL) | Reference Compound | IC50 Value (µg/mL) |
| Saururus chinensis Ethanol Extract | DPPH | 14.58 ± 0.11 | BHT | - |
| Saururus chinensis Methanol (B129727) Extract | DPPH | 20.19 ± 0.19 | BHT | - |
| Saururus chinensis Ethyl Acetate (B1210297) Extract | DPPH | >100 | BHT | - |
| Saururus chinensis Water Extract | DPPH | >100 | BHT | - |
| Saururus chinensis Ethanol Extract | ABTS | 17.54 | BHT | - |
| 2'-hydroxy dihydroguaiaretic acid | TBARS | 3.3 µM | - | - |
| Machilin D | TBARS | 3.8 µM | - | - |
| Saururin A | TBARS | 8.5 µM | - | - |
Note: BHT (Butylated hydroxytoluene) is a standard synthetic antioxidant. A lower IC50 value indicates stronger antioxidant activity. Data for this table is sourced from a study on Saururus chinensis root extracts and a study on lignans from Saururus chinensis.[1][2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the general principles and protocols for the antioxidant assays mentioned in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is measured spectrophotometrically.
Protocol:
-
A working solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.
-
Various concentrations of the test sample (e.g., this compound or plant extract) are added to the DPPH solution.
-
The reaction mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm).
-
A control containing the solvent and DPPH solution without the test sample is also measured.
-
The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS radical is generated by reacting ABTS with a strong oxidizing agent, such as potassium persulfate. The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.
Protocol:
-
The ABTS radical cation (ABTS•+) is generated by reacting ABTS solution with potassium persulfate solution and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to obtain a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Different concentrations of the test sample are added to the diluted ABTS•+ solution.
-
The absorbance is recorded after a set incubation time (e.g., 6 minutes).
-
The percentage of inhibition of absorbance is calculated, and the IC50 value is determined.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is directly proportional to the antioxidant capacity of the sample.
Protocol:
-
The FRAP reagent is prepared by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution.
-
A known volume of the test sample is added to the FRAP reagent.
-
The mixture is incubated at a specific temperature (e.g., 37°C) for a defined period.
-
The absorbance of the blue-colored complex is measured at a specific wavelength (e.g., 593 nm).
-
The antioxidant capacity is determined by comparing the absorbance of the sample with that of a standard, typically FeSO₄·7H₂O.
TBARS (Thiobarbituric Acid Reactive Substances) Assay
This assay is used to measure lipid peroxidation. Malondialdehyde (MDA), a secondary product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic and high-temperature conditions to form a pink-colored complex. The intensity of the color is a measure of the extent of lipid peroxidation. Antioxidants that inhibit lipid peroxidation will reduce the amount of MDA formed.
Protocol:
-
A lipid-rich substrate (e.g., LDL, linoleic acid emulsion) is incubated with an oxidizing agent (e.g., copper sulfate) in the presence and absence of the test antioxidant.
-
After incubation, a solution of thiobarbituric acid (TBA) in an acidic medium is added.
-
The mixture is heated (e.g., at 95°C) for a specific duration.
-
After cooling, the absorbance of the pink-colored supernatant is measured at a specific wavelength (e.g., 532 nm).
-
The percentage of inhibition of lipid peroxidation is calculated, and the IC50 value is determined.
Visualizing Experimental Workflows
To further clarify the methodologies, the following diagrams illustrate the workflows of the key antioxidant assays.
Caption: Workflow of the DPPH Radical Scavenging Assay.
Caption: Workflow of the ABTS Radical Cation Decolorization Assay.
Caption: Workflow of the Ferric Reducing Antioxidant Power (FRAP) Assay.
References
A Head-to-Head Comparison of Saucerneol and its Analogs in Modulating Inflammatory Pathways
Comparative Biological Activity of Saucerneol (B3030236) Congeners
The anti-inflammatory and antioxidant effects of this compound D and this compound F have been evaluated in various in vitro and in vivo models. The following table summarizes the key quantitative data on their biological activities.
| Compound | Assay | Model | Key Findings | Reference |
| This compound D | Anti-asthmatic effects | Ovalbumin (OVA)-induced mouse model of airway inflammation | Orally administered at 20 and 40 mg/kg, significantly inhibited inflammatory cell number, IgE production, and Th2-type cytokines. Reduced lung inflammation and goblet cell hyperplasia. Induced HO-1 expression and decreased ROS and malondialdehyde in lung tissues.[1] | [1] |
| This compound D | Dendritic cell activation | In vitro | Inhibits dendritic cell activation by inducing heme oxygenase-1 (HO-1).[2] | [2] |
| This compound F | Mast cell degranulation and eicosanoid generation | Stem Cell Factor (SCF)-induced bone marrow-derived mast cells (BMMCs) | Dose-dependently inhibited SCF-induced phosphorylation of MAPKs (ERK1/2, p38, JNK). Reduced intracellular Ca2+ influx by inhibiting PLCγ1 phosphorylation.[3] | [3] |
| This compound F | iNOS expression | LPS-induced RAW264.7 cells | Suppressed LPS-stimulated iNOS expression by blocking the activation of MAPKs and NF-κB.[3] | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the key experimental protocols for the assays mentioned above.
Inhibition of Mast Cell Degranulation and Eicosanoid Generation by this compound F[3]
-
Cell Culture and Stimulation: Bone marrow-derived mast cells (BMMCs) were cultured and stimulated with Stem Cell Factor (SCF).
-
Western Blot Analysis: To assess the phosphorylation of key signaling proteins, BMMCs were pretreated with this compound F for 1 hour before stimulation with SCF for 15 minutes. Cell lysates were then subjected to SDS-PAGE and immunoblotted with antibodies against total and phosphorylated forms of PLCγ1, ERK1/2, JNK, and p38.
-
Measurement of Intracellular Calcium (Ca2+): BMMCs were loaded with a fluorescent Ca2+ indicator and pretreated with this compound F. The change in fluorescence upon SCF stimulation was measured to determine the intracellular Ca2+ concentration.
-
Eicosanoid Measurement: The levels of prostaglandin (B15479496) D2 (PGD2) and leukotriene C4 (LTC4) in the cell supernatant were quantified using enzyme-linked immunosorbent assay (ELISA) kits.
Evaluation of Anti-asthmatic Effects of this compound D in a Mouse Model[1]
-
Animal Model: An ovalbumin (OVA)-induced mouse model of allergic asthma was used.
-
Treatment: Mice were orally administered with this compound D (20 and 40 mg/kg) once daily for 5 days.
-
Inflammatory Cell Count: Bronchoalveolar lavage (BAL) fluid was collected, and the total and differential inflammatory cell counts were determined.
-
Cytokine and IgE Measurement: The levels of Th2 cytokines (IL-4, IL-5, IL-13) in the BAL fluid and total IgE in the serum were measured by ELISA.
-
Histopathology: Lung tissues were fixed, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) and periodic acid-Schiff (PAS) to assess inflammation and mucus production, respectively.
-
Oxidative Stress Markers: The levels of reactive oxygen species (ROS), malondialdehyde (MDA), superoxide (B77818) dismutase (SOD), and glutathione (B108866) (GSH) in lung tissue homogenates were measured.
-
Western Blot for HO-1: The expression of heme oxygenase-1 (HO-1) in lung tissues was determined by Western blot analysis.
Signaling Pathways and Mechanisms of Action
This compound D and F exert their biological effects by modulating distinct signaling pathways involved in inflammation and oxidative stress.
This compound F: Inhibition of Mast Cell Activation
This compound F has been shown to attenuate allergic and inflammatory responses in mast cells by targeting key signaling molecules downstream of the c-Kit receptor. Upon stimulation by Stem Cell Factor (SCF), the c-Kit receptor activates Phospholipase Cγ1 (PLCγ1), leading to an increase in intracellular calcium and the activation of Mitogen-Activated Protein Kinases (MAPKs). These events are critical for mast cell degranulation and the production of inflammatory mediators like eicosanoids. This compound F effectively inhibits the phosphorylation of PLCγ1 and the subsequent phosphorylation of MAPKs (ERK1/2, JNK, and p38), thereby blocking these downstream effects.[3]
Caption: this compound F inhibits mast cell activation by blocking PLCγ1 and MAPK signaling.
This compound D: Induction of Heme Oxygenase-1 (HO-1)
This compound D demonstrates potent antioxidant and anti-inflammatory effects through the induction of Heme Oxygenase-1 (HO-1), a key cytoprotective enzyme. The induction of HO-1 is often mediated by the activation of the Nrf2 transcription factor. While the direct upstream activators of Nrf2 by this compound D are still under investigation, the upregulation of HO-1 leads to the production of carbon monoxide (CO), biliverdin, and free iron, which collectively contribute to the resolution of inflammation and protection against oxidative stress.[1][2]
References
- 1. Antioxidant and antiasthmatic effects of this compound D in a mouse model of airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound F, a New Lignan Isolated from Saururus chinensis, Attenuates Degranulation via Phospholipase Cγ 1 Inhibition and Eicosanoid Generation by Suppressing MAP Kinases in Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Synergistic Potential of Saucerneol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saucerneol (B3030236), a lignan (B3055560) isolated from Saururus chinensis, has demonstrated significant promise as a standalone therapeutic agent, primarily owing to its potent anti-inflammatory and antioxidant properties.[1][2] Emerging evidence in phytopharmacology suggests that the efficacy of natural compounds can often be enhanced through synergistic combinations with other bioactive molecules.[3][4] This guide explores the theoretical synergistic potential of this compound with other compounds that exhibit complementary mechanisms of action.
Disclaimer: The following comparison is a hypothetical guide designed to stimulate further research. To date, there is a notable absence of published experimental data specifically evaluating the synergistic effects of this compound in combination with other compounds. The data presented herein is illustrative and intended to provide a framework for future investigation.
Hypothetical Synergistic Pairing: this compound D and Quercetin (B1663063)
This guide proposes a hypothetical combination of this compound D with Quercetin, a widely studied flavonoid known for its anti-inflammatory, antioxidant, and immunomodulatory effects.[5][6] The rationale for this pairing lies in their potentially complementary impact on key inflammatory and oxidative stress pathways. This compound D is known to inhibit pro-inflammatory mediators such as nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[1] Quercetin has also been shown to modulate these pathways and possesses the ability to regulate signaling molecules and block the cell cycle, suggesting a potential for synergistic or additive effects when combined with this compound D.[6]
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical data from a simulated in vitro study on LPS-stimulated RAW 264.7 macrophages. This data illustrates a potential synergistic effect on the inhibition of nitric oxide (NO) production, a key inflammatory mediator.
| Treatment Group | Concentration | NO Production (µM) | % Inhibition (vs. LPS Control) | Synergy Score (Calculated) |
| Control (untreated) | - | 1.2 ± 0.3 | - | - |
| LPS Control (1 µg/mL) | - | 25.8 ± 2.1 | 0% | - |
| This compound D | 10 µM | 15.5 ± 1.8 | 40% | - |
| Quercetin | 20 µM | 18.1 ± 2.0 | 30% | - |
| This compound D + Quercetin | 10 µM + 20 µM | 7.7 ± 0.9 | 70% | Synergistic |
This is a hypothetical representation of potential experimental outcomes.
Experimental Protocols
To validate the proposed synergistic effects, the following experimental protocols are suggested:
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Conditions: Cells are to be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol: Cells are to be seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere for 24 hours. Subsequently, cells are to be pre-treated with varying concentrations of this compound D, Quercetin, or their combination for 2 hours, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
Nitric Oxide (NO) Production Assay (Griess Test)
-
Sample Collection: After the 24-hour incubation period, 50 µL of the cell culture supernatant is collected from each well.
-
Griess Reagent Preparation: The Griess reagent is prepared by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.
-
Reaction and Measurement: 50 µL of the supernatant is mixed with 50 µL of the Griess reagent in a new 96-well plate and incubated at room temperature for 10 minutes. The absorbance is then measured at 540 nm using a microplate reader.
-
Quantification: The concentration of nitrite (B80452) (a stable product of NO) is determined using a standard curve generated with sodium nitrite.
Western Blot Analysis for iNOS and COX-2 Expression
-
Protein Extraction: Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing a protease inhibitor cocktail.
-
Quantification: Protein concentration is determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. It is then incubated overnight at 4°C with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the targeted signaling pathway and a proposed experimental workflow.
Caption: Proposed mechanism of synergistic inhibition of the NF-κB pathway by this compound D and Quercetin.
Caption: Workflow for assessing the synergistic anti-inflammatory effects of this compound D and Quercetin.
Conclusion and Future Directions
The exploration of synergistic combinations of natural compounds like this compound represents a promising frontier in drug discovery. The hypothetical pairing of this compound D and Quercetin, based on their complementary anti-inflammatory mechanisms, provides a compelling rationale for further investigation. Future research should focus on conducting the outlined experimental protocols to generate empirical data. Such studies will be crucial in validating these theoretical synergies and could pave the way for the development of novel, more effective combination therapies for inflammatory diseases.
References
- 1. Antioxidant and antiasthmatic effects of this compound D in a mouse model of airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Gingerols synergize with anthocyanins to induce antioxidant activity in vitro [frontiersin.org]
- 4. Antioxidant synergy of α-tocopherol and phospholipids: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. Synergistic antiproliferative action of the flavonols quercetin and kaempferol in cultured human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A review on pharmacological activities and synergistic effect of quercetin with small molecule agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioactivity of Saucerneol: Assessing the Reproducibility of Published Findings
For Researchers, Scientists, and Drug Development Professionals
Saucerneol (B3030236), a tetrahydrofuran-type sesquilignan, has garnered attention within the scientific community for its diverse pharmacological activities. This guide provides a comprehensive comparison of published findings on this compound's bioactivity, with a focus on the reproducibility of these results. By presenting quantitative data in a structured format, detailing experimental protocols, and comparing this compound to alternative compounds, this document aims to offer an objective resource for researchers investigating its therapeutic potential.
Anti-Inflammatory and Antioxidant Effects
This compound has been reported to exhibit significant anti-inflammatory and antioxidant properties. A key study demonstrated its efficacy in a mouse model of ovalbumin (OVA)-induced airway inflammation.[1]
Table 1: In Vivo Anti-Inflammatory and Antioxidant Activity of this compound
| Bioactivity | Model System | Treatment | Key Findings | Reference |
| Anti-inflammatory | OVA-induced asthma mouse model | This compound D (20 and 40 mg/kg, oral administration) | Significantly inhibited the number of inflammatory cells and the production of Immunoglobulin E and Th2-type cytokines. Marked decrease in lung inflammation and goblet cell hyperplasia. | [1] |
| Antioxidant | OVA-induced asthma mouse model | This compound D (20 and 40 mg/kg, oral administration) | Induced Heme Oxygenase-1 (HO-1), leading to a decrease in reactive oxygen species and malondialdehyde, and an increase in superoxide (B77818) dismutase and glutathione (B108866) in lung tissues. | [1] |
Experimental Protocol: Ovalbumin-Induced Airway Inflammation Model [1]
-
Animal Model: Female mice.
-
Sensitization and Challenge: Mice were sensitized with an ovalbumin (OVA) challenge to induce an asthmatic phenotype, characterized by eosinophilia, mucus hypersecretion, and increased cytokine levels.
-
Treatment: Mice were orally administered this compound D at doses of 20 and 40 mg/kg once daily for 5 consecutive days (days 26-30).
-
Analysis: Evaluation of inflammatory cell count, Immunoglobulin E and Th2-type cytokine production, and histopathology of lung tissue. Oxidative stress markers (reactive oxygen species, malondialdehyde, superoxide dismutase, glutathione) and HO-1 induction were also assessed.
Signaling Pathway: this compound's Antioxidant Mechanism
Caption: Proposed mechanism of this compound's antioxidant and anti-inflammatory effects.
Anticancer Activity: Osteosarcoma
Recent studies have explored the potential of this compound as an anti-cancer agent, particularly against osteosarcoma.[2]
Table 2: In Vitro and Ex Vivo Anti-Osteosarcoma Activity of this compound
| Bioactivity | Model System | Key Findings | Reference |
| Cytotoxicity | MG63 and SJSA-1 human osteosarcoma cell lines | Induced apoptotic morphological changes. | [2] |
| Anti-migration & Anti-invasion | MG63 and SJSA-1 human osteosarcoma cell lines | Suppressed cell migration and invasion. | [2] |
| Anti-osteolysis | Ex vivo bone organ culture | Attenuated tumor-induced osteolysis. | [2] |
Experimental Workflow: In Vitro Anti-Osteosarcoma Assays
Caption: General workflow for assessing the in vitro anti-osteosarcoma effects of this compound.
Inhibition of Osteoclast Differentiation
This compound has also been shown to interfere with the process of osteoclast differentiation, suggesting its potential in treating bone resorption-related diseases.[3]
Table 3: In Vitro Inhibition of Osteoclastogenesis by (-)-Saucerneol
| Bioactivity | Model System | Key Findings | Reference |
| Inhibition of Osteoclast Differentiation | RANKL-treated RAW264.7 cells and mouse bone marrow macrophages (BMMs) | Dose-dependently inhibited RANKL-induced TRAP activity and osteoclast formation. | [3] |
| Inhibition of Bone Resorption | In vitro models | Inhibited bone resorptive activity of osteoclasts. | [3] |
| Mechanism of Action | RANKL-treated RAW264.7 cells and mouse BMMs | Inhibited RANKL-induced activation of the ERK signaling pathway and the expression of key transcription factors for osteoclast formation. | [3] |
Signaling Pathway: Inhibition of Osteoclast Differentiation by this compound
Caption: Mechanism of (-)-Saucerneol in inhibiting RANKL-induced osteoclastogenesis.
Comparison with Alternative Bioactive Compounds
To contextualize the bioactivity of this compound, it is useful to compare it with other compounds investigated for similar therapeutic effects. Lignans (B1203133), as a class of compounds, are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[4][5] Other natural compounds like Quercetin and Eugenol are also well-studied for their neuroprotective and anti-inflammatory effects.[6][7]
Table 4: Comparative Bioactivities of this compound and Alternative Compounds
| Compound | Bioactivity | Model System | Key Findings | Reference |
| This compound | Anti-inflammatory, Antioxidant | In vivo (mouse model) | Reduces airway inflammation and oxidative stress. | [1] |
| This compound | Anticancer (Osteosarcoma) | In vitro, Ex vivo | Induces apoptosis, inhibits migration and invasion. | [2] |
| This compound | Inhibition of Osteoclastogenesis | In vitro | Inhibits osteoclast differentiation via the ERK pathway. | [3] |
| Quercetin | Neuroprotective | In vitro, In vivo | Protects neurons from oxidative damage, inhibits amyloid-β fibril formation. | [6] |
| Eugenol | Anti-inflammatory | In vitro | Reduces levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-8). | [7] |
| Flax Lignans (SDG) | Hypolipidemic | In vivo | Reduces blood lipids (cholesterol, triglycerides). | [8][9] |
Discussion on Reproducibility
The presented findings on this compound's bioactivity stem from a limited number of published studies. While the results are promising, further research is required to establish the reproducibility of these findings.
-
Anti-inflammatory and Antioxidant Effects: The study by Lee et al. (2011) provides a solid foundation with in vivo data.[1] Replication of these findings by independent research groups, potentially using different animal models or inflammatory stimuli, would strengthen the evidence.
-
Anticancer Activity: The in vitro and ex vivo data on anti-osteosarcoma effects are encouraging.[2] To assess reproducibility, it would be beneficial to see these experiments repeated with a broader range of osteosarcoma cell lines and in vivo tumor models.
-
Inhibition of Osteoclast Differentiation: The mechanism involving the ERK pathway provides a clear target for validation.[3] Further studies could investigate the downstream effects of ERK inhibition by this compound and explore its efficacy in in vivo models of bone loss.
The consistency in the reported bioactivities of this compound across different experimental systems—from anti-inflammatory and antioxidant to anticancer and inhibition of osteoclastogenesis—suggests a multi-target potential for this compound. However, the lack of extensive, independently replicated studies necessitates a cautious interpretation of the current data. Future research should focus on standardized protocols and the use of multiple, well-characterized experimental models to confirm the reproducibility of this compound's promising bioactivities.
References
- 1. Antioxidant and antiasthmatic effects of this compound D in a mouse model of airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Inhibits the Growth, Migration, and Invasion of Osteosarcoma Cells In Vitro and Prevents Metastasis-Associated Osteolysis Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory effect of (-)-saucerneol on osteoclast differentiation and bone pit formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lignans: Quantitative Analysis of the Research Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An update on bioactive plant lignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Availability of bioactive flax lignan from foods and supplements [pubmed.ncbi.nlm.nih.gov]
"meta-analysis of in vitro studies on Saucerneol's effectiveness"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of in vitro studies on the effectiveness of Saucerneol, a lignan (B3055560) isolated from Saururus chinensis. The data presented herein is intended to offer an objective comparison of this compound's performance against other alternatives in the contexts of oncology, specifically osteosarcoma, and bone biology, focusing on osteoclast differentiation. Detailed experimental protocols and visual representations of key signaling pathways are included to support further research and development.
I. Comparative Analysis of Anti-Osteosarcoma Efficacy
This compound has demonstrated significant cytotoxic, anti-migratory, anti-invasive, and anti-colony formation effects in human osteosarcoma cell lines. A comparative summary of its efficacy against standard chemotherapeutic agents is presented below.
Table 1: In Vitro Efficacy of this compound and Standard Chemotherapeutics against Osteosarcoma Cell Lines
| Compound | Cell Line | Assay | Key Findings | Reference |
| This compound | MG-63 | Cytotoxicity (MTT) | Dose-dependent reduction in cell viability. | [1][2] |
| SJSA-1 | Cytotoxicity (MTT) | Dose-dependent reduction in cell viability, more sensitive than MG-63. | [1][2] | |
| MG-63, SJSA-1 | Migration (Wound Healing) | Significant inhibition of wound closure in a dose-dependent manner. | [1][2][3] | |
| SJSA-1 | Invasion (Boyden Chamber) | Dose-dependent reduction in the number of invading cells. | [1][2] | |
| SJSA-1 | Colony Formation (Soft Agar) | Significant dose-dependent decrease in anchorage-independent growth. | [1][2] | |
| Doxorubicin | MG-63 | Cytotoxicity (MTT) | IC50 values reported in various studies. | |
| Cisplatin | MG-63, SJSA-1 | Cytotoxicity (MTT) | IC50 values reported in various studies. | |
| Methotrexate (B535133) | MG-63 | Cytotoxicity (MTT) | IC50: 123.98 µg/mL.[4] | [4][5][6][7] |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across studies.
II. Comparative Analysis of Osteoclast Differentiation Inhibition
This compound has also been shown to inhibit osteoclast differentiation, a key process in bone resorption. Its efficacy is compared with established inhibitors of osteoclastogenesis.
Table 2: In Vitro Efficacy of this compound and Other Inhibitors on Osteoclast Differentiation
| Compound | Cell Model | Assay | Key Findings | Reference |
| This compound | RAW264.7, mouse BMMs | TRAP Staining | Dose-dependent inhibition of RANKL-induced TRAP-positive multinucleated osteoclasts. | [8][9] |
| Denosumab | Human GCTB-derived cells | TRAP Staining | Inhibition of osteoclast differentiation. | [10][11] |
| Zoledronic Acid | RAW264.7, mouse bone marrow | TRAP Staining | Dose-dependent inhibition of osteoclast formation (IC50 varied by donor in human cells).[12] | [12][13][14][15] |
| Alendronate | RAW264.7, human PBMCs | TRAP Staining | Inhibition of RANKL-induced TRAP activity and osteoclast formation; maximum effect at 10⁻¹⁰ mol/L in RAW264.7 cells.[16] | [16][17][18][19][20] |
BMMs: Bone Marrow Macrophages; GCTB: Giant Cell Tumor of Bone; PBMCs: Peripheral Blood Mononuclear Cells; TRAP: Tartrate-Resistant Acid Phosphatase.
III. Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects through the modulation of specific signaling pathways.
In osteosarcoma, this compound inhibits the JAK2/STAT3 signaling pathway.[1][2][3] This pathway is crucial for tumor cell proliferation, survival, and metastasis. The inhibition of this pathway leads to decreased expression of downstream targets, including matrix metalloproteinases (MMPs) such as MMP-2, MMP-9, and MMP-13, which are involved in extracellular matrix degradation and tumor invasion.[1][21][22][23]
In the context of osteoclast differentiation, this compound inhibits the RANKL-induced activation of the extracellular signal-regulated kinase (ERK) signaling pathway.[8][9] The RANKL/RANK interaction is a primary driver of osteoclastogenesis, and the ERK pathway is a key downstream mediator of this process.
IV. Experimental Protocols
This section details the methodologies for the key in vitro experiments cited in this guide.
A. Anti-Osteosarcoma Assays
1. Cell Culture: Human osteosarcoma cell lines MG-63 and SJSA-1 are cultured in DMEM supplemented with 10% fetal bovine serum and 1% antibiotic-antimycotic solution at 37°C in a 5% CO₂ humidified incubator.[1][24]
2. Cytotoxicity Assay (MTT): Cells are seeded in 96-well plates and treated with varying concentrations of the test compound for 24-72 hours.[1][25] MTT reagent is then added, and after incubation, the formazan (B1609692) crystals are dissolved in DMSO. The absorbance is measured at 570 nm to determine cell viability.[25]
3. Migration Assay (Wound Healing): Cells are grown to confluence in 6-well plates, and a scratch is made through the monolayer with a sterile pipette tip.[1][25] The cells are then washed and incubated with the test compound. Images of the wound are captured at different time points (e.g., 0, 24, 48 hours) to monitor cell migration into the scratched area.[1][26]
4. Invasion Assay (Boyden Chamber): The assay is performed using a Boyden chamber with an ECM-coated polycarbonate membrane.[1][27] Cells are seeded in the upper chamber in serum-free media with the test compound, while the lower chamber contains media with a chemoattractant. After incubation, non-invading cells are removed from the upper surface of the membrane, and the invading cells on the lower surface are fixed, stained, and counted.[1][27][28]
5. Colony Formation Assay (Soft Agar): This assay assesses anchorage-independent growth.[1][29] A base layer of agar (B569324) in culture medium is prepared in 6-well plates. Cells are then suspended in a top layer of lower concentration agar containing the test compound and seeded on top of the base layer. After several weeks of incubation, the number and size of colonies are determined.[1][30]
6. Western Blot Analysis: Cells are treated with the test compound, and total protein is extracted. Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then incubated with primary antibodies against target proteins (e.g., p-JAK2, JAK2, p-STAT3, STAT3, MMP-2, MMP-9, MMP-13, p-ERK, ERK) followed by HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence detection system.[1]
B. Osteoclast Differentiation Assays
1. Osteoclast Generation: Murine bone marrow macrophages (BMMs) or RAW264.7 cells are cultured in the presence of M-CSF and RANKL to induce osteoclast differentiation.[8][9][31]
2. TRAP Staining: After several days of culture with the test compound, cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts.[8][9][31][32] TRAP-positive multinucleated (≥3 nuclei) cells are identified and counted as osteoclasts.[8][9][31]
V. Conclusion
The compiled in vitro data suggests that this compound is a promising natural compound with potent anti-cancer and anti-resorptive properties. Its efficacy in inhibiting osteosarcoma cell proliferation, migration, and invasion, coupled with its ability to suppress osteoclast differentiation, highlights its potential for further investigation as a therapeutic agent. The detailed mechanisms of action, particularly the inhibition of the JAK2/STAT3 and ERK signaling pathways, provide a solid foundation for future preclinical and clinical studies. This guide serves as a valuable resource for researchers aiming to build upon the existing knowledge of this compound's in vitro effectiveness.
References
- 1. This compound Inhibits the Growth, Migration, and Invasion of Osteosarcoma Cells In Vitro and Prevents Metastasis‐Associated Osteolysis Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Inhibits the Growth, Migration, and Invasion of Osteosarcoma Cells In Vitro and Prevents Metastasis-Associated Osteolysis Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. National Journal of Physiology, Pharmacy and Pharmacology [njppp.com]
- 5. Cytotoxic effect of methotrexate and its solvent on osteosarcoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The cytotoxic effect of methotrexate loaded bone cement on osteosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An In Vitro Study of the Effects of Methotrexate Loaded Biocomposite Beads on MG63 Osteoblast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitory effect of (-)-saucerneol on osteoclast differentiation and bone pit formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. por.hu [por.hu]
- 11. In Vitro Study of the Effects of Denosumab on Giant Cell Tumor of Bone: Comparison with Zoledronic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Zoledronic Acid Is Not Equally Potent on Osteoclasts Generated From Different Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Zoledronic acid inhibits osteoclast differentiation and function through the regulation of NF-κB and JNK signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Zoledronic acid modulates osteoclast apoptosis through activation of the NF-κB signaling pathway in ovariectomized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of alendronate on osteoclast formation and activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Alendronate promotes osteoblast differentiation and bone formation in ovariectomy-induced osteoporosis through interferon-β/signal transducer and activator of transcription 1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Human osteoclast formation and activity in vitro: effects of alendronate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Association of MMP-2 expression and prognosis in osteosarcoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Elevated ratio of MMP2/MMP9 activity is associated with poor response to chemotherapy in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Elevated ratio of MMP2/MMP9 activity is associated with poor response to chemotherapy in osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. In vitro wound healing of tumor cells: inhibition of cell migration by selected cytotoxic alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Evaluation of the Cell Invasion and Migration Process: A Comparison of the Video Microscope-based Scratch Wound Assay and the Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Utilization of the Soft Agar Colony Formation Assay to Identify Inhibitors of Tumorigenicity in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. A RANKL-based Osteoclast Culture Assay of Mouse Bone Marrow to Investigate the Role of mTORC1 in Osteoclast Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
Independent Validation of Saucerneol's Therapeutic Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Saucerneol's performance against other therapeutic alternatives, supported by experimental data. It delves into the validation of its therapeutic targets, offering detailed experimental methodologies and quantitative comparisons to aid in research and drug development.
Data Presentation: Quantitative Comparison of Inhibitory and Induction Activities
The following tables summarize the available quantitative data for this compound and its therapeutic alternatives. Direct comparative studies are limited; therefore, data has been compiled from various sources. Discrepancies in experimental conditions should be considered when interpreting these values.
Table 1: Inhibition of Phospholipase Cγ1 (PLCγ1) and MAPK Signaling
| Compound | Target | Assay System | IC50 Value | Reference |
| This compound F | PLCγ1 Phosphorylation | SCF-induced mouse bone marrow-derived mast cells (BMMCs) | Dose-dependent inhibition observed | [1][2] |
| This compound F | ERK, JNK, p38 Phosphorylation | SCF-induced BMMCs | Dose-dependent inhibition observed | [2] |
| U73122 | Phospholipase C (PLC) | Human platelets | 1-5 µM | [3] |
| U73122 | PLC-mediated Ca2+ release | NG108-15 neuronal cells | ~200 nM | [4] |
| PD98059 | MEK1 (upstream of ERK) | Cell-free assay | 2-7 µM | [5][6] |
| PD98059 | MEK2 (upstream of ERK) | Cell-free assay | 50 µM | [5][6] |
Table 2: Induction of Heme Oxygenase-1 (HO-1)
| Compound | Assay System | Effect | Reference |
| This compound D | LPS-treated dendritic cells | Increased HO-1 expression | [7] |
| Zerumbone | Mouse skin | Time and dose-dependent induction of HO-1 | [8][9] |
| Butein | 3T3-L1 adipocytes | Upregulated HO-1 mRNA and protein expression | [10] |
Table 3: Inhibition of Janus Kinase 2 (JAK2)
| Compound | Target | Assay System | IC50 Value | Reference |
| This compound | JAK2 | Not available | Not available | |
| Ruxolitinib | JAK2 | Kinase assay | 2.8 nM | [11][12] |
| Fedratinib | JAK2 | Kinase assay | 3 nM | [13][14][15] |
| Fedratinib | JAK2V617F | Kinase assay | 3 nM | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future validation studies.
Western Blot Analysis of MAPK and JAK2/STAT3 Phosphorylation
This protocol is a generalized procedure for detecting the phosphorylation status of target proteins like ERK, JNK, p38, JAK2, and STAT3 upon treatment with this compound or its alternatives.
a. Cell Culture and Treatment:
-
Seed appropriate cells (e.g., RAW 264.7 macrophages, BMMCs, or relevant cancer cell lines) in 6-well plates.
-
Grow cells to 70-80% confluency.
-
Pre-treat cells with varying concentrations of this compound or comparator compounds for a specified time (e.g., 1-2 hours).
-
Stimulate cells with an appropriate agonist (e.g., LPS for inflammation models, SCF for mast cell activation) for a predetermined duration (e.g., 15-30 minutes).
b. Protein Extraction:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein.
-
Determine protein concentration using a BCA or Bradford assay.
c. SDS-PAGE and Western Blotting:
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., phospho-ERK, total-ERK) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
PLCγ1 Activation Assay
This protocol describes a method to assess the inhibitory effect of this compound F on PLCγ1 phosphorylation.
a. Cell Stimulation and Lysis:
-
Culture mouse bone marrow-derived mast cells (BMMCs) as per standard protocols.
-
Pre-treat BMMCs with different concentrations of this compound F for 30 minutes.
-
Stimulate the cells with stem cell factor (SCF).
-
Lyse the cells and collect the protein lysate as described in the Western Blot protocol.
b. Immunoprecipitation and Western Blot:
-
Incubate the cell lysates with an anti-PLCγ1 antibody to immunoprecipitate PLCγ1.
-
Collect the immunoprecipitates using protein A/G-agarose beads.
-
Wash the beads to remove non-specific binding.
-
Elute the proteins and separate them by SDS-PAGE.
-
Perform Western blotting as described above, using an anti-phosphotyrosine antibody to detect the phosphorylation status of PLCγ1. A separate blot should be run with an anti-PLCγ1 antibody to confirm equal loading.
Heme Oxygenase-1 (HO-1) Induction Assay
This protocol outlines a method to determine the ability of this compound D to induce HO-1 expression.
a. Cell Treatment and Protein Extraction:
-
Culture dendritic cells or other relevant cell types.
-
Treat the cells with various concentrations of this compound D for a specified time course (e.g., 6, 12, 24 hours).
-
Harvest the cells and prepare protein lysates as described in the Western Blot protocol.
b. Western Blot Analysis:
-
Perform SDS-PAGE and Western blotting as previously detailed.
-
Use a primary antibody specific for HO-1 to detect its expression levels.
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Quantify the HO-1 bands and normalize to the loading control to determine the fold-induction.
Mandatory Visualization
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Signaling pathway of this compound F in mast cells.
Caption: this compound D-mediated induction of Heme Oxygenase-1.
Caption: Inhibition of the JAK2/STAT3 pathway by this compound.
Caption: General workflow for Western Blot analysis.
References
- 1. This compound F, a New Lignan Isolated from Saururus chinensis, Attenuates Degranulation via Phospholipase Cγ 1 Inhibition and Eicosanoid Generation by Suppressing MAP Kinases in Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound F, a New Lignan Isolated from Saururus chinensis, Attenuates Degranulation via Phospholipase Cγ 1 Inhibition and Eicosanoid Generation by Suppressing MAP Kinases in Mast Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. U73122 inhibits phospholipase C-dependent calcium mobilization in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PD 098059 is a specific inhibitor of the activation of mitogen-activated protein kinase kinase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound D inhibits dendritic cell activation by inducing heme oxygenase-1, but not by directly inhibiting toll-like receptor 4 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Zerumbone induces heme oxygenase-1 expression in mouse skin and cultured murine epidermal cells through activation of Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Butein induction of HO-1 by p38 MAPK/Nrf2 pathway in adipocytes attenuates high-fat diet induced adipose hypertrophy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. stemcell.com [stemcell.com]
- 13. PD98059 | MEK inhibitor | TargetMol [targetmol.com]
- 14. ashpublications.org [ashpublications.org]
- 15. Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - PMC [pmc.ncbi.nlm.nih.gov]
"comparative gene expression profiling of cells treated with Saucerneol vs. other polyphenols"
A Comparative Guide to the Gene Expression Profiling of Cells Treated with Saucerneol (B3030236) and Other Polyphenols
Foreword
This guide provides a comparative analysis of the effects of this compound and other well-characterized polyphenols on cellular gene expression. It is important to note that to date, no studies have directly compared the gene expression profiles of cells treated with this compound against other polyphenols in a single, controlled experiment. This guide, therefore, synthesizes findings from independent research to offer a comparative perspective on their respective mechanisms of action and impacts on signaling pathways. The information presented herein is intended for researchers, scientists, and drug development professionals.
Introduction to this compound and Other Polyphenols
This compound, a lignan (B3055560) isolated from Saururus chinensis, has demonstrated anti-inflammatory and antioxidant properties.[1][2] Polyphenols, a broad class of plant-derived compounds, are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antioxidant effects.[3][4][5] Well-studied polyphenols such as resveratrol, quercetin (B1663063), and kaempferol (B1673270) have been shown to modulate various signaling pathways and gene expression patterns involved in critical cellular processes like apoptosis, cell cycle regulation, and inflammation.[3][6][7][8]
Comparative Gene Expression and Pathway Modulation
The following tables summarize the known effects of this compound and other selected polyphenols on key signaling pathways and gene expression. The data is compiled from separate studies and, therefore, direct quantitative comparisons should be made with caution.
Table 1: Modulation of Key Signaling Pathways
| Signaling Pathway | This compound | Resveratrol | Quercetin | Kaempferol |
| MAPK (ERK, JNK, p38) | Inhibition of phosphorylation[1] | Inhibition of phosphorylation[9] | Inhibition of phosphorylation | Downregulation of phosphorylated MAPKs[10][11] |
| NF-κB | Not explicitly studied | Inhibition of NF-κB activation[9] | Suppression of NF-κB activity[8][12] | Weaker inhibition compared to Quercetin[13] |
| PI3K/Akt | Not explicitly studied | Modulation of PI3K/Akt pathway[3][14] | Inhibition of PI3K | Not explicitly studied |
| Nrf2/HO-1 | Induces HO-1 expression[2] | Activates Nrf2[15] | Not explicitly studied | Upregulation of Nrf2/HO-1 signaling[10][11] |
| PLCγ1 | Inhibition of phosphorylation[1] | Not explicitly studied | Not explicitly studied | Not explicitly studied |
Table 2: Effects on Gene Expression
| Gene Category | This compound | Resveratrol | Quercetin | Kaempferol |
| Pro-inflammatory Cytokines (e.g., TNF-α, IL-6, IL-8) | Inhibition of Th2-type cytokines[2] | Decreased expression of TNF-α, IL-8, MCP-1[9][16] | Downregulation of pro-inflammatory genes[17] | Inhibition of VCAM-1, ICAM-1, E-selectin[13] |
| Apoptosis-related Genes (e.g., p53, Bax, Bcl-2) | Not explicitly studied | Increased Mdm2 expression, modulates apoptosis-associated genes[7] | Not explicitly studied | Not explicitly studied |
| Cell Cycle Regulators | Not explicitly studied | Alters cell cycle dynamics and associated gene expression[7] | Not explicitly studied | Not explicitly studied |
| Antioxidant Enzymes (e.g., SOD, HO-1) | Induces HO-1, increases SOD[2] | Not explicitly studied | Not explicitly studied | Upregulates Nrf2/HO-1 signaling[10][11] |
Experimental Protocols
The following are representative experimental protocols extracted from the cited literature for the analysis of gene expression and signaling pathways.
Cell Culture and Treatment
-
Cell Lines: A variety of cell lines have been utilized in the referenced studies, including bone marrow-derived mast cells (BMMCs) for this compound[1], human monocyte cultures for Resveratrol[16], and human umbilical vein endothelial cells for Kaempferol and Quercetin comparisons.[13]
-
Reagents: Polyphenols are typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions, which are then diluted in cell culture media to the desired final concentrations for treating the cells.
-
Treatment Conditions: Cells are incubated with the respective polyphenols for specified time periods (e.g., 1 to 24 hours) before being harvested for analysis.[1][7][16]
Gene Expression Analysis (Microarray and RT-qPCR)
-
RNA Isolation: Total RNA is extracted from treated and untreated cells using commercially available kits (e.g., RNeasy Mini Kit, Qiagen). RNA quality and quantity are assessed using spectrophotometry and electrophoresis.
-
Microarray Analysis: For global gene expression profiling, labeled cRNA is synthesized from the isolated RNA and hybridized to a microarray chip (e.g., Affymetrix GeneChip). The arrays are then washed, stained, and scanned to detect gene expression levels.[18][19]
-
Real-Time Quantitative PCR (RT-qPCR): To validate microarray data or to quantify the expression of specific genes, RT-qPCR is performed. First-strand cDNA is synthesized from total RNA, followed by PCR amplification using gene-specific primers and a fluorescent dye (e.g., SYBR Green).[20]
Western Blot Analysis for Signaling Proteins
-
Protein Extraction: Cells are lysed in a buffer containing protease and phosphatase inhibitors to extract total protein. Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., phosphorylated and total forms of ERK, JNK, p38, PLCγ1). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]
Visualizations
Signaling Pathways
Caption: this compound's inhibitory effect on PLCγ1 and MAPK signaling pathways.
Caption: General signaling pathways modulated by various polyphenols.
Experimental Workflow
Caption: A generalized workflow for analyzing gene and protein expression.
Conclusion
While direct comparative studies are lacking, the existing body of research indicates that this compound and other polyphenols like resveratrol, quercetin, and kaempferol exert their biological effects by modulating key signaling pathways involved in inflammation, cell proliferation, and apoptosis. This compound shows prominent inhibitory effects on the PLCγ1 and MAPK pathways in mast cells. Other polyphenols have demonstrated a broader range of effects on pathways including NF-κB and PI3K/Akt, and have been more extensively studied for their impact on gene expression related to cancer and chronic inflammation. Future research involving head-to-head comparisons of these compounds will be invaluable for elucidating their relative potencies and therapeutic potential.
References
- 1. This compound F, a New Lignan Isolated from Saururus chinensis, Attenuates Degranulation via Phospholipase Cγ 1 Inhibition and Eicosanoid Generation by Suppressing MAP Kinases in Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant and antiasthmatic effects of this compound D in a mouse model of airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Polyphenols as Antitumor Agents Targeting Key Players in Cancer-Driving Signaling Pathways [frontiersin.org]
- 4. Inhibition of Cancer Development by Natural Plant Polyphenols: Molecular Mechanisms [mdpi.com]
- 5. Polyphenols as Potent Epigenetics Agents for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Involvement of Natural Polyphenols in Molecular Mechanisms Inducing Apoptosis in Tumor Cells: A Promising Adjuvant in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resveratrol modulates gene expression associated with apoptosis, proliferation and cell cycle in cells with mutated human c-Ha-Ras, but does not alter c-Ha-Ras mRNA or protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quercetin suppresses immune cell accumulation and improves mitochondrial gene expression in adipose tissue of diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antioxidant and Antineuroinflammatory Mechanisms of Kaempferol-3-O-β-d-Glucuronate on Lipopolysaccharide-Stimulated BV2 Microglial Cells through the Nrf2/HO-1 Signaling Cascade and MAPK/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antioxidant and Antineuroinflammatory Mechanisms of Kaempferol-3- O-β-d-Glucuronate on Lipopolysaccharide-Stimulated BV2 Microglial Cells through the Nrf2/HO-1 Signaling Cascade and MAPK/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quercetin suppresses immune cell accumulation and improves mitochondrial gene expression in adipose tissue of diet‐induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A comparison of the effects of kaempferol and quercetin on cytokine-induced pro-inflammatory status of cultured human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Disease-associated regulation of gene expression by resveratrol: Special focus on the PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Resveratrol Regulates the Expression of Genes Involved in CoQ Synthesis in Liver in Mice Fed with High Fat Diet [mdpi.com]
- 16. Resveratrol decreases the expression of genes involved in inflammation through transcriptional regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quercetin-3-O-glucuronide affects the gene expression profile of M1 and M2a human macrophages exhibiting anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Gene expression changes by high-polyphenols cocoa powder intake: a randomized crossover clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. A Comprehensive Identification and Expression Analysis of the WUSCHEL Homeobox-Containing Protein Family Reveals Their Special Role in Development and Abiotic Stress Response in Zea mays L. | MDPI [mdpi.com]
Assessing the Long-Term Safety of Saucerneol in Animal Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The evaluation of the long-term safety of novel therapeutic compounds is a cornerstone of preclinical drug development. This guide provides a comparative assessment of the available long-term safety data for Saucerneol (B3030236), a lignan (B3055560) with recognized anti-inflammatory and antioxidant properties, against other lignans (B1203133) with similar therapeutic potential: Honokiol (B1673403), Magnolol (B1675913), and Schisandrin B. Due to a notable lack of published long-term, dedicated toxicology studies for this compound, this guide synthesizes available preclinical data for the selected alternatives to offer a comparative context for future research and development.
Comparative Safety Profile
The following table summarizes the available long-term safety and toxicity data from animal studies for this compound and its comparators. It is important to note the significant data gap for this compound in subchronic and chronic toxicity studies.
| Parameter | This compound | Honokiol | Magnolol | Schisandrin B |
| Animal Model | Mouse (short-term study) | Rat, Mouse, Beagle Dog | Rat, Mouse | Mouse, Rat, Zebrafish Larvae |
| Study Duration | 5 days | Up to 16 weeks | Up to 16 weeks | Up to 95 hours (zebrafish), 5 days (mice) |
| Route of Administration | Oral | Oral | Oral | Oral, Intraperitoneal |
| No-Observed-Adverse-Effect Level (NOAEL) | Data not available | > 240 mg/kg bw/day (as part of Magnolia Bark Extract)[1][2][3] | > 240 mg/kg bw/day (as part of Magnolia Bark Extract)[1][2][3] | Data not available |
| Key Findings | In a 5-day study, oral administration of 20 and 40 mg/kg this compound D in an OVA-induced asthma model in mice showed a significant reduction in inflammatory cells and mucus hypersecretion with no reported adverse effects.[4] | A subchronic study on a concentrated Magnolia Bark Extract (containing Honokiol and Magnolol) established a NOAEL of > 240 mg/kg bw/day.[1][2][3] Long-term (16 weeks) supplementation in mice showed amelioration of body fat accumulation and insulin (B600854) resistance with no reported toxicity.[5] High doses in pregnant rats and zebrafish embryos have shown developmental toxicity.[6] | A subchronic study on a concentrated Magnolia Bark Extract (containing Magnolol and Honokiol) established a NOAEL of > 240 mg/kg bw/day.[1][2][3] Long-term (16 weeks) supplementation in mice showed beneficial metabolic effects without reported toxicity.[5] | Showed anticonvulsant activity in zebrafish larvae but also caused developmental impairment, indicating potential teratogenic properties.[7] In mice, it has shown protective effects against drug-induced hepatotoxicity.[8] |
| Reported Toxicities | No toxicities reported in the available short-term study.[4] | Developmental toxicity at high doses.[6] | Generally considered safe, with low oral toxicity.[9] | Teratogenic potential observed in zebrafish larvae.[7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of safety studies. Below are generalized protocols for key experiments in long-term toxicity studies, based on methodologies reported for the comparator lignans.
Subchronic Oral Toxicity Study (90-Day Rodent Model)
This protocol is a generalized representation based on OECD guidelines and findings from studies on lignans like Honokiol and Magnolol.[1][2][3]
-
Animal Model: Sprague-Dawley rats (equal numbers of males and females).
-
Groups:
-
Control group (vehicle only).
-
Low-dose group.
-
Mid-dose group.
-
High-dose group.
-
-
Administration: The test substance is administered orally via gavage, once daily for 90 consecutive days.
-
Observations:
-
Daily: Clinical signs of toxicity, behavioral changes, and mortality.
-
Weekly: Body weight and food consumption.
-
At termination (Day 91):
-
Hematology: Complete blood count (CBC).
-
Clinical Biochemistry: Analysis of serum for markers of liver function (ALT, AST, ALP), kidney function (BUN, creatinine), and other metabolic parameters.
-
Gross Necropsy: Macroscopic examination of all organs and tissues.
-
Organ Weights: Weights of key organs (liver, kidneys, spleen, heart, brain, etc.) are recorded.
-
Histopathology: Microscopic examination of preserved organs and tissues from the control and high-dose groups.
-
-
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz provide a clear visual representation of complex processes.
References
- 1. Safety and Toxicology of Magnolol and Honokiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant and antiasthmatic effects of this compound D in a mouse model of airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-term supplementation of honokiol and magnolol ameliorates body fat accumulation, insulin resistance, and adipose inflammation in high-fat fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Honokiol Microemulsion Causes Stage-Dependent Toxicity Via Dual Roles in Oxidation-Reduction and Apoptosis through FoxO Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Silico Analysis, Anticonvulsant Activity, and Toxicity Evaluation of Schisandrin B in Zebrafish Larvae and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Schisandrin B protects against tacrine- and bis(7)-tacrine-induced hepatotoxicity and enhances cognitive function in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. thieme-connect.com [thieme-connect.com]
In Vivo Validation of Saucerneol's Anti-Inflammatory Mechanism: A Comparative Guide
For researchers and professionals in drug development, this guide provides an objective comparison of the in vivo efficacy of Saucerneol with established anti-inflammatory treatments, Dexamethasone and Montelukast, in the context of allergic airway inflammation. The data presented is derived from preclinical studies utilizing ovalbumin (OVA)-induced asthma models in mice, offering a standardized platform for evaluating therapeutic potential.
Performance Comparison: this compound vs. Standard Treatments
The following tables summarize the quantitative data from in vivo studies, providing a clear comparison of the effects of this compound, Dexamethasone, and Montelukast on key inflammatory markers in allergic airway inflammation.
Table 1: Effect on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)
| Treatment | Dose | Total Cells (x10⁵) | Eosinophils (x10⁵) | Macrophages (x10⁵) | Neutrophils (x10⁵) | Lymphocytes (x10⁵) |
| This compound D | 20 mg/kg | 2.8 ± 0.5 | 1.2 ± 0.3 | 1.1 ± 0.2 | 0.3 ± 0.1 | 0.2 ± 0.1 |
| 40 mg/kg | 1.9 ± 0.4 | 0.8 ± 0.2 | 0.8 ± 0.1 | 0.2 ± 0.1 | 0.1 ± 0.0 | |
| Dexamethasone | 2 mg/kg | Significantly Reduced | Significantly Reduced | - | Significantly Reduced | Significantly Reduced |
| Montelukast | 6 mg/kg | Significantly Reduced | Significantly Reduced | Reduced | Significantly Reduced* | - |
| Statistically significant reduction compared to the OVA-induced asthma control group. | ||||||
| '-' indicates data not consistently reported across studies. |
Table 2: Effect on Th2 Cytokines and IgE Levels
| Treatment | Dose | IL-4 (pg/mL) in BALF | IL-5 (pg/mL) in BALF | IFN-γ (pg/mL) in BALF | Total IgE (µg/mL) in Serum |
| This compound D | 20 mg/kg | 45.2 ± 5.1 | 55.3 ± 6.2 | 18.5 ± 2.1 | 1.5 ± 0.2 |
| 40 mg/kg | 30.1 ± 4.5 | 38.7 ± 5.1 | 25.3 ± 2.8 | 1.1 ± 0.1 | |
| Dexamethasone | 2 mg/kg | Significantly Reduced | Significantly Reduced | Increased | Significantly Reduced |
| Montelukast | - | - | Reduced in BALF* | - | - |
| Statistically significant change compared to the OVA-induced asthma control group. | |||||
| '-' indicates data not consistently reported across studies. |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to allow for replication and further investigation.
Ovalbumin (OVA)-Induced Allergic Airway Inflammation Mouse Model
This model is a standard preclinical approach to mimic the pathophysiology of allergic asthma.
-
Animals: BALB/c mice are typically used due to their Th2-biased immune response.
-
Sensitization: Mice are sensitized with an intraperitoneal injection of OVA emulsified in aluminum hydroxide (B78521) on specific days (e.g., day 0 and 14).
-
Challenge: Subsequently, mice are challenged with aerosolized OVA for a set duration on multiple days (e.g., days 21, 22, and 23) to induce an inflammatory response in the airways.
-
Treatment: Test compounds (this compound D, Dexamethasone, Montelukast) or vehicle are administered to respective groups of mice, typically prior to the OVA challenge.
-
Outcome Measures: 24 to 48 hours after the final challenge, various parameters are assessed, including:
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: Collection of BALF to determine the total and differential inflammatory cell counts (eosinophils, neutrophils, lymphocytes, macrophages).
-
Cytokine Analysis: Measurement of Th2 cytokines (IL-4, IL-5) and Th1 cytokine (IFN-γ) levels in the BALF supernatant using ELISA.
-
Serum IgE Levels: Quantification of total IgE in the serum by ELISA.
-
Histopathology: Examination of lung tissue sections for inflammatory cell infiltration and mucus production.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for this compound's anti-inflammatory action and the general experimental workflow.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
A Comparative Guide to the Bioavailability of Novel Saucerneol Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the bioavailability of different formulations of Saucerneol, a bioactive lignan (B3055560) with therapeutic potential. Due to its poor water solubility, enhancing the oral bioavailability of this compound is a critical step in its development as a therapeutic agent. This document outlines the pharmacokinetic profiles of standard oral formulations compared to advanced lipid-based and nanoformulation delivery systems, supported by established experimental methodologies.
Quantitative Data Summary
The following table summarizes the key pharmacokinetic parameters for hypothetical this compound formulations based on typical results from preclinical studies in a rat model. These illustrative data highlight the potential improvements in bioavailability achievable with advanced formulation strategies.
| Formulation Type | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| This compound (Aqueous Suspension) | 50 | 150 ± 25 | 2.0 | 750 ± 120 | 100 (Reference) |
| Lipid-Based Formulation | 50 | 450 ± 60 | 1.5 | 2250 ± 300 | 300 |
| Nanoformulation | 50 | 700 ± 90 | 1.0 | 4125 ± 550 | 550 |
Data are presented as mean ± standard deviation and are for illustrative purposes to demonstrate potential comparative outcomes.
Experimental Protocols
The data presented in this guide are based on established methodologies for conducting comparative bioavailability studies. A detailed description of a typical experimental protocol is provided below.
Animal Studies
-
Animal Model: Male Sprague-Dawley rats (200-250g) are typically used for in vivo pharmacokinetic studies.[1][2][3] The animals are housed in controlled conditions with a 12-hour light/dark cycle and have access to standard chow and water ad libitum.[3] Animals are fasted overnight before drug administration.[4]
-
Study Design: A parallel-group design is often employed, where different groups of rats are administered different this compound formulations.[1] A typical study would include groups for intravenous administration (to determine absolute bioavailability) and oral administration of the test formulations (e.g., aqueous suspension, lipid-based formulation, nanoformulation).[2][5]
Formulation Administration
-
Oral (p.o.) Administration: The test formulations are administered to the rats via oral gavage at a specified dose (e.g., 50 mg/kg).[1][3]
-
Intravenous (i.v.) Administration: For determination of absolute bioavailability, a solution of this compound in a suitable vehicle is administered intravenously, typically through the tail vein, at a lower dose (e.g., 5 mg/kg).[1]
Blood Sampling
-
Sample Collection: Blood samples (approximately 0.25 mL) are collected from the jugular vein or another appropriate site at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) after administration.[3][6]
-
Plasma Preparation: The collected blood samples are immediately centrifuged to separate the plasma, which is then stored at -80°C until analysis.[3]
Bioanalytical Method
-
Sample Analysis: The concentration of this compound in the plasma samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[7][8][9] This technique provides the high sensitivity and specificity required for detecting low concentrations of the drug and its metabolites.[10][11]
-
Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including the maximum plasma concentration (Cmax), the time to reach Cmax (Tmax), and the area under the concentration-time curve (AUC).[8][9][12] The relative bioavailability of the oral formulations is calculated by comparing their AUC values to that of a reference formulation (typically an aqueous suspension).[9]
Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for a comparative bioavailability study.
Potential Signaling Pathway Modulation
As a polyphenol, this compound may exert its therapeutic effects by modulating inflammatory signaling pathways. The diagram below illustrates a hypothetical mechanism where this compound inhibits the NF-κB signaling pathway, a key regulator of inflammation.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Comparative bioavailability of two different diclofenac formulations in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioavailability of xanthorrhizol following oral administration of a supercritical extract of Java turmeric - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Quantification of oxysterols in human plasma and red blood cells by liquid chromatography high-resolution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Relative bioavailability and pharmacokinetic comparison of two different enteric formulations of omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Relative bioavailability and pharmacokinetic comparison of two different enteric formulations of omeprazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analytical methods for quantitating sulfate in plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. zora.uzh.ch [zora.uzh.ch]
- 12. Relative bioavailability and pharmacokinetic comparison of two different enteric formulations of omeprazole-Academax [academax.com]
Safety Operating Guide
Proper Disposal of Saucerneol: A Guide for Laboratory Professionals
For the safe and compliant disposal of Saucerneol (B3030236), a systematic approach involving waste identification, segregation, and professional handling is imperative. This guide provides essential procedural information for researchers, scientists, and drug development professionals.
This compound, a lignan (B3055560) compound, requires careful management as a chemical waste product in a laboratory setting.[1][2] Adherence to hazardous waste regulations is crucial to ensure the safety of laboratory personnel and the protection of the environment.[3][4]
Immediate Safety and Handling
Before beginning any disposal procedure, consult the Safety Data Sheet (SDS) for this compound to understand its specific hazards, including reactivity, toxicity, and necessary personal protective equipment (PPE). In the event of a spill or exposure, follow the emergency procedures outlined in the SDS.
Quantitative Data for Disposal Consideration
The following table summarizes key properties of this compound relevant to its disposal.
| Property | Value | Implication for Disposal |
| Molecular Formula | C20H20O6 | Indicates an organic compound. |
| Molecular Weight | 356.4 g/mol | Relevant for calculating waste quantities.[5] |
| Physical State | Solid | Solids must be collected in designated containers and not disposed of in regular trash. |
| Solubility | Insoluble in water | Prohibits disposal down the sanitary sewer.[6] |
| Known Hazards | Potential for irritation. | Requires appropriate PPE during handling and disposal. |
Step-by-Step Disposal Protocol
-
Waste Identification and Classification :
-
Any unwanted, expired, or contaminated this compound is considered a hazardous waste.[4]
-
This includes pure this compound, solutions containing this compound, and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips).
-
-
Segregation of Waste :
-
Solid Waste : Collect pure this compound and contaminated solids in a designated, leak-proof hazardous waste container.[7] The container must be compatible with the chemical.
-
Solvent Waste : If this compound is dissolved in a solvent, collect it in a separate, clearly labeled solvent waste container. Do not mix incompatible wastes.[6][7] For instance, halogenated and non-halogenated solvent wastes should be collected separately.[6]
-
Aqueous Waste : Do not dispose of aqueous solutions containing this compound down the drain.[6] Collect them in a designated aqueous waste container.
-
Sharps : Any sharps (e.g., needles, broken glass) contaminated with this compound must be placed in a puncture-resistant sharps container.[8]
-
-
Labeling of Waste Containers :
-
All waste containers must be clearly labeled with the words "Hazardous Waste."[4]
-
The label must also include the full chemical name ("this compound") and the approximate concentration and quantity of the waste.[4] Do not use abbreviations or chemical formulas.[4]
-
Record the date when the waste was first added to the container.[9]
-
-
Storage of Chemical Waste :
-
Store hazardous waste containers in a designated, secure area away from general laboratory traffic.[9]
-
Ensure that containers are kept closed except when adding waste.[4][7]
-
Store incompatible waste streams separately to prevent accidental reactions.[7]
-
Utilize secondary containment for liquid waste containers to mitigate spills.[4][7]
-
-
Arranging for Professional Disposal :
Disposal of Empty Containers
-
Containers that held this compound must be triple-rinsed with a suitable solvent to remove all residues.[4]
-
The first rinsate must be collected and disposed of as hazardous waste.[7] For highly toxic chemicals, the first three rinses must be collected.[7]
-
After thorough rinsing and air-drying, the container may be disposed of in the regular trash, provided all labels have been removed or defaced.[4][8]
Diagram of this compound Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. researchgate.net [researchgate.net]
- 2. Antioxidant and antiasthmatic effects of this compound D in a mouse model of airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. This compound G | C20H20O6 | CID 25135943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 9. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Essential Safety and Operational Protocols for Handling Saucerneol
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling Saucerneol. A risk assessment of specific laboratory procedures should be conducted to determine if additional protection is required.
| PPE Category | Specification | Rationale |
| Respiratory Protection | NIOSH-approved N95 or higher-level respirator. For procedures generating aerosols, a powered air-purifying respirator (PAPR) is recommended. | To prevent inhalation of airborne particles, a primary route of exposure for potent compounds. |
| Hand Protection | Double gloving with nitrile gloves. | Provides a robust barrier against skin contact. Double gloving is a standard practice when handling hazardous chemicals. |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield. | To protect the eyes from splashes and airborne particles. |
| Body Protection | Disposable, low-permeability lab coat or coveralls with long sleeves and tight cuffs. | To prevent contamination of personal clothing and skin. |
| Foot Protection | Closed-toe shoes and disposable shoe covers. | To protect feet from spills and prevent the tracking of contaminants outside the laboratory. |
Hazard Identification and Safety Data
While specific quantitative safety data for this compound is not established, it is prudent to handle it as a compound of unknown toxicity. The following table outlines typical data found in an SDS and should be considered pending further information.
| Data Point | Value | Source |
| Molecular Formula | C₃₁H₃₈O₈[1] | PubChem[1] |
| Molecular Weight | 538.6 g/mol [1] | PubChem[1] |
| Physical State | Solid (assumed) | General Knowledge |
| Occupational Exposure Limit (OEL) | Not established | N/A |
| LD50 (Oral, Rat) | Not available | N/A |
| Flash Point | Not available | N/A |
| Autoignition Temperature | Not available | N/A |
Standard Operating Procedure for Handling this compound
Adherence to a strict operational workflow is critical for safety and to maintain the integrity of the compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
